Technical Documentation Center

4-(4-Fluorophenyl)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluorophenyl)nicotinic acid
  • CAS: 32923-72-1

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 4-(4-Fluorophenyl)nicotinic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

An In-Depth Technical Guide for Chemical Research and Development Professionals Abstract The synthesis of biaryl compounds, particularly those incorporating heterocyclic scaffolds like pyridine, is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Research and Development Professionals

Abstract

The synthesis of biaryl compounds, particularly those incorporating heterocyclic scaffolds like pyridine, is a cornerstone of modern medicinal chemistry and materials science. 4-(4-Fluorophenyl)nicotinic acid represents a valuable structural motif found in numerous pharmacologically active agents. This technical guide provides a detailed, field-proven methodology for the synthesis of this key intermediate via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a rationale for the selection of reagents and reaction conditions, and present a robust, step-by-step experimental protocol from reaction setup to final product characterization. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to implement this powerful carbon-carbon bond-forming strategy.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon bonds, lauded for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2] These attributes make it an indispensable tool in both academic research and industrial-scale pharmaceutical synthesis.[3]

The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Its application in constructing biaryl linkages, especially involving nitrogen-containing heterocycles like pyridine, has streamlined the synthesis of complex molecular architectures. This guide focuses on a specific, high-value application: the coupling of a 4-halonicotinic acid derivative with 4-fluorophenylboronic acid to yield 4-(4-Fluorophenyl)nicotinic acid.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the organic halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, resulting in a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation : The aryl group from the organoboron species (Ar²-B(OR)₂) is transferred to the Palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center.[5]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[2][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product reactant1 Ar¹-X reactant1->oxidative_addition reactant2 Ar²-B(OR)₂ reactant2->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Strategy and Reactant Selection

The successful synthesis of 4-(4-Fluorophenyl)nicotinic acid hinges on the judicious selection of starting materials and a catalyst system optimized for coupling with a pyridine ring.

Workflow start Starting Materials: - 4-Chloronicotinic Acid - 4-Fluorophenylboronic Acid reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Work-up & Acid-Base Extraction reaction->workup precipitation Acidification & Precipitation workup->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product Final Product: 4-(4-Fluorophenyl)nicotinic acid purification->product

Figure 2: Overall workflow for the synthesis and purification.
Rationale for Reactant Selection
  • Pyridine Electrophile : 4-Chloronicotinic acid is chosen as the electrophilic partner. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position, making it more susceptible to oxidative addition by the palladium catalyst compared to the C3 position.[6] While 4-bromopyridines are also effective, 4-chloropyridines are often more cost-effective and readily available precursors.[7] Using the carboxylic acid directly can sometimes be challenging; therefore, an alternative strategy involves using the corresponding methyl or ethyl ester, followed by hydrolysis after the coupling reaction. For this guide, we will proceed with the free acid, as it simplifies the overall process by avoiding protection/deprotection steps.

  • Organoboron Nucleophile : 4-Fluorophenylboronic acid is the clear choice for introducing the 4-fluorophenyl moiety. It is a stable, commercially available solid that generally exhibits good reactivity in Suzuki couplings.

  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this type of transformation.[1][8][9] It is commercially available and generally provides good yields for the coupling of aryl chlorides and bromides.

  • Base and Solvent : A combination of a phosphate base, such as potassium phosphate (K₃PO₄), and an ethereal solvent like 1,4-dioxane is a robust system for Suzuki couplings.[1][8] The base is crucial for activating the boronic acid for transmetalation.[5] The addition of water to the solvent mixture can often accelerate the reaction and improve yields.[1][10]

Detailed Experimental Protocol

Reaction Scheme:

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)Supplier Notes
4-Chloronicotinic AcidC₆H₄ClNO₂157.56215-218≥98% purity
4-Fluorophenylboronic AcidC₆H₆BFO₂139.92268-272≥97% purity
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56100-110 (dec.)Store under inert gas
Potassium Phosphate (K₃PO₄)K₃PO₄212.271380Anhydrous powder
1,4-DioxaneC₄H₈O₂88.1111.8Anhydrous, ≥99.8%
Deionized WaterH₂O18.020-
Hydrochloric Acid (HCl)HCl36.46-6M aqueous solution
Sodium Hydroxide (NaOH)NaOH40.00-2M aqueous solution
Ethyl AcetateC₄H₈O₂88.11-Reagent grade

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Schlenk flask (for catalyst handling)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or meter

Step-by-Step Synthesis Procedure
  • Reaction Setup :

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloronicotinic acid (1.58 g, 10.0 mmol, 1.0 equiv.).

    • Add 4-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv.) and potassium phosphate (K₃PO₄) (6.37 g, 30.0 mmol, 3.0 equiv.).

    • In a separate Schlenk flask, weigh out Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

    • Evacuate and backfill the reaction flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Solvents and Catalyst :

    • To the reaction flask, add 1,4-dioxane (80 mL) and deionized water (20 mL) via cannula or syringe.

    • Begin vigorous stirring to form a suspension.

    • Add the pre-weighed Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of nitrogen. The mixture will typically turn a deeper yellow/orange color.

  • Reaction Execution :

    • Heat the reaction mixture to 85-90 °C using an oil bath.

    • Maintain the temperature and continue stirring under a nitrogen atmosphere for 18-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For TLC, use a mobile phase of 10% methanol in dichloromethane with 1% acetic acid. The product should be UV active and more nonpolar than the starting 4-chloronicotinic acid.

Work-up and Product Isolation
  • Initial Quench and Filtration :

    • After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

  • Acid-Base Extraction :

    • Add 100 mL of deionized water to the separatory funnel.

    • Make the aqueous layer basic (pH > 10) by the slow addition of 2M NaOH solution. This will deprotonate the carboxylic acid product, rendering it water-soluble.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL) to remove non-acidic, organic-soluble impurities (e.g., any residual triphenylphosphine oxide). Discard the organic layers.

  • Precipitation of Product :

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer to pH ~4-5 by adding 6M HCl with constant stirring. The desired product, 4-(4-Fluorophenyl)nicotinic acid, will precipitate as a white or off-white solid.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collection and Drying :

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 30 mL) to remove any inorganic salts.

    • Dry the product under vacuum at 60 °C overnight. Typical yield: 1.7 - 1.9 g (78-88%).

Purification

The crude product is often of high purity. However, for exacting applications, recrystallization can be performed.

  • Dissolve the crude product in a minimal amount of boiling ethanol or an ethanol/water mixture.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through Celite®.[11]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 4-(4-Fluorophenyl)nicotinic acid should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ (ppm) ~13.5 (s, 1H, -COOH), 9.1 (s, 1H, Ar-H), 8.7 (d, 1H, Ar-H), 7.8-7.9 (m, 3H, Ar-H), 7.3-7.4 (t, 2H, Ar-H).

  • Mass Spectrometry (ESI+) : Expected m/z for [M+H]⁺ = 218.06.[12]

  • Melting Point : Literature values can be used for comparison.

Conclusion

This guide has outlined a reliable and scalable protocol for the synthesis of 4-(4-Fluorophenyl)nicotinic acid using the Suzuki-Miyaura cross-coupling reaction. By providing a detailed mechanistic overview, a rationale for reagent selection, and a step-by-step experimental procedure, we have created a comprehensive resource for chemists in the pharmaceutical and fine chemical industries. The robustness of the Suzuki coupling, combined with the straightforward acid-base workup, makes this an efficient and effective method for accessing this important biaryl building block.

References

  • A Comparative Guide to the Suzuki Coupling Efficiency of Bromin
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. (2024). PMC - NIH.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • nicotinic acid. (n.d.). Organic Syntheses Procedure.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • How to purify Nicotinic acid derivatives from the reaction mixture?. (2017).
  • Purification of nicotinic acid. (n.d.).
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed.

Sources

Exploratory

In-Depth Technical Guide to the Purification of Crude 4-(4-Fluorophenyl)nicotinic Acid

This guide provides a comprehensive overview of the core methodologies for the purification of crude 4-(4-Fluorophenyl)nicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Tailored...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core methodologies for the purification of crude 4-(4-Fluorophenyl)nicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, outlines detailed protocols, and addresses the common challenges encountered in achieving high purity of this target molecule.

Understanding the Molecule and Potential Impurities

4-(4-Fluorophenyl)nicotinic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, and a fluorophenyl substituent, dictates its physicochemical properties and informs the selection of appropriate purification strategies. The primary synthesis route often involves a Suzuki-Miyaura cross-coupling reaction between a halonicotinic acid derivative and a (4-fluorophenyl)boronic acid. This synthetic pathway, while efficient, can introduce a variety of impurities that must be effectively removed.

Common Impurities from Synthesis:

  • Homocoupling Products: Biphenyl derivatives from the coupling of two boronic acid molecules or bipyridine derivatives from the coupling of two halonicotinic acid molecules.

  • Dehalogenated Starting Material: Nicotinic acid resulting from the reduction of the starting halonicotinic acid.

  • Protodeboronated Byproduct: Fluorobenzene formed from the cleavage of the carbon-boron bond in the boronic acid.

  • Residual Palladium Catalyst: Traces of the palladium catalyst used in the coupling reaction.

  • Unreacted Starting Materials: Residual halonicotinic acid and (4-fluorophenyl)boronic acid.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, DMSO) and inorganic salts from the reaction workup.

A thorough understanding of these potential contaminants is the first step in designing a robust purification workflow.

Strategic Purification Methodologies

A multi-step approach is often necessary to achieve the desired high purity of 4-(4-Fluorophenyl)nicotinic acid. The following sections detail the most effective techniques, which can be used individually or in combination.

Acid-Base Extraction: A Fundamental First Step

The acidic nature of the carboxylic acid group and the basic nature of the pyridine nitrogen allow for an effective initial purification using acid-base extraction. This technique separates the amphoteric product from neutral organic impurities.

Principle: By manipulating the pH of an aqueous solution containing the crude product, the solubility of 4-(4-Fluorophenyl)nicotinic acid can be selectively altered.

Experimental Protocol:

  • Dissolution: Dissolve the crude 4-(4-Fluorophenyl)nicotinic acid in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Basic Wash: Extract the organic layer with a basic aqueous solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution). The 4-(4-Fluorophenyl)nicotinic acid will deprotonate to form its water-soluble carboxylate salt and move into the aqueous phase, leaving behind neutral organic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of the product.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 1 M hydrochloric acid) to a pH of approximately 3-4. This will protonate the carboxylate, causing the purified 4-(4-Fluorophenyl)nicotinic acid to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product under vacuum.

Causality Behind Choices:

  • The choice of base is critical. Sodium bicarbonate is a milder base and can be effective, while sodium hydroxide ensures complete deprotonation.

  • Careful control of the final pH during acidification is important to maximize precipitation of the product while keeping any potentially acidic impurities in solution if their pKa values are significantly different.

Logical Workflow for Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent Neutral_Impurities Neutral Impurities (e.g., Homocoupling byproducts) Product_Salt Product as Water-Soluble Salt Crude->Product_Salt Extraction Aqueous_Base Aqueous Base (e.g., NaOH) Acidified_Aqueous Acidified Aqueous Phase Product_Salt->Acidified_Aqueous Acidification (e.g., HCl) Purified_Product Precipitated Purified Product Acidified_Aqueous->Purified_Product Precipitation Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration Dissolve->Hot_Filter Removes insoluble impurities Cool Slow Cooling to Room Temperature Hot_Filter->Cool Chill Chill in Ice Bath Cool->Chill Maximizes yield Vacuum_Filter Vacuum Filtration Chill->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Removes mother liquor Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step recrystallization workflow.

Chromatographic Purification: For High Purity Requirements

For applications demanding very high purity, such as in late-stage drug development, chromatographic techniques are indispensable.

For moderate quantities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid, can effectively separate the product from less polar impurities.

Prep-HPLC offers the highest resolution for purification. [1]A reversed-phase C18 column is typically used for compounds of this nature.

Illustrative Prep-HPLC Method Parameters:

ParameterValueRationale
Column C18, 10 µm, 250 x 21.2 mmStandard for reversed-phase separation of small organic molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides a polar environment and protonates the carboxylic acid.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the compound.
Gradient 20-80% B over 30 minutesA gradient allows for the separation of compounds with a range of polarities.
Flow Rate 20 mL/minAppropriate for the column dimensions.
Detection UV at 254 nmAromatic nature of the compound allows for UV detection.

Self-Validating System: The purity of the collected fractions should be confirmed by analytical HPLC using a similar, but faster, gradient.

Purity Assessment

The success of the purification process must be validated through appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A validated HPLC method should be used to quantify the main peak and any detectable impurities.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of crude 4-(4-Fluorophenyl)nicotinic acid is a critical step in its utilization for further synthetic applications. A systematic approach, beginning with an understanding of potential impurities, followed by a logical sequence of purification techniques such as acid-base extraction and recrystallization, is key to achieving high purity. For the most stringent requirements, preparative HPLC provides an excellent final polishing step. Each purification protocol should be considered a self-validating system, with the final purity rigorously assessed by appropriate analytical methods.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment 9: Organic Chemistry Part I. (n.d.). Retrieved from [Link]

  • Experiment (3) Recrystallization. (n.d.). Retrieved from [Link]

  • Solutions for Preparative HPLC. (n.d.). Retrieved from [Link]

  • 4-(4-Fluorophenyl)nicotinic acid. (n.d.). Retrieved from [Link]

  • Purification of nicotinic acid. (1962). Google Patents.
  • Preparation method of 4-trifluoromethyl nicotinic acid. (2019). Google Patents.
  • A kind of preparation method of 4-trifluoromethyl nicotinic acid. (2010). Google Patents.
  • MZ-Tips for the Preparative HPLC (EN). (n.d.). Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). Retrieved from [Link]

  • Experimental investigation into the extraction of nicotinic acid using natural non-toxic and conventional solvents. (2023). Retrieved from [Link]

  • Purifying by recrystallisation. (n.d.). Retrieved from [Link]

  • Nicotinic acid. (1925). Organic Syntheses, 4, 49.
  • Preparation method of nicotinic acid. (2012). Google Patents.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. (2013). Research Journal of Chemical Sciences, 3(12), 60-64.
  • NIACIN (VITAMIN B3). (2019). Retrieved from [Link]

Sources

Foundational

spectroscopic characterization of 4-(4-Fluorophenyl)nicotinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)nicotinic Acid Abstract This technical guide provides a comprehensive framework for the , a key heterocyclic building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the , a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere data reporting. It delves into the causal reasoning behind experimental choices, offers detailed, field-tested protocols, and integrates data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to build an unambiguous structural dossier. By grounding our analysis in fundamental principles and authoritative references, we establish a self-validating system for the comprehensive identification and quality assessment of this compound.

Introduction: The Imperative for Rigorous Characterization

4-(4-Fluorophenyl)nicotinic acid belongs to a class of pyridine carboxylic acids that are pivotal intermediates in the synthesis of pharmaceuticals and functional materials.[1][2] The introduction of a fluorophenyl moiety to the nicotinic acid scaffold significantly modulates its electronic and lipophilic properties, making it a valuable synthon for drug discovery programs.

Given its potential applications, the unambiguous confirmation of its molecular structure and purity is not merely an academic exercise; it is a prerequisite for reliable downstream research and development and a cornerstone of regulatory compliance. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint. This guide establishes the expected spectroscopic signatures of 4-(4-Fluorophenyl)nicotinic acid and outlines the methodologies to acquire and interpret them authoritatively.

Molecular Structure and Key Features:

The structure combines three critical components, each with distinct spectroscopic characteristics:

  • A Pyridine Ring: An electron-deficient aromatic system.

  • A Carboxylic Acid: A functional group with characteristic proton and carbon signals and IR vibrations.

  • A 4-Fluorophenyl Ring: A substituted aromatic ring providing unique signals in ¹H, ¹³C, and, most definitively, ¹⁹F NMR.


(Image for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 4-(4-Fluorophenyl)nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Rationale for Experimental Design

The choice of solvent and experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and its high boiling point. The acidic proton of the carboxyl group is often observable in DMSO-d₆ as a broad singlet, which can be confirmed by a D₂O exchange experiment.

NMR_Logic cluster_data Acquired NMR Data cluster_interp Interpretation A Chemical Shift (δ) (Electronic Environment) D Identify Structural Fragments (e.g., p-disubstituted ring, pyridine moiety) A->D B Integration (Proton Count) B->D C Splitting Pattern (J) (Neighboring Nuclei) C->D E Assemble Fragments D->E F Confirm Final Structure E->F

Caption: Logical workflow for NMR data interpretation.

Expected ¹H NMR Signatures

The proton spectrum is predicted to be complex in the aromatic region, showing distinct signals for both the pyridine and the fluorophenyl rings. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group will shift the pyridine protons significantly downfield.[3]

Table 1: Predicted ¹H NMR Data for 4-(4-Fluorophenyl)nicotinic acid in DMSO-d₆

Proton LabelExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H-2~9.1s (or d)Small J (~2 Hz)1HMost downfield due to proximity to N and COOH.
H-6~8.8dJ ≈ 5 Hz1HOrtho coupling to H-5.
H-5~7.8dJ ≈ 5 Hz1HOrtho coupling to H-6.
H-2', H-6'~7.7t (or dd)J ≈ 8-9 Hz2HCoupling to both H-3'/5' and ¹⁹F. Appears as a "triplet" due to similar J(H,H) and J(H,F).
H-3', H-5'~7.4tJ ≈ 8-9 Hz2HAppears as a triplet due to coupling with neighboring protons.
COOH>13.0br s-1HBroad, exchangeable with D₂O. Position is concentration-dependent.
Expected ¹³C and ¹⁹F NMR Signatures

The ¹³C NMR spectrum will confirm the carbon backbone, while ¹⁹F NMR provides a highly specific signal for the fluorine-containing moiety.

Table 2: Predicted ¹³C and ¹⁹F NMR Data

NucleusExpected δ (ppm)Notes
¹³C NMR
C=O~165Carboxylic acid carbonyl.
Aromatic C115-165A total of 9 distinct signals are expected. C-F carbons will show large ¹J(C,F) coupling (~250 Hz) and C-2'/6' will show smaller ²J(C,F) coupling (~20-25 Hz).
¹⁹F NMR
Ar-F~ -110 to -115A single signal is expected. Referenced to CFCl₃.
Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of 4-(4-Fluorophenyl)nicotinic acid and dissolve it in ~0.7 mL of high-purity DMSO-d₆ (99.9 atom % D). Vortex until fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the sample. Acquire spectra at a constant temperature, typically 298 K.[4]

  • ¹H Acquisition: Acquire a standard one-pulse proton spectrum with sufficient scans (e.g., 16) to achieve a good signal-to-noise ratio.[4]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment with high sensitivity.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm). Integrate the ¹H spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 4-(4-Fluorophenyl)nicotinic acid will be dominated by absorptions from the carboxylic acid, the aromatic rings, and the carbon-fluorine bond.

Rationale and Expected Absorptions

The IR spectrum provides direct evidence for the presence of the carboxylic acid through its characteristic O-H and C=O stretching vibrations. The aromatic regions and the C-F bond provide further confirmatory data. The expected values are based on well-established correlation tables and data from similar compounds like nicotinic acid.[5][6][7]

Table 3: Key Predicted IR Absorptions

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupNotes
2500-3300O-H stretch (broad)Carboxylic AcidVery broad and characteristic, often obscuring C-H stretches.
~3100-3000C-H stretch (aromatic)Aromatic RingsTypically sharp but weaker peaks on top of the broad O-H band.
~1710C=O stretchCarboxylic AcidStrong, sharp absorption. Conjugation with the pyridine ring may shift it slightly.
~1600, ~1480C=C / C=N stretchAromatic RingsMultiple sharp bands of medium to strong intensity.
~1250C-F stretchFluorophenylStrong, characteristic absorption.
~900-650C-H bend (out-of-plane)Aromatic RingsBending patterns can give clues about substitution.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal (e.g., diamond). This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[4]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, and it is often coupled with liquid chromatography (LC) for purity analysis.[8][9]

Rationale and Expected Ions

In positive ion ESI mode, the molecule is expected to be readily protonated, primarily on the basic pyridine nitrogen, yielding a strong [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula C₁₂H₈FNO₂.

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zDescription
[C₁₂H₉FNO₂]⁺ ([M+H]⁺)218.0612Protonated molecular ion. This is the primary ion expected in ESI+.
[C₁₂H₈FNNaO₂]⁺ ([M+Na]⁺)240.0431Sodium adduct, often observed as a minor peak.

Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion would likely show characteristic fragment ions corresponding to the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da) or HCOOH (-46 Da).[9][10]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase.[11]

  • Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in protonation for ESI+ mode.[9]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Acquire full scan data over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Determine the experimental m/z of the molecular ion and compare it to the calculated value.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Both the pyridine and fluorophenyl rings are chromophores that will absorb in the UV region.

Rationale and Expected Absorptions

The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic systems. The exact position of the maximum absorbance (λmax) is solvent-dependent. The presence of the carbonyl group also introduces a weak n→π* transition, though this may be obscured by the stronger π→π* bands.[12]

Table 5: Predicted UV-Vis Absorption Data

SolventExpected λmax (nm)Electronic Transition
Ethanol or Methanol~260-280π→π*
Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol). Prepare a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer.[13]

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Record the spectrum of the sample solution over a range of ~200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analysis and Structural Confirmation

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data.

Workflow cluster_exp Experimental Analysis cluster_data Data Integration & Verification A Sample of 4-(4-Fluorophenyl)nicotinic acid B NMR (¹H, ¹³C, ¹⁹F) A->B C FT-IR A->C D LC-MS A->D E UV-Vis A->E H Connectivity & Framework (from NMR) B->H G Functional Groups (from IR) C->G F Molecular Formula & Weight (from MS) D->F I Conjugated System (from UV-Vis) E->I J Unambiguous Structural Confirmation F->J G->J H->J I->J

Caption: Integrated workflow for spectroscopic characterization.

The process is self-validating:

  • MS confirms the elemental formula (C₁₂H₈FNO₂) and molecular weight (217.19 g/mol ).

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O), aromatic rings (C=C/C=N), and a C-F bond.

  • NMR puts the pieces together. ¹H and ¹³C NMR confirm the presence of a disubstituted pyridine ring and a p-disubstituted fluorophenyl ring. The specific chemical shifts and coupling patterns establish the precise connectivity (i.e., that the fluorophenyl group is at position 4 of the pyridine ring). ¹⁹F NMR provides definitive proof of the fluorine's presence.

  • UV-Vis confirms the presence of the expected conjugated aromatic system.

When the data from all four techniques are consistent with the proposed structure and with each other, the identity of 4-(4-Fluorophenyl)nicotinic acid is confirmed with a high degree of confidence.

References

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. Available at: [Link]

  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Niacin. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

  • Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • Nicotinic acid, 4-cyanophenyl ester. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (2016). PubMed Central. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. Available at: [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(4-Fluorophenyl)nicotinic Acid

Introduction: The Significance of Substituted Nicotinic Acids and the Role of NMR Nicotinic acid (Vitamin B3) and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Nicotinic Acids and the Role of NMR

Nicotinic acid (Vitamin B3) and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The introduction of substituents onto the pyridine ring and linked aromatic systems, as in 4-(4-Fluorophenyl)nicotinic acid, allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Such modifications are central to the design of novel therapeutic agents.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, "gold standard" technique for the unambiguous structure elucidation of organic molecules.[5] It provides detailed atomic-level information about the molecular framework, including the connectivity of atoms and their spatial relationships. For drug development professionals, a thorough understanding of the NMR spectral features of a lead compound is critical for identity confirmation, purity assessment, and for studying its interactions with biological targets.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(4-Fluorophenyl)nicotinic acid. We will delve into a detailed theoretical prediction of the chemical shifts and coupling constants, explaining the underlying principles that govern these spectral parameters. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure of 4-(4-Fluorophenyl)nicotinic acid with the numbering scheme used throughout this guide is presented below.

Caption: Molecular structure of 4-(4-Fluorophenyl)nicotinic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(4-Fluorophenyl)nicotinic acid is predicted to exhibit distinct signals in the aromatic and downfield regions. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid group, and the fluorine atom, as well as the anisotropic effect of the aromatic rings.[6]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.9s-
H-5~7.6dJH5-H6 ≈ 5.0
H-6~8.7dJH6-H5 ≈ 5.0
H-2', H-6'~7.7tJH2'-H3' ≈ 8.8, JH2'-F ≈ 8.8
H-3', H-5'~7.2tJH3'-H2' ≈ 8.8
-COOH>12br s-

Rationale for Predicted ¹H NMR Assignments:

  • -COOH Proton: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.[7][8] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.[8]

  • Pyridine Ring Protons (H-2, H-5, H-6):

    • H-2 and H-6: These protons are in the ortho positions relative to the electron-withdrawing pyridine nitrogen, leading to significant deshielding. H-6 is further deshielded by the adjacent carboxylic acid group. Consequently, H-2 and H-6 are predicted to be the most downfield of the aromatic protons. H-6 will appear as a doublet due to coupling with H-5 (³JH-H). H-2 is predicted to be a singlet due to the substitution at C-3 and C-4.

    • H-5: This proton is meta to the nitrogen and will be the most upfield of the pyridine protons. It will appear as a doublet due to coupling with H-6. Typical ortho coupling in a pyridine ring is around 5 Hz.[9]

  • Fluorophenyl Ring Protons (H-2', H-3', H-5', H-6'):

    • The 4-fluorophenyl ring presents a classic AA'BB' system, which often simplifies to two apparent triplets (or more complex multiplets) due to the combined effects of proton-proton and proton-fluorine couplings.

    • H-2' and H-6': These protons are ortho to the fluorine atom and will be coupled to it (³JH-F), as well as to the adjacent protons H-3' and H-5' (³JH-H). The ortho H-F coupling is typically in the range of 8-9 Hz.[10][11]

    • H-3' and H-5': These protons are meta to the fluorine atom and will have a smaller coupling to it (⁴JH-F, typically 2-3 Hz).[11] They are also coupled to H-2' and H-6' (³JH-H ≈ 8.8 Hz). The combination of these couplings will result in a multiplet that often appears as a triplet.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. Aromatic carbons typically resonate in the 120-150 ppm range.[6] The presence of fluorine will induce C-F coupling, which can be observed in the spectrum.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2~152s-
C-3~140s-
C-4~148s-
C-5~122s-
C-6~150s-
C-1'~135d⁴JC-F ≈ 3
C-2', C-6'~130d²JC-F ≈ 22
C-3', C-5'~116d³JC-F ≈ 9
C-4'~163d¹JC-F ≈ 250
-COOH~168s-

Rationale for Predicted ¹³C NMR Assignments:

  • Carboxyl Carbon (-COOH): This carbon is expected to be in the typical range for aromatic carboxylic acids, around 165-185 ppm.[7]

  • Pyridine Ring Carbons (C-2 to C-6):

    • The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield due to its electron-withdrawing nature.

    • C-4, being attached to the fluorophenyl group, will also be significantly downfield.

    • C-3 and C-5 are expected to be the most upfield of the pyridine ring carbons.

  • Fluorophenyl Ring Carbons (C-1' to C-6'):

    • C-4': The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F) of approximately 250 Hz and will be the most downfield of the fluorophenyl carbons due to the high electronegativity of fluorine.[11]

    • C-2', C-6' and C-3', C-5': These carbons will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings to fluorine, respectively.[11] The carbon atoms ortho to the fluorine (C-3', C-5') are expected to be shifted upfield due to the electron-donating resonance effect of fluorine.

Experimental Protocol for NMR Analysis

A standardized and well-documented experimental procedure is crucial for obtaining reproducible and high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of 4-(4-Fluorophenyl)nicotinic acid B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C{¹H} NMR spectrum G->H I (Optional) Acquire 2D spectra (COSY, HMBC) H->I J Fourier transform I->J K Phase and baseline correction J->K L Calibrate chemical shifts to internal standard K->L M Integrate ¹H signals and analyze multiplicities L->M N Assign signals to specific nuclei M->N

Caption: A generalized workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 4-(4-Fluorophenyl)nicotinic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it effectively solubilizes carboxylic acids and its residual proton signal does not overlap with the aromatic region.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity and obtain sharp signals.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Advanced NMR Techniques for Structure Confirmation

For complex molecules or to provide irrefutable assignments, two-dimensional (2D) NMR experiments are invaluable.[12][13][14]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the 2D COSY spectrum will connect coupled protons, for example, between H-5 and H-6 on the pyridine ring, and between the protons on the fluorophenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons. For instance, correlations would be expected from H-2' and H-6' to C-4 and C-4', and from H-2 to C-4.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(4-Fluorophenyl)nicotinic acid provide a wealth of information that allows for its complete structural characterization. By understanding the influence of the various functional groups on chemical shifts and by carefully analyzing the coupling patterns, a confident assignment of all proton and carbon signals is achievable. The methodologies and theoretical predictions outlined in this guide serve as a robust framework for researchers and scientists working with this important class of molecules, enabling them to leverage the full power of NMR spectroscopy in their drug discovery and development endeavors.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Cheminformatics. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. LibreTexts. Available at: [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (2003). The Journal of Physical Chemistry A. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2016). Journal of Chemical Information and Modeling. Available at: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (2009). Spectroscopy Europe. Available at: [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry. Available at: [Link]

  • Preparation of Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. North Carolina State University Libraries. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Available at: [Link]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. Available at: [Link]

  • Explanation for 13C-Shift on aromatic system. Reddit. Available at: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]

  • Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. (2026). Organic Letters. Available at: [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). Current Drug Discovery Technologies. Available at: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. Available at: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. Available at: [Link]

  • Nicotine. Wikipedia. Available at: [Link]

  • H-H and 13C-H coupling constants in pyridazine. (2025). ResearchGate. Available at: [Link]

  • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2025). YouTube. Available at: [Link]

  • Nicotinic acid: an old drug with a promising future. (2007). British Journal of Pharmacology. Available at: [Link]

Sources

Foundational

The Ascendant Role of Fluorine in Nicotinic Acid Derivatives: A Technical Guide to Unlocking Novel Biological Activities

Introduction: Reimagining a Classic Pharmacophore Nicotinic acid, or niacin (Vitamin B3), is a cornerstone in medicinal chemistry, historically lauded for its role in cellular metabolism and as a potent lipid-modifying a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic Pharmacophore

Nicotinic acid, or niacin (Vitamin B3), is a cornerstone in medicinal chemistry, historically lauded for its role in cellular metabolism and as a potent lipid-modifying agent.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The pyridine ring of nicotinic acid serves as a versatile scaffold, ripe for chemical modification to engender novel therapeutic agents.[5] In recent years, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool in drug discovery.[6][7] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8][9] This guide provides an in-depth technical exploration into the synthesis, biological evaluation, and structure-activity relationships of novel fluorinated nicotinic acid derivatives, offering a roadmap for researchers, scientists, and drug development professionals to harness the potential of this promising class of compounds.

Strategic Synthesis of Fluorinated Nicotinic Acid Scaffolds: A Practical Guide

The introduction of fluorine into the nicotinic acid backbone requires careful consideration of synthetic strategy. The choice of method often depends on the desired position of the fluorine atom and the overall molecular framework. Here, we detail robust and reproducible protocols for the synthesis of key fluorinated nicotinic acid intermediates.

Synthesis of 6-Fluoronicotinic Acid

A common and efficient method for the synthesis of 6-fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.[10]

Experimental Protocol:

  • To a 500 mL three-necked flask, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Initiate mechanical stirring and sequentially add 31.6 g (0.2 mol) of potassium permanganate (KMnO₄) and 5.6 g (0.1 mol) of potassium hydroxide (KOH).

  • Heat the reaction mixture to 95°C in an oil bath and maintain for 5 hours.

  • Filter the hot reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate. The filtrate can be extracted twice with dichloromethane to recover any remaining product.

  • Combine the filtered solid and the extracted organic phases and remove the solvent under reduced pressure to yield 6-fluoronicotinic acid as an off-white solid.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives with a trifluoromethyl group at the 2-position can be achieved through the construction of the pyridine ring from fluorinated precursors.[2]

Experimental Protocol:

This is a generalized representation of a multi-step synthesis. Specific reaction conditions and intermediates will vary based on the desired final product.

  • Step 1: Formation of a fluorinated building block. This often involves the reaction of a simple fluorinated precursor, such as a trifluoroacetyl compound, with an appropriate reagent to create a key intermediate.

  • Step 2: Cyclization to form the pyridine ring. The fluorinated intermediate is then reacted with a suitable partner to construct the nicotinic acid core.

  • Step 3: Functional group manipulation. Subsequent steps may involve hydrolysis of an ester or nitrile to the carboxylic acid, and other modifications to the pyridine ring or side chains.

Synthesis of Fluorinated Nicotinamide Derivatives

A general protocol for the synthesis of fluorinated neonicotinoid analogues, a class of nicotinamide derivatives, involves the reaction of an amine with 2-chloro-5-(chloromethyl)pyridine.[11][12]

Experimental Protocol:

  • Dissolve 2.0 mmol of the corresponding substituted aniline in 5 mL of anhydrous acetonitrile in a round-bottom flask.

  • Add 0.324 g (1.9 mmol) of 2-chloro-5-(chloromethyl)pyridine and 0.828 g (6.0 mmol) of anhydrous potassium carbonate.

  • Attach a water-cooled reflux condenser and heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the inorganic salts and wash the solid residue with dichloromethane.

  • Combine the liquid fractions and evaporate the solvents under reduced pressure.

  • Purify the residue by preparative TLC on silica gel using an appropriate eluent system (e.g., EtOAc/hexane 1:2).

Biological Evaluation: Unveiling the Pharmacological Profile

A comprehensive assessment of the biological activity of novel fluorinated nicotinic acid derivatives is paramount. This involves a tiered approach, beginning with in vitro assays to determine cytotoxicity and target engagement, followed by in vivo studies to evaluate efficacy and pharmacokinetic properties.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[3]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated nicotinic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Engagement: Radioligand Binding Assays

Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.[13] Here, we provide a general protocol that can be adapted for GPR109A and nAChRs.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (GPR109A or a specific nAChR subtype).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotinic acid for GPR109A or a subtype-selective radiolabeled antagonist for nAChRs), and varying concentrations of the unlabeled fluorinated nicotinic acid derivative (the competitor).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy: Models of Inflammation and Hyperlipidemia

This is a classic and reliable model for evaluating the acute anti-inflammatory effects of novel compounds.[1][2][3][10][14]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the fluorinated nicotinic acid derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

This model is used to assess the potential of novel compounds to ameliorate dyslipidemia.[7]

Experimental Protocol:

  • Induction of Hyperlipidemia: Feed male Sprague-Dawley rats a high-fat diet for a period of 4-8 weeks to induce a hyperlipidemic state.

  • Compound Administration: Administer the fluorinated nicotinic acid derivative orally once daily for a specified duration (e.g., 4 weeks). A control group receives the vehicle.

  • Blood Sample Collection: At the end of the treatment period, collect blood samples from the rats after an overnight fast.

  • Lipid Profile Analysis: Analyze the serum samples for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercially available kits.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the high-fat diet control group to determine the lipid-lowering efficacy of the test compounds.

Quantitative Biological Data and Structure-Activity Relationships (SAR)

The strategic placement of fluorine atoms on the nicotinic acid scaffold can significantly impact biological activity. The following tables summarize key quantitative data for representative fluorinated nicotinic acid derivatives and provide insights into their structure-activity relationships.

Table 1: In Vitro Activity of Fluorinated Nicotinic Acid Derivatives at GPR109A

CompoundStructureTargetAssayActivity (EC50/IC50/Ki)Reference
Nicotinic AcidPyridine-3-carboxylic acidGPR109AAgonist Activity~3 µM[15]
Fluorinated Pyrazole Acid Analog4-fluoro-5-alkyl pyrazole-3-carboxylic acidGPR109AAgonist ActivityPotent, similar to nicotinic acid[15]
Pyrrole Derivative 16Substituted pyrroleGPR109AAgonist ActivityPotent in vitro and in vivo

Table 2: In Vitro Activity of Fluorinated Nicotinic Acid Derivatives at nAChRs

CompoundStructureTargetAssayActivity (IC50/Ki)Reference
4-Nitro-PFEB2-fluoro-3-(4-nitrophenyl) deschloroepibatidineα4β2 nAChRAntagonist ActivityHigh affinity and selectivity[8]
Fluorinated Nicotinamide AnalogN-(fluorophenyl) nicotinamidenAChRAntagonist ActivityVaries with fluorine position[5]
Quinuclidine-triazole derivative (AK3)(S)-enantiomer with a fluorinated benzene ringα3β4 nAChRAntagonist ActivityHigh affinity and selectivity

Structure-Activity Relationship Insights:

  • GPR109A Agonists: The discovery of fluorinated pyrazole acids as potent GPR109A agonists suggests that bioisosteric replacement of the pyridine ring of nicotinic acid with a fluorinated pyrazole can maintain or enhance activity.[15] The SAR of pyrrole derivatives indicates that specific substitutions on the pyrrole ring are crucial for potent agonism.

  • nAChR Antagonists: For fluorinated deschloroepibatidine analogues, the nature and position of the substituent on the phenyl ring, along with the fluorine atom, are critical for both affinity and selectivity for different nAChR subtypes.[8] In a series of quinuclidine-triazole derivatives, the stereochemistry of the quinuclidine ring and the presence of a fluorinated hydrophobic group were key determinants of high affinity and selectivity for the α3β4 nAChR subtype. The position of fluorine on an aromatic ring in nicotinamide derivatives can significantly influence their antagonist activity, with ortho-fluorination often showing favorable effects.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades initiated by the interaction of fluorinated nicotinic acid derivatives with their targets is crucial for elucidating their mechanism of action.

GPR109A Signaling Pathway

GPR109A is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like nicotinic acid or its fluorinated analogs, couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Fluorinated Nicotinic Acid Derivative (Agonist) GPR109A GPR109A Ligand->GPR109A Binds and Activates Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: GPR109A Signaling Cascade.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

nAChRs are ligand-gated ion channels. Antagonists, including certain fluorinated nicotinic acid derivatives, bind to the receptor but do not induce the conformational change necessary for channel opening. This blocks the binding of the endogenous agonist, acetylcholine (ACh), and prevents the influx of cations (Na⁺ and Ca²⁺), thereby inhibiting neuronal excitation.

nAChR_Antagonism cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Antagonist Fluorinated Nicotinic Acid Derivative (Antagonist) nAChR nAChR (Closed) Antagonist->nAChR Binds and Blocks Ion_Influx No Cation Influx (Na⁺, Ca²⁺) ACh Acetylcholine (ACh) ACh->nAChR Binding Prevented Depolarization Inhibition of Depolarization

Caption: Mechanism of nAChR Antagonism.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the nicotinic acid scaffold has demonstrably unlocked a wealth of novel biological activities, yielding potent and selective modulators of key therapeutic targets such as GPR109A and various nAChR subtypes. This guide has provided a comprehensive overview of the synthetic methodologies, in vitro and in vivo evaluation techniques, and the nascent structure-activity relationships that govern the pharmacological profiles of these exciting new chemical entities. The future of this field lies in the continued exploration of the vast chemical space afforded by fluorination, the development of more subtype-selective nAChR ligands, and the elucidation of the in vivo efficacy and safety profiles of these novel derivatives in relevant disease models. The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community, accelerating the discovery and development of the next generation of therapeutics derived from the fluorinated nicotinic acid pharmacophore.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majedy, Y. K. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.
  • Drugs.com. (n.d.). Nicotinic acid derivatives. Retrieved January 21, 2026, from [Link]

  • Sinthupoom, N., Prachayasittikul, V., & Prachayasittikul, V. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Applied Pharmaceutical Science, 12(8), 001-015.
  • Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.
  • Kyrylchuk, A., Bezdudnyy, A., & Klukovskyi, D. (2020). Synthesis of fluorinated neonicotinoids. Protocols.io. [Link]

  • Kyrylchuk, A., Bezdudnyy, A., & Klukovskyi, D. (2020). Synthesis of fluorinated neonicotinoids. PLoS ONE, 15(2), e0227811.
  • Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., Lindstrom, A., Hong, V., Tamura, S. Y., Dang, H. T., Pride, C. C., Chen, R., Richman, J. G., Connolly, D. T., & Semple, G. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620–5623.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin. BenchChem.
  • Drood, J. M., Zimetbaum, P. J., & Frishman, W. H. (1991). Nicotinic acid for the treatment of hyperlipoproteinemia. Journal of Clinical Pharmacology, 31(7), 641-650.
  • Carroll, F. I., Abdrakhmanova, G., Navarro, H. A., Blough, B. E., Damaj, M. I., & Martin, B. R. (2009). Effects of the specific α4β2 nAChR antagonist, 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine, on nicotine reward-related behaviors in rats and mice. Psychopharmacology, 202(1-3), 209–218.
  • Singh, S. K., & Kumar, R. (2020). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 25(18), 4217.
  • Carotti, A., Altomare, C., & Gnerre, C. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(1), 1-20.
  • Schaduangrat, N., Lampa, S., Spjuth, O., & Wikberg, J. E. S. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6833.
  • Lin, S., & Li, Y. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211–2217.
  • Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., ... & Richman, J. G. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 20(11), 3326-3329.
  • Khamse-ky, A., Jaikang, C., & Moonsom, S. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1682.
  • Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., ... & Richman, J. G. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 30(10), 127105.
  • Dr. G Bhanu Prakash. (2023, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Fustero, S., & Soloshonok, V. A. (2014). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 12(35), 6721–6745.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1083-1097.
  • Drexel, H. (2007). Nicotinic acid in the treatment of hyperlipidaemia. Fundamental & Clinical Pharmacology, 21 Suppl 2, 5–6.
  • Chen, Y., & Chen, C. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 14, 1140081.
  • Bains, W. K., & Scott, R. (2007). Nicotinic acid in the management of dyslipidaemia associated with diabetes and metabolic syndrome: a position paper developed by a European Consensus Panel. Current medical research and opinion, 23(2), 341-356.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • incorporation of fluorine atoms into the chalcone framework can significantly enhance its physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. (2023).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Nossier, E. S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933–944.

Sources

Exploratory

Unraveling the Enigmatic Mechanism of 4-Aryl Nicotinic Acids: A Technical Guide for Drug Discovery

Foreword: Beyond Lipid Modification - A New Paradigm for Nicotinic Acid Derivatives For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Lipid Modification - A New Paradigm for Nicotinic Acid Derivatives

For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily attributed to the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). However, the therapeutic utility of nicotinic acid is often hampered by a conspicuous and unpleasant flushing response, also mediated by GPR109A. This has spurred the development of novel derivatives with improved pharmacological profiles. Among these, 4-aryl nicotinic acids have emerged as a promising class of compounds with potential applications extending beyond lipid management into the realms of inflammation and neuroprotection.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of 4-aryl nicotinic acids. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental design, empowering researchers to generate robust and insightful data. We will explore the intricate dance between these synthetic ligands and their primary target, GPR109A, while also considering the potential for off-target effects and G-protein independent signaling pathways.

I. The Central Target: Understanding GPR109A Structure and Canonical Signaling

The journey to deciphering the mechanism of 4-aryl nicotinic acids begins with a thorough understanding of their principal molecular target, GPR109A. This Gi-coupled receptor is predominantly expressed in adipocytes and immune cells, such as macrophages and Langerhans cells[1].

A. The GPR109A Binding Pocket: A Dock for Nicotinic Acid and its Analogs

The binding of nicotinic acid to GPR109A is a well-characterized interaction. The carboxylate group of the ligand forms a crucial salt bridge with Arg111 in the third transmembrane domain (TMH3) of the receptor. The pyridine ring is nestled within a hydrophobic pocket formed by residues in TMH2, TMH7, and the second extracellular loop (ECL2)[2][3]. Recent cryo-electron microscopy (cryo-EM) structures of GPR109A in complex with various agonists have provided unprecedented atomic-level insights into ligand recognition and receptor activation[1][4][5].

For 4-aryl nicotinic acids, the aryl substituent at the 4-position of the pyridine ring is hypothesized to extend into a specific sub-pocket. The nature of this aryl group (e.g., its size, electronics, and substitution pattern) will critically influence the binding affinity and orientation of the ligand, ultimately dictating its functional activity. Molecular modeling and docking studies, guided by the available GPR109A structures, are indispensable initial steps to predict the binding mode of novel 4-aryl nicotinic acid derivatives.

B. Canonical Gαi-Mediated Signaling: The Anti-Lipolytic Effect

Upon agonist binding, GPR109A undergoes a conformational change that facilitates its coupling to inhibitory G-proteins of the Gαi subfamily. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1][6]. In adipocytes, this reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby inhibiting the release of free fatty acids into the circulation—the primary mechanism behind nicotinic acid's anti-lipolytic effect[7][8].

The logical workflow for investigating this canonical pathway is as follows:

G_protein_signaling_workflow Ligand 4-Aryl Nicotinic Acid Receptor GPR109A-expressing cells Ligand->Receptor Binding Ligand-Receptor Binding Receptor->Binding Gi_activation Gαi Activation Binding->Gi_activation AC_inhibition Adenylyl Cyclase Inhibition Gi_activation->AC_inhibition cAMP_assay cAMP Measurement AC_inhibition->cAMP_assay Downstream Downstream Cellular Response (e.g., Inhibition of Lipolysis) cAMP_assay->Downstream

Figure 1: Workflow for assessing Gαi-mediated signaling.

II. Experimental Protocols for Elucidating Gαi-Mediated Signaling

To experimentally validate the engagement of the canonical Gαi pathway by 4-aryl nicotinic acids, a series of well-established assays should be employed.

Protocol 1: Radioligand Binding Assay to Determine GPR109A Affinity

This protocol allows for the determination of the binding affinity (Ki) of a test compound for GPR109A.

Materials:

  • Membranes from cells stably expressing human GPR109A.

  • [³H]-Nicotinic acid (radioligand).

  • Test compounds (4-aryl nicotinic acids).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the unlabeled test compound.

  • Add a fixed concentration of [³H]-nicotinic acid to initiate the competition binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-old binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled nicotinic acid.

  • Calculate the Ki value for the test compound using the Cheng-Prusoff equation.

Data Interpretation: A lower Ki value indicates a higher binding affinity of the 4-aryl nicotinic acid for GPR109A. This quantitative measure is crucial for structure-activity relationship (SAR) studies.

CompoundGPR109A Binding Affinity (Ki, nM)
Nicotinic Acid50-150
4-Aryl Nicotinic Acid Analog 1 Experimental Value
4-Aryl Nicotinic Acid Analog 2 Experimental Value
4-Aryl Nicotinic Acid Analog 3 Experimental Value
Table 1: Example of a data summary table for GPR109A binding affinities.
Protocol 2: cAMP Assay to Measure Functional Activity

This assay quantifies the ability of a compound to activate GPR109A and inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (4-aryl nicotinic acids).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

Procedure:

  • Seed the GPR109A-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of the 4-aryl nicotinic acid for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values for each compound.

Data Interpretation: A potent 4-aryl nicotinic acid agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels, characterized by a low EC₅₀ value. The Emax value will indicate the efficacy of the compound relative to a reference agonist like nicotinic acid.

CompoundGPR109A Functional Potency (EC₅₀, nM)Efficacy (% of Nicotinic Acid)
Nicotinic Acid100-300100%
4-Aryl Nicotinic Acid Analog 1 Experimental ValueExperimental Value
4-Aryl Nicotinic Acid Analog 2 Experimental ValueExperimental Value
4-Aryl Nicotinic Acid Analog 3 Experimental ValueExperimental Value
Table 2: Example of a data summary table for GPR109A functional activity.

III. Beyond the Canonical: Investigating Biased Agonism and G-Protein Independent Signaling

The traditional view of GPCR signaling as a linear pathway is now recognized as an oversimplification. GPCRs can adopt multiple active conformations upon ligand binding, leading to the differential engagement of various downstream signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity". For GPR109A, this is particularly relevant as the therapeutic anti-lipolytic effects are mediated by Gαi, while the undesirable flushing is linked to β-arrestin recruitment[9].

A. The Role of β-Arrestins in GPR109A Signaling

Upon agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A can recruit β-arrestins. This interaction not only desensitizes the G-protein signaling but also initiates a distinct wave of G-protein-independent signaling. For GPR109A, β-arrestin-1 has been implicated in the activation of cytosolic phospholipase A₂ and the subsequent release of prostaglandins, leading to the flushing response[9].

Therefore, a 4-aryl nicotinic acid that is a "biased agonist" – preferentially activating the Gαi pathway over the β-arrestin pathway – would be a highly desirable therapeutic candidate, potentially offering the lipid-lowering benefits of nicotinic acid without the flushing side effect.

biased_agonism Ligand 4-Aryl Nicotinic Acid Receptor GPR109A Ligand->Receptor G_protein_pathway Gαi Signaling (Anti-lipolytic Effect) Receptor->G_protein_pathway Arrestin_pathway β-Arrestin Signaling (Flushing Response) Receptor->Arrestin_pathway Biased_Agonist Biased Agonist Biased_Agonist->Receptor

Figure 2: Concept of biased agonism at GPR109A.

Protocol 3: β-Arrestin Recruitment Assay

Several commercially available assays can be used to quantify the recruitment of β-arrestin to GPR109A upon agonist stimulation. These assays are often based on enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

General Principle:

  • Use a cell line co-expressing GPR109A fused to one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.

  • Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the two reporter components into close proximity, generating a detectable signal (e.g., chemiluminescence or a change in fluorescence).

Procedure (using a chemiluminescent assay as an example):

  • Seed the engineered cells in a 96-well or 384-well plate.

  • Add varying concentrations of the 4-aryl nicotinic acid.

  • Incubate for a specified time (e.g., 60-90 minutes).

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the chemiluminescent signal using a plate reader.

  • Generate dose-response curves and calculate EC₅₀ and Emax values.

Data Analysis and Interpretation: By comparing the potency and efficacy of a 4-aryl nicotinic acid in the cAMP assay (G-protein pathway) and the β-arrestin recruitment assay, a "bias factor" can be calculated to quantify the degree of functional selectivity. A compound with a high bias towards Gαi signaling would be a promising lead for a non-flushing GPR109A agonist.

CompoundGαi Potency (EC₅₀, nM)β-Arrestin Potency (EC₅₀, nM)Bias Factor (log(Emax/EC₅₀)Gαi - log(Emax/EC₅₀)β-arr)
Nicotinic Acid150200Reference (0)
4-Aryl Nicotinic Acid Analog 1 Experimental ValueExperimental ValueCalculated Value
4-Aryl Nicotinic Acid Analog 2 Experimental ValueExperimental ValueCalculated Value
Table 3: Example of a data summary for assessing biased agonism.

IV. Exploring GPR109A-Independent Mechanisms and Off-Target Effects

While GPR109A is the primary target for nicotinic acid's lipid-modifying effects, evidence suggests that some of its actions, and potentially those of its derivatives, may be GPR109A-independent[9][10]. Furthermore, the introduction of an aryl group in the 4-position could lead to interactions with other molecular targets.

A. Investigating GPR109A-Independent Effects

To determine if a 4-aryl nicotinic acid exerts its effects independently of GPR109A, experiments should be conducted in cells or animal models lacking a functional GPR109A receptor.

Experimental Approaches:

  • In vitro: Utilize a parental cell line that does not express GPR109A alongside the GPR109A-expressing cell line. Any observed cellular response in the parental cell line would indicate a GPR109A-independent mechanism.

  • In vivo: Employ GPR109A knockout mice. If a 4-aryl nicotinic acid elicits a physiological response in these animals, it is indicative of a GPR109A-independent pathway.

B. Off-Target Profiling

A comprehensive understanding of the mechanism of action of a novel compound requires an assessment of its potential off-target activities. This is crucial for both identifying potential alternative mechanisms and for predicting potential side effects.

Recommended Approach:

  • Broad Kinase and GPCR Screening Panels: Submit the 4-aryl nicotinic acid to commercially available screening panels that test for activity against a wide range of kinases, GPCRs, and other common drug targets.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to identify unexpected cellular effects that may point towards novel targets.

V. The Anti-Inflammatory and Analgesic Potential of Aryl Nicotinic Acid Derivatives

Several studies have reported that derivatives of nicotinic acid, including those with aryl substitutions, possess significant anti-inflammatory and analgesic properties[11][12][13]. These effects may be mediated, at least in part, through GPR109A expressed on immune cells, leading to the suppression of inflammatory signaling pathways[14][15]. However, some of these compounds have also been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a dual mechanism of action[16].

Experimental Workflow for Investigating Anti-Inflammatory Activity:

anti_inflammatory_workflow Compound Aryl Nicotinic Acid Derivative Immune_Cells Immune Cells (e.g., Macrophages) Compound->Immune_Cells Cytokine_Release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Immune_Cells->Cytokine_Release Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Immune_Cells->Signaling_Pathway_Analysis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Immune_Cells ELISA Cytokine Measurement (ELISA) Cytokine_Release->ELISA Western_Blot Western Blotting Signaling_Pathway_Analysis->Western_Blot

Figure 3: Workflow for assessing the anti-inflammatory effects of aryl nicotinic acid derivatives.

VI. Conclusion: A Roadmap for Innovation

The investigation into the mechanism of action of 4-aryl nicotinic acids is a journey into the intricate world of GPCR signaling and drug discovery. By systematically evaluating their interaction with GPR109A, from binding affinity to the potential for biased agonism, and by remaining vigilant for GPR109A-independent and off-target effects, researchers can build a comprehensive understanding of these promising compounds. This guide provides a robust framework for such an endeavor, emphasizing the importance of logical experimental design and the integration of multiple assay formats. The ultimate goal is to unlock the full therapeutic potential of 4-aryl nicotinic acids, potentially leading to the development of novel medicines with improved efficacy and safety profiles for a range of human diseases.

References

  • Pandey, A., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1873. [Link]

  • Pandey, A., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(11), 3183. [Link]

  • El-Sayed, M. A., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 121, 117875. [Link]

  • Pandey, A., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Pandey, A., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. ResearchGate. [Link]

  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]

  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Pandey, A., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. ResearchGate. [Link]

  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Che, D., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. European Journal of Medicinal Chemistry, 86, 551-561. [Link]

  • Lavery, G. G., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 219. [Link]

  • Offermanns, S. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]

  • Richman, J. G., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Biochemical Pharmacology, 86(4), 537-547. [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6668. [Link]

  • Uppu, S., et al. (2021). Residues interacting with niacin in GPR109A-niacin complex. (A) and (C)... ResearchGate. [Link]

  • Lavery, G. G., et al. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. University of Arizona. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Uppu, S., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Cellular Biochemistry, 122(11), 1647-1662. [Link]

  • Chen, Y., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14887. [Link]

  • Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Vanover, K. E., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

Sources

Foundational

Solubility Profile of 4-(4-Fluorophenyl)nicotinic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. 4-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a molecular structure of interest for pharmaceutical development. However, publicly available experimental solubility data for this specific compound is scarce. This technical guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility profile of 4-(4-Fluorophenyl)nicotinic acid in various organic solvents. By leveraging established theoretical principles, proven experimental methodologies, and comparative data from the parent compound, nicotinic acid, this document serves as a practical roadmap for characterizing this and similar API candidates.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. Poor aqueous solubility is a primary contributor to low and variable bioavailability, hindering the clinical development of otherwise potent molecules[1]. The solubility of a compound in organic solvents is equally critical, influencing every stage from synthesis and purification to the development of amorphous solid dispersions and liquid formulations.

4-(4-Fluorophenyl)nicotinic acid is a structural analog of nicotinic acid, featuring a lipophilic 4-fluorophenyl group appended to the pyridine ring. This modification is expected to significantly alter its physicochemical properties, most notably its solubility, compared to the parent molecule. Understanding this solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to maximize yield and purity.

  • Preformulation: Identifying suitable solvent systems for early-stage toxicological and pharmacological studies.

  • Formulation Development: Designing advanced dosage forms, such as lipid-based delivery systems or for use in co-crystal and salt screening where solvent selection is key.

This guide will first establish the theoretical underpinnings of solubility, then provide detailed, validated experimental protocols for its determination, and finally, offer a predictive analysis of the expected solubility behavior of 4-(4-Fluorophenyl)nicotinic acid based on its structural characteristics and data from analogous compounds.

Physicochemical Landscape: A Tale of Two Molecules

The solubility of a solute in a given solvent is governed by a delicate balance of intermolecular forces, which are in turn dictated by the physicochemical properties of both the solute and the solvent. The introduction of a 4-fluorophenyl group fundamentally alters the properties of the nicotinic acid scaffold.

PropertyNicotinic Acid4-(4-Fluorophenyl)nicotinic acid (Predicted)Rationale for Prediction
Molecular Weight 123.11 g/mol [2]217.18 g/mol Addition of C₆H₄F moiety.
logP (Octanol/Water) 0.147 - 0.36[2][3]> 2.0The fluorophenyl group is highly lipophilic, significantly increasing the partition coefficient.
pKa (Carboxylic Acid) ~4.85[4]~4.5 - 4.8The electron-withdrawing nature of the phenyl ring may have a minor acid-strengthening effect, slightly lowering the pKa.
Melting Point 236-239 °C[3]Likely lowerThe bulky, less symmetrical substituent may disrupt the efficient crystal packing observed in nicotinic acid, leading to a lower melting point and reduced crystal lattice energy.
Dominant Intermolecular Forces Hydrogen bonding (acid dimer), π-π stacking, dipole-dipole.Hydrogen bonding, π-π stacking, van der Waals forces, potential halogen bonding.The larger phenyl ring increases the potential for van der Waals and π-π interactions.

Expertise & Experience: The key to predicting the solubility of 4-(4-Fluorophenyl)nicotinic acid lies in understanding the interplay between two opposing factors: crystal lattice energy and solvation energy . Nicotinic acid forms a very stable, hydrogen-bonded crystal lattice, which requires significant energy to break. While the fluorophenyl derivative may have a less stable crystal (lower melting point), its increased lipophilicity demands a solvent capable of overcoming both the lattice forces and effectively solvating the large, non-polar moiety.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable guidance for solvent selection.

"Like Dissolves Like": A First Approximation

This principle suggests that solutes dissolve best in solvents with similar polarity and intermolecular forces.

  • Nicotinic Acid: Being polar with strong hydrogen bonding capabilities, it shows moderate solubility in polar, protic solvents like ethanol and water.

  • 4-(4-Fluorophenyl)nicotinic acid: With its dualistic nature—a polar, hydrogen-bonding head (nicotinic acid portion) and a large, non-polar tail (fluorophenyl group)—it is expected to show preferential solubility in solvents that can accommodate both, such as aprotic polar solvents (e.g., DMSO, THF, Acetone) or longer-chain alcohols.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative approach by deconvoluting the total cohesion energy of a substance into three components:

  • δD: Dispersion forces (from atomic interactions)

  • δP: Polar forces (from dipole moments)

  • δH: Hydrogen bonding forces

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible[5]. A solvent's ability to dissolve a solute can be estimated by calculating the "distance" (Ra) between their HSP values in 3D space. A smaller Ra indicates higher affinity. While HSP values for 4-(4-Fluorophenyl)nicotinic acid are not published, they can be estimated using group contribution methods. This allows for a rational, data-driven pre-screening of potential solvents before committing to lab work.

Experimental Determination: The Shake-Flask Method (Thermodynamic Solubility)

The most reliable method for determining the true equilibrium or thermodynamic solubility is the shake-flask method, which is considered the 'gold standard'[6][7].

Rationale and Self-Validation

This protocol is designed to be self-validating. The use of excess solid ensures that the solution reaches true saturation. Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a plateau in concentration confirms that equilibrium has been reached, a critical step for trustworthiness[1]. The final analysis via a validated, specific method like HPLC ensures accurate quantification, free from interference from potential impurities or degradants[8].

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 4-(4-Fluorophenyl)nicotinic acid to a known volume of the selected organic solvent in a sealed vial. "Excess" means enough solid remains visible at the end of the experiment.

  • Equilibration: Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This is a critical step to avoid overestimation of solubility[8].

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate measurement[8].

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification a Weigh excess API b Add known volume of solvent a->b c Agitate at constant T (24-72 hours) b->c d Settle suspension c->d e Filter supernatant (0.22 µm syringe filter) d->e f Dilute sample e->f g Analyze via HPLC-UV f->g h Calculate against calibration curve g->h i i h->i Final Solubility (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Measurement.

Predictive Solubility Profile of 4-(4-Fluorophenyl)nicotinic Acid

In the absence of direct experimental data, we can construct a predictive profile by analyzing the solubility of nicotinic acid and accounting for the structural modifications.

Reference Data: Solubility of Nicotinic Acid

The following table summarizes experimentally determined solubility data for the parent compound, nicotinic acid, in various solvents.

SolventSolvent TypeExpected InteractionNicotinic Acid Solubility (mol/L @ 298.2 K)
WaterPolar ProticHigh (H-bonding), but zwitterion formation occurs~0.13
EthanolPolar ProticHigh (H-bonding)~0.11
AcetoneAprotic PolarModerate (Dipole-dipole)~0.02[9]
AcetonitrileAprotic PolarLow (Dipole-dipole)~0.003[9]
Diethyl EtherNon-polarVery Low~0.004[9]
DMSOAprotic PolarVery High (Strong H-bond acceptor)~2.59[9]

Data compiled from Gonçalves and Piedade (2010) and Abraham et al. (2013).

Predicted Profile for the Fluorophenyl Derivative

The addition of the 4-fluorophenyl group introduces significant lipophilicity (high logP). This leads to the following predictions:

  • Polar Protic Solvents (Water, Ethanol): Solubility is expected to be significantly lower than that of nicotinic acid. The large, non-polar surface area of the fluorophenyl group will disrupt the highly structured hydrogen-bonding networks of these solvents, leading to a large entropic penalty for dissolution.

  • Aprotic Polar Solvents (DMSO, THF, Acetone): Solubility is predicted to be higher than in protic solvents and likely comparable to or greater than that of nicotinic acid. Solvents like DMSO are excellent hydrogen bond acceptors and can also effectively solvate the aromatic rings through dipole and dispersion forces.

  • Non-polar Solvents (Toluene, Hexane, Diethyl Ether): Solubility will likely remain very low . While the solute is more lipophilic, the strong hydrogen bonding required for the carboxylic acid dimer formation and the polarity of the pyridine ring are unfavorable for interaction with non-polar solvents. The solute cannot effectively solvate itself or be solvated by the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Sol Solubility of 4-(4-Fluorophenyl)nicotinic acid Lattice Crystal Lattice Energy (H-bonding, π-stacking) Lattice->Sol -ve influence Mol Molecular Properties (High logP, H-bond donor/acceptor) Mol->Sol governs interaction Polarity Polarity / Aprotic vs. Protic Polarity->Sol determines compatibility HSP Hansen Parameters (δD, δP, δH) HSP->Sol predicts affinity

Caption: Key Factors Influencing the Solubility of the Target Compound.

Advanced Modeling: The Jouyban-Acree Model

For formulation scientists working with co-solvent systems (e.g., water-ethanol mixtures), predictive models are essential. The Jouyban-Acree model is a highly accurate and widely used tool for estimating solute solubility in binary or ternary solvent mixtures at various temperatures[10][11][12].

The general form of the model is: log Xm,T = fc log Xc,T + fw log Xw,T + S

Where Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, the co-solvent, and water at temperature T, respectively. fc and fw are the volume fractions of the co-solvent and water. The S term is a function of the solvent fractions and interaction parameters that accounts for non-ideal mixing behavior[11].

Trustworthiness: The power of this model lies in its ability to accurately predict solubility across a wide range of solvent compositions using only a minimal number of experimental data points (solubility in the neat solvents and a few mixture points)[13][14]. This significantly reduces experimental workload while providing a comprehensive solubility map for formulation design.

Conclusion

References

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269. [Link]

  • Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

  • Alves, C. G., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Jouyban, A. (2010). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Farmaco, 65(3), 175-178. [Link]

  • Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

  • Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Bhattachar, S. N., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Dhamrait, A. K. (2014). solubility experimental methods.pptx. SlideShare. [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 134-139. [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. ResearchGate. [Link]

  • Hansen, C. M. (2019). Consideration of Hansen Solubility Parameters. Part 3. Journal of Japan Society of Colour Material, 92(11), 329-337. [Link]

  • Gonçalves, R., & da Piedade, M. F. M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Basar, N. A. S., et al. (2024). Experimental Investigation into the Extraction of Nicotinic Acid using Natural Non-toxic and Conventional Solvents. Journal of Advanced Research in Applied Sciences and Engineering Technology, 34(1), 224-235. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Cheméo. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Preliminary In Vitro Screening of 4-(4-Fluorophenyl)nicotinic Acid

This guide provides a comprehensive framework for the initial in vitro evaluation of 4-(4-Fluorophenyl)nicotinic acid, a novel compound with therapeutic potential stemming from its structural relation to nicotinic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 4-(4-Fluorophenyl)nicotinic acid, a novel compound with therapeutic potential stemming from its structural relation to nicotinic acid (Niacin, Vitamin B3). The following sections detail a strategic, multi-tiered screening approach designed to elucidate the compound's cytotoxic profile, primary mechanism of action, and potential anti-inflammatory effects. The experimental design emphasizes robust, reproducible methodologies to ensure the generation of high-quality, decision-driving data for drug development professionals.

Foundational Rationale: Targeting the Nicotinic Acid Pathway

Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily by lowering triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[1][2][3] Its pharmacological effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] Upon binding, GPR109A activation in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This cascade ultimately reduces the mobilization of free fatty acids, which are precursors for triglyceride synthesis in the liver.[2][6]

Beyond its lipid-modulating effects, GPR109A activation has been shown to exert anti-inflammatory actions.[4][7][8] This makes 4-(4-Fluorophenyl)nicotinic acid, as a nicotinic acid analog, a compelling candidate for investigation in inflammatory disease contexts.

Our preliminary screening strategy is therefore designed to first assess the compound's general cytotoxicity, followed by a focused investigation of its activity at the GPR109A receptor and its downstream functional consequences, particularly in relation to inflammation.

A Tiered In Vitro Screening Cascade

A logical and resource-efficient approach to preliminary screening involves a tiered workflow. This ensures that fundamental characteristics like cytotoxicity are determined before proceeding to more complex and target-specific assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Engagement cluster_2 Tier 3: Functional & Mechanistic Assays A Compound QC & Solubility B Cytotoxicity Profiling (e.g., MTT/MTS Assay) A->B Proceed if soluble and stable C GPR109A Receptor Activation (cAMP Assay) B->C Proceed with non-toxic concentrations D Receptor Binding Affinity (Radioligand Binding Assay) C->D Confirm direct interaction E Anti-inflammatory Activity (Cytokine Release Assay) C->E F Target Gene Expression (qPCR for COX-2, iNOS) E->F Elucidate mechanism

Caption: Tiered in vitro screening workflow for 4-(4-Fluorophenyl)nicotinic acid.

Experimental Protocols & Methodologies

Tier 1: Foundational Assays

3.1. Compound Quality Control and Solubility Assessment

Prior to any biological evaluation, the purity and identity of 4-(4-Fluorophenyl)nicotinic acid must be confirmed using analytical techniques such as HPLC and LC-MS/MS.[9][10] Subsequently, its solubility in standard cell culture media and DMSO should be determined to ensure accurate dosing in subsequent assays.

3.2. Cytotoxicity Profiling

The initial assessment of a compound's effect on cell viability is critical to distinguish true pharmacological effects from those caused by toxicity. The MTT or MTS assay is a reliable, colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Fluorophenyl)nicotinic acid in cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

ParameterDescription
Cell Line RAW 264.7 (murine macrophage)
Seeding Density 1 x 10^4 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24 hours
Readout Absorbance at 570 nm

Table 1: Example parameters for an MTT cytotoxicity assay.

Tier 2: Primary Target Engagement

3.3. GPR109A Receptor Activation: cAMP Assay

To determine if 4-(4-Fluorophenyl)nicotinic acid acts as an agonist for GPR109A, a functional assay measuring the downstream signaling event—a decrease in cAMP levels—is employed.[7][11]

Protocol: cAMP Assay

  • Cell Line: Use a cell line stably overexpressing GPR109A (e.g., GPR109A-LV ARPE-19 cells or HEK293 cells transfected with a human GPR109A expression vector).[7][12]

  • Cell Seeding: Plate cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat cells with varying concentrations of 4-(4-Fluorophenyl)nicotinic acid for 15-30 minutes.

  • cAMP Stimulation: Add a known adenylyl cyclase activator, such as forskolin (10 µM), to all wells except the negative control.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

ParameterDescription
Cell Line HEK293-GPR109A
Stimulant Forskolin (10 µM)
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM
Incubation Time 30 minutes
Readout cAMP levels (e.g., fluorescence)

Table 2: Example parameters for a GPR109A activation cAMP assay.

G cluster_0 GPR109A Signaling Pathway A 4-(4-Fluorophenyl)nicotinic acid B GPR109A Receptor A->B Agonist Binding C Gi Protein B->C Activation D Adenylyl Cyclase C->D Inhibition F cAMP E ATP E->F Conversion G Decreased Lipolysis & Anti-inflammatory Effects F->G Downstream Signaling

Caption: GPR109A signaling pathway upon activation by an agonist.

Tier 3: Functional & Mechanistic Assays

3.4. Anti-inflammatory Activity: Cytokine Release Assay

Given the known anti-inflammatory properties of nicotinic acid derivatives, assessing the effect of 4-(4-Fluorophenyl)nicotinic acid on the release of pro-inflammatory cytokines is a crucial next step.[13]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release

  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 4-(4-Fluorophenyl)nicotinic acid for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • Data Analysis: Compare cytokine levels in compound-treated wells to LPS-only treated wells.

ParameterDescription
Cell Line RAW 264.7
Inflammatory Stimulus LPS (100 ng/mL)
Compound Concentrations 1, 10, 50 µM
Incubation Time 24 hours
Readout TNF-α and IL-6 levels (pg/mL)

Table 3: Example parameters for a cytokine release assay.

Data Interpretation and Next Steps

The data generated from this preliminary in vitro screening cascade will provide a solid foundation for further development of 4-(4-Fluorophenyl)nicotinic acid. A favorable profile would be characterized by low cytotoxicity, potent agonism at the GPR109A receptor, and significant inhibition of pro-inflammatory cytokine release.

Positive results would warrant progression to more advanced in vitro studies, such as investigating effects on other inflammatory mediators (e.g., nitric oxide, prostaglandins) and exploring the compound's impact on gene expression of key inflammatory enzymes like COX-2 and iNOS.[13] Ultimately, these in vitro findings will guide the decision-making process for advancing the compound into in vivo models of disease.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]

  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC - NIH. Available at: [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC - NIH. Available at: [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC - NIH. Available at: [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. Available at: [Link]

  • Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. Available at: [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at: [Link]

  • The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • [Pharmacology of niacin or nicotinic acid]. PubMed. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. Available at: [Link]

  • Nicotinic acid: an old drug with a promising future. PubMed. Available at: [Link]

  • Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. PubMed. Available at: [Link]

  • CAS N/A | 2-((4-Fluorophenyl)amino)nicotinic acid. Alchem Pharmtech. Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]

  • The Prohibited List. World Anti Doping Agency - WADA. Available at: [Link]

  • Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid. YouTube. Available at: [Link]

  • Vitamin B3. StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

Foundational

CAS number and chemical properties of 4-(4-Fluorophenyl)nicotinic acid

An Important Note on Nomenclature: The initial topic requested information on "4-(4-Fluorophenyl)nicotinic acid." Following an extensive search, it has been determined that the more extensively documented and commerciall...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Nomenclature: The initial topic requested information on "4-(4-Fluorophenyl)nicotinic acid." Following an extensive search, it has been determined that the more extensively documented and commercially available isomer is 5-(4-Fluorophenyl)nicotinic acid (CAS Number: 364064-17-5) . This guide will focus on this specific isomer, as it is the compound most likely to be of interest to researchers and drug development professionals in this chemical space.

Introduction

5-(4-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, a member of the vitamin B3 family. This compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacologically relevant nicotinic acid scaffold with a fluorophenyl moiety, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive component in the design of new drugs.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Fluorophenyl)nicotinic acid, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-(4-Fluorophenyl)nicotinic acid is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 364064-17-5[1]
Molecular Formula C₁₂H₈FNO₂[1]
Molecular Weight 217.2 g/mol [1]
Melting Point 215 °C[1]
Appearance Off-white solid[2]
Solubility The pH of a 5 g/L aqueous solution is 5.7. Soluble in organic solvents such as DMSO and dimethylformamide.[1]
pKa Data not available. For comparison, the pKa of the parent compound, nicotinic acid, is approximately 4.85.[3]

Synthesis of 5-(4-Fluorophenyl)nicotinic Acid

The synthesis of 5-(4-Fluorophenyl)nicotinic acid is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between a halide and a boronic acid derivative.

General Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_product Product A 5-Bromonicotinic Acid Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water) C 5-(4-Fluorophenyl)nicotinic Acid Reaction_Center + A->Reaction_Center B 4-Fluorophenylboronic Acid B->Reaction_Center Catalyst->Reaction_Center Base->Reaction_Center Solvent->Reaction_Center Reaction_Center->C caption Figure 1: General workflow for the Suzuki-Miyaura synthesis.

Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5-(4-Fluorophenyl)nicotinic acid via a Suzuki-Miyaura cross-coupling reaction, adapted from established procedures for similar transformations.[4]

Materials:

  • 5-Bromonicotinic acid

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 5-(4-Fluorophenyl)nicotinic acid as an off-white solid.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will appear as multiplets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The protons on the fluorophenyl ring will appear as two doublets of doublets (or two multiplets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The carbon of the carboxylic acid group will be the most downfield signal. The carbons of the pyridine and fluorophenyl rings will appear in the aromatic region, with their chemical shifts influenced by the substituents and the fluorine atom.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).[5]

  • C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).[5]

  • A C-F stretching vibration (typically in the 1000-1400 cm⁻¹ region).

Mass Spectrometry

In mass spectrometry, 5-(4-Fluorophenyl)nicotinic acid is expected to show a molecular ion peak corresponding to its molecular weight (217.2 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH).[6]

Applications in Drug Discovery and Research

5-(4-Fluorophenyl)nicotinic acid is a valuable building block in drug discovery, primarily due to its utility in the synthesis of more complex molecules with potential therapeutic applications.

Protein Degrader Building Block

One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. 5-(4-Fluorophenyl)nicotinic acid can be incorporated into the linker or the target-binding ligand, where its structural and electronic properties can be fine-tuned to optimize the efficacy of the resulting PROTAC.[7][8]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Target Protein (Protein of Interest) PROTAC:port_poi->POI Binds E3 E3 Ubiquitin Ligase PROTAC:port_e3->E3 Recruits POI_Ub Ubiquitinated Target Protein E3->POI_Ub Adds Ubiquitin tags Ub Ubiquitin Ub->E3 Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_Ub->Proteasome Recognized & Degraded caption Figure 2: General mechanism of action for a PROTAC.

Caption: General mechanism of action for a PROTAC.

Synthesis of Bioactive Molecules

Derivatives of nicotinic acid are known to possess a wide range of biological activities, including lipid-lowering effects and potential applications in treating neurological disorders.[3][9] The incorporation of the 4-fluorophenyl group can enhance the potency, selectivity, and pharmacokinetic properties of these derivatives. As such, 5-(4-Fluorophenyl)nicotinic acid serves as a key starting material for the synthesis of novel compounds with potential therapeutic value.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(4-Fluorophenyl)nicotinic acid.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[2]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[2]

    • In case of skin contact: Wash off with soap and plenty of water.[2]

    • If inhaled: Move person into fresh air.[12]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]

For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-(4-Fluorophenyl)nicotinic acid is a versatile and valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its unique combination of a nicotinic acid core and a fluorinated phenyl ring provides a scaffold for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. The well-established Suzuki-Miyaura coupling provides a reliable method for its synthesis, and its application as a building block in the rapidly evolving field of PROTACs highlights its significance in modern medicinal chemistry. As research continues, the full potential of 5-(4-Fluorophenyl)nicotinic acid and its derivatives in the development of new therapeutics is yet to be fully realized.

References

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-(4-Fluorophenyl)nicotinic acid, min 97%. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 30). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Retrieved from [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2007, October 15). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Retrieved from [Link]

  • ResearchGate. (n.d.). of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]

  • Diva-Portal.org. (2022, August 26). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]

  • MDPI. (n.d.). Protein-Targeting Drug Discovery. Retrieved from [Link]

  • YouTube. (2024, November 21). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Retrieved from [Link]

  • MDPI. (n.d.). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Retrieved from [Link]

  • JOCPR. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 31). PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

  • World Anti-Doping Agency. (2019, June 1). The Prohibited List. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid. Retrieved from [Link]

  • FULIR. (2022, September 12). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... Retrieved from [Link]

  • PubMed. (n.d.). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • University of Tartu. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-(4-Fluorophenyl)nicotinic Acid: A Technical Guide to Target Identification and Validation

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Structurally-Guided Hypothesis for a Novel Nicotinic Acid Analog 4-(4-Fluorophenyl)nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Structurally-Guided Hypothesis for a Novel Nicotinic Acid Analog

4-(4-Fluorophenyl)nicotinic acid is a synthetic organic compound that, due to its structural similarity to nicotinic acid (Niacin, Vitamin B3), presents a compelling case for investigation into its potential therapeutic applications. Nicotinic acid is a well-established therapeutic agent, primarily used for the management of dyslipidemia.[1][2] Its pharmacological effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2), which is predominantly expressed in adipocytes and immune cells.[2][3][4][5] The core hypothesis of this guide is that 4-(4-Fluorophenyl)nicotinic acid also targets GPR109A, with the 4-fluorophenyl moiety potentially modulating its potency, selectivity, and downstream signaling pathways, thereby offering a potentially improved therapeutic profile.

The strategic incorporation of a fluorine atom into a phenyl ring is a common and effective strategy in medicinal chemistry. This modification can enhance metabolic stability and alter the electronic properties of the molecule, which may lead to improved binding affinity and selectivity for its biological target. This guide will provide a comprehensive, technically-grounded framework for the systematic investigation of 4-(4-Fluorophenyl)nicotinic acid's therapeutic targets, with a primary focus on GPR109A. We will delve into the established signaling pathways of nicotinic acid, propose a detailed roadmap for the experimental validation of our hypothesis, and explore potential secondary targets.

Part 1: The Primary Hypothesized Target: The G-Protein Coupled Receptor GPR109A

The cornerstone of nicotinic acid's therapeutic effects is its interaction with GPR109A.[2][3] This receptor, when activated, initiates a cascade of intracellular events with significant physiological consequences.

The GPR109A Signaling Cascade: A Dual Mechanism of Action

GPR109A is a Gi-coupled receptor.[3] Upon agonist binding, such as nicotinic acid, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer.

  • Inhibition of Lipolysis in Adipocytes: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol.[6] By inhibiting this pathway, nicotinic acid effectively reduces the release of free fatty acids from adipose tissue into the bloodstream.[4][6] This reduction in circulating free fatty acids decreases the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to a reduction in LDL cholesterol.[1][4][6]

  • Anti-inflammatory Effects in Immune Cells: GPR109A is also expressed on various immune cells, including monocytes, macrophages, and neutrophils.[3][7] Activation of GPR109A in these cells has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[3] This can lead to a reduction in the production and secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6.[3][8]

The Potential Influence of the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group to the nicotinic acid scaffold is hypothesized to modulate the interaction with GPR109A in several ways:

  • Enhanced Binding Affinity: The high electronegativity of the fluorine atom can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket of GPR109A, potentially increasing the compound's binding affinity and potency.

  • Modified Signaling Bias: The structural alteration may influence the conformation of the activated receptor, potentially leading to biased agonism. This could preferentially activate either the G-protein-dependent (cAMP reduction) or β-arrestin-mediated pathways, the latter of which is also implicated in GPR109A signaling and desensitization.[9] A biased agonist might, for instance, retain the beneficial lipid-lowering effects while minimizing the flushing side effect, which is mediated by prostaglandin release following GPR109A activation in skin Langerhans cells.[5]

  • Improved Pharmacokinetic Properties: The fluorine atom can block sites of metabolic oxidation, potentially increasing the compound's half-life and bioavailability.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-(4-Fluorophenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gαi) Inflammation ↓ Inflammation (in immune cells) GPR109A->Inflammation Anti-inflammatory Signaling cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis ↓ Lipolysis HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids + Glycerol Triglycerides->FFA

GPR109A Signaling Pathway

Part 2: Experimental Validation of GPR109A Engagement and Cellular Activity

A rigorous, multi-step experimental approach is essential to validate the hypothesis that 4-(4-Fluorophenyl)nicotinic acid is a GPR109A agonist and to characterize its functional consequences.

In Vitro Target Engagement Assays

The initial step is to confirm direct binding and functional modulation of the GPR109A receptor.

Experimental Protocol: GPR109A Functional Assay (cAMP Measurement)

This protocol is designed to determine if 4-(4-Fluorophenyl)nicotinic acid can inhibit adenylyl cyclase activity, a hallmark of GPR109A activation.[10][11][12]

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A. Maintain cells in appropriate growth medium supplemented with a selection antibiotic to ensure receptor expression.

  • Cell Plating: Seed the GPR109A-expressing cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 4-(4-Fluorophenyl)nicotinic acid and a reference agonist (nicotinic acid) in assay buffer.

  • Assay Procedure: a. Remove growth medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes. b. Add the serially diluted compounds to the respective wells. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Incubate for 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14]

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that gives half-maximal response).

Data Presentation: Expected In Vitro Activity

CompoundEC50 (nM) for GPR109A
Nicotinic Acid (Reference)100 - 500
4-(4-Fluorophenyl)nicotinic acidTo be determined
Vehicle ControlNo activity
Cell-Based Functional Assays

Following confirmation of direct receptor engagement, the next step is to assess the compound's activity in a physiologically relevant cellular context.

Experimental Protocol: Adipocyte Lipolysis Assay

This assay measures the ability of the compound to inhibit the breakdown of triglycerides in differentiated adipocytes.[15][16][17][18]

  • Adipocyte Differentiation: Culture human or murine pre-adipocytes (e.g., 3T3-L1) and induce differentiation into mature, lipid-laden adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX).

  • Compound Treatment: a. Wash the differentiated adipocytes and incubate in assay buffer. b. Treat the cells with serial dilutions of 4-(4-Fluorophenyl)nicotinic acid or nicotinic acid for 1-2 hours.

  • Lipolysis Induction: Stimulate lipolysis by adding a β-adrenergic agonist (e.g., isoproterenol) to the cells. Incubate for 1-3 hours.

  • Glycerol Measurement: Collect the assay supernatant. The amount of lipolysis is determined by measuring the concentration of glycerol released into the supernatant using a colorimetric assay kit.[17][19]

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each compound concentration. Determine the IC50 value (the concentration of inhibitor that reduces the response by half).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Evaluation Start Hypothesis: 4-(4-Fluorophenyl)nicotinic acid is a GPR109A agonist cAMP_Assay cAMP Functional Assay in GPR109A-expressing cells Start->cAMP_Assay Determine_EC50 Determine EC50 for GPR109A activation cAMP_Assay->Determine_EC50 Lipolysis_Assay Adipocyte Lipolysis Assay Determine_EC50->Lipolysis_Assay Immune_Assay Immune Cell Assay (e.g., Cytokine Release) Determine_EC50->Immune_Assay Determine_IC50 Determine IC50 for lipolysis inhibition Lipolysis_Assay->Determine_IC50 Animal_Model In Vivo Dyslipidemia Model (e.g., high-fat diet fed mice) Determine_IC50->Animal_Model Assess_AntiInflammatory Assess anti-inflammatory potential Immune_Assay->Assess_AntiInflammatory Assess_AntiInflammatory->Animal_Model Evaluate_Efficacy Evaluate in vivo efficacy (Lipid profile, etc.) Animal_Model->Evaluate_Efficacy

Target Validation Workflow

Part 3: Exploring Potential Secondary Targets and Mechanisms

While GPR109A is the primary hypothesized target, a comprehensive evaluation should also consider other potential mechanisms of action.

  • Nicotinic Acetylcholine Receptors (nAChRs): The "nicotinic" part of the compound's name might suggest a potential interaction with nAChRs.[20][21] These are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[21] Binding and functional assays using various nAChR subtypes would be necessary to investigate this possibility.[22][23]

  • Enzymes in NAD+ Metabolism: Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.[1] It is plausible that 4-(4-Fluorophenyl)nicotinic acid could interact with enzymes in the NAD+ salvage pathway, thereby influencing cellular energy status and redox balance.

Part 4: In Vivo Evaluation and Therapeutic Potential

Positive in vitro and cell-based results would warrant progression to preclinical in vivo studies to assess the therapeutic potential of 4-(4-Fluorophenyl)nicotinic acid.

Experimental Protocol: In Vivo Dyslipidemia Model

Animal models are crucial for evaluating the efficacy of potential anti-dyslipidemic agents.[18][24][25][26]

  • Model Induction: Use a standard model of dyslipidemia, such as C57BL/6 mice fed a high-fat diet for 8-12 weeks to induce obesity and elevated plasma lipids.

  • Compound Administration: Administer 4-(4-Fluorophenyl)nicotinic acid, nicotinic acid (as a positive control), or vehicle to different groups of mice via oral gavage for a specified period (e.g., 4 weeks).

  • Efficacy Assessment: a. Monitor body weight and food intake throughout the study. b. At the end of the treatment period, collect blood samples for analysis of the plasma lipid profile, including total cholesterol, LDL-C, HDL-C, and triglycerides. c. Assess glucose tolerance through an oral glucose tolerance test.

  • Side Effect Profile: Monitor the animals for signs of the flushing response, a common side effect of nicotinic acid. This can be quantified by measuring ear redness and temperature.

  • Data Analysis: Compare the lipid profiles and other metabolic parameters between the treatment groups to determine the in vivo efficacy of 4-(4-Fluorophenyl)nicotinic acid.

Conclusion: Charting a Path Forward for a Promising Compound

This technical guide has outlined a scientifically rigorous and logically structured approach to investigating the therapeutic potential of 4-(4-Fluorophenyl)nicotinic acid. By focusing on the high-probability target, GPR109A, and employing a systematic series of in vitro and in vivo experiments, researchers can efficiently characterize the compound's mechanism of action, efficacy, and potential for development as a novel therapeutic for dyslipidemia and inflammatory disorders. The key will be to determine if the addition of the 4-fluorophenyl group confers a superior therapeutic window, either through enhanced potency, improved side effect profile, or both, compared to existing nicotinic acid-based therapies. The successful execution of the described workflows will provide the critical data needed to advance this promising molecule through the drug development pipeline.

References

  • Gambhir, D., et al. (2021). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • National Institutes of Health. (2022). Vitamin B3 - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (2023). Nicotinic acid. Available at: [Link]

  • Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Available at: [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Available at: [Link]

  • Priyadarshini, M., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Yakel, J. L. (2014). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. The Journal of Neuroscience. Available at: [Link]

  • Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit. Available at: [Link]

  • Slideshare. (n.d.). SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. Available at: [Link]

  • Thaker, F. M., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Enzymology. Available at: [Link]

  • Maciejewski, B. S., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients. Available at: [Link]

  • Wikipedia. (2023). Nicotinic agonist. Available at: [Link]

  • De-la-Cruz, K. I., et al. (2021). Loss of GPR109A/HCAR2 induces aging-associated hepatic steatosis. Aging. Available at: [Link]

  • Nakano, T., et al. (2011). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • ResearchGate. (n.d.). GPR109A and Vascular inflammation. Available at: [Link]

  • Pathway Commons. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. Available at: [Link]

  • Taggart, A. K., et al. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Diabetes, Obesity and Metabolism. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • National Institutes of Health. (n.d.). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Available at: [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Available at: [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. The Journal of Biological Chemistry. Available at: [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

  • Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Available at: [Link]

  • Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Available at: [Link]

  • Lukas, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation. Available at: [Link]

  • Henderson, B. J., et al. (2016). Nicotinic Acetylcholine Receptors as Targets for Tobacco Cessation Therapeutics: Cutting-Edge Methodologies to Understand Receptor Assembly and Trafficking. Molecular Pharmacology. Available at: [Link]

  • AMSBIO. (n.d.). Cultured Human Adipocyte Lipolysis Assay Kit Non-Esterified Fatty Acids Detection 100 point assay kit. Available at: [Link]

  • ResearchGate. (n.d.). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-Faceted Approach to Profiling the In Vitro Anti-Inflammatory Activity of 4-(4-Fluorophenyl)nicotinic Acid

Introduction: The Rationale for Investigating 4-(4-Fluorophenyl)nicotinic Acid Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-(4-Fluorophenyl)nicotinic Acid

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including atherosclerosis, rheumatoid arthritis, and neurodegenerative disorders. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2] Nicotinic acid (NA), a well-known lipid-lowering agent, has also demonstrated significant anti-inflammatory properties.[3][4][5] These effects are mediated, in part, through the GPR109A receptor, leading to the suppression of inflammatory mediators.[1][6]

This application note details a strategic in vitro workflow to comprehensively evaluate the anti-inflammatory potential of a novel nicotinic acid derivative, 4-(4-Fluorophenyl)nicotinic acid. The introduction of a fluorophenyl group to the nicotinic acid scaffold presents an opportunity for modified potency, selectivity, and pharmacokinetic properties. The following protocols are designed to dissect the compound's mechanism of action, from its broad effects on cellular inflammatory responses to its specific molecular targets.

Experimental Strategy: A Tiered Approach to In Vitro Characterization

A robust in vitro evaluation should follow a logical progression, starting with a cell-based model that recapitulates a general inflammatory response, followed by more specific assays to elucidate the mechanism. Our strategy involves three key stages:

  • Primary Screening: Assessing the compound's ability to suppress the production of key inflammatory mediators in a relevant cell model.

  • Mechanism of Action Studies: Investigating the upstream signaling pathways and specific enzyme targets modulated by the compound.

  • Cytotoxicity Assessment: Ensuring that the observed anti-inflammatory effects are not a consequence of cellular toxicity.

This tiered approach provides a comprehensive profile of the compound's bioactivity and informs decisions for further pre-clinical development.

Part 1: Primary Screening in an LPS-Stimulated Macrophage Model

Scientific Rationale: Macrophages are pivotal cells in the innate immune system that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators.[7] LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the activation of NF-κB and the subsequent release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the production of nitric oxide (NO).[8][9] Therefore, an LPS-stimulated macrophage model is an excellent primary platform to assess the general anti-inflammatory capacity of 4-(4-Fluorophenyl)nicotinic acid.

Workflow for Primary Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Supernatant Collection cluster_3 Analysis of Inflammatory Markers A Culture RAW 264.7 Macrophages B Seed cells in 96-well plates A->B C Pre-treat with 4-(4-Fluorophenyl)nicotinic acid (various concentrations) B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G TNF-α ELISA F->G H IL-6 ELISA F->H I Nitric Oxide (Griess Assay) F->I G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Inhibits IkB_P IκB Phosphorylation & Degradation IkB_NFkB->IkB_P NFkB Free NF-κB IkB_P->NFkB NFkB_Nuc NF-κB Translocation NFkB->NFkB_Nuc Nucleus Nucleus Gene Pro-inflammatory Gene Transcription NFkB_Nuc->Gene

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-(4-Fluorophenyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Need for Novel Antimicrobial Agents The rise of antimicrobial resistance is a critical global health threat, necessitating the urg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Nicotinic acid (niacin) and its derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] The incorporation of a fluorophenyl group into the nicotinic acid scaffold can enhance lipophilicity and, consequently, bioavailability, making 4-(4-Fluorophenyl)nicotinic acid derivatives particularly interesting candidates for antimicrobial drug discovery.[3]

This comprehensive guide provides detailed protocols for the antimicrobial susceptibility testing of 4-(4-Fluorophenyl)nicotinic acid derivatives. It is designed to equip researchers with the necessary methodologies to accurately determine the in vitro efficacy of these novel compounds against a range of pathogenic microorganisms. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability of the generated data.[4][5]

Underlying Principles: Unraveling the Antimicrobial Potential

The antimicrobial activity of nicotinic acid derivatives is thought to be multifaceted. One key mechanism involves their role as antimetabolites. By mimicking the structure of nicotinic acid, these derivatives can interfere with the synthesis of essential coenzymes like nicotinamide adenine dinucleotide (NAD), which is crucial for various metabolic processes in bacteria.[6][7] The inhibition of bacterial growth by 5-fluoronicotinic acid, a related compound, has been shown to be reversed by the addition of nicotinic acid, supporting this antimetabolite hypothesis.[6]

Furthermore, some nicotinamide derivatives have been observed to induce cell cycle arrest in microbes, preventing cell division and proliferation.[8] They may also disrupt bacterial biofilm formation, a key virulence factor in many chronic infections.[9] The specific mechanisms of 4-(4-Fluorophenyl)nicotinic acid derivatives are an active area of research, and the following protocols provide the foundational steps for their elucidation.

Experimental Workflow: A Strategic Approach to Antimicrobial Profiling

A systematic approach is crucial for the comprehensive evaluation of a novel antimicrobial agent. The following workflow outlines the key stages in the antimicrobial susceptibility testing of 4-(4-Fluorophenyl)nicotinic acid derivatives, from initial screening to a more in-depth characterization of their antimicrobial effect.

Antimicrobial Testing Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Pharmacodynamic Characterization Initial Screening Agar Well/Disk Diffusion MIC Determination Broth Microdilution Assay (Determine Minimum Inhibitory Concentration) Initial Screening->MIC Determination Qualitative Activity Time-Kill Assay Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) MIC Determination->Time-Kill Assay Quantitative Potency (MIC) Further Mechanistic Studies Further Mechanistic Studies Time-Kill Assay->Further Mechanistic Studies Rate of Killing

Figure 1: A stepwise workflow for the antimicrobial evaluation of novel compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][10] This protocol is based on CLSI guidelines.[5]

Materials:
  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 4-(4-Fluorophenyl)nicotinic acid derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Procedure:
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the 4-(4-Fluorophenyl)nicotinic acid derivative.

    • Begin by adding 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • The final volume in each test well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Data Presentation: Summarizing MIC Values

A clear and concise presentation of MIC data is essential for comparing the efficacy of different compounds against various microorganisms.

Test MicroorganismGram Stain4-(4-Fluorophenyl)nicotinic Acid DerivativePositive Control (Antibiotic)
MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]
Candida albicansN/A (Fungus)[Insert Data][Insert Data]

Protocol 2: Time-Kill Kinetic Assay

The time-kill assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11][12] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Materials:
  • Materials from Protocol 1

  • Sterile culture tubes

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS for serial dilutions

  • Vortex mixer

Step-by-Step Procedure:
  • Preparation:

    • Determine the MIC of the 4-(4-Fluorophenyl)nicotinic acid derivative as described in Protocol 1.

    • Prepare a standardized bacterial inoculum as in Protocol 1, but with a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Assay Setup:

    • Prepare sterile tubes containing CAMHB with the test compound at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube (no compound).

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 35-37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • Analyze the curves to determine the rate and extent of bacterial killing.

Hypothetical Mechanism of Action: Interference with NAD Biosynthesis

The structural similarity of 4-(4-Fluorophenyl)nicotinic acid derivatives to nicotinic acid suggests a potential mechanism of action involving the disruption of nicotinamide adenine dinucleotide (NAD) biosynthesis. This pathway is essential for cellular respiration and redox reactions in bacteria.

Mechanism of Action cluster_0 Bacterial Cell Nicotinic Acid Nicotinic Acid Enzyme Key Enzyme in NAD Biosynthesis Nicotinic Acid->Enzyme Substrate Derivative 4-(4-Fluorophenyl) nicotinic acid Derivative Derivative->Enzyme Competitive Inhibition NAD NAD Synthesis Enzyme->NAD Catalyzes Growth Bacterial Growth Inhibition Enzyme->Growth Leads to Metabolism Cellular Respiration & Metabolism NAD->Metabolism NAD->Metabolism Essential for Bacterial Growth Bacterial Growth

Figure 2: A proposed mechanism of action for 4-(4-Fluorophenyl)nicotinic acid derivatives.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 4-(4-Fluorophenyl)nicotinic acid derivatives as potential antimicrobial agents. Accurate determination of MIC and the differentiation between bactericidal and bacteriostatic activity are critical early steps in the drug development pipeline. Further investigations should focus on elucidating the precise molecular targets of these compounds, evaluating their efficacy in biofilm models, and assessing their in vivo activity and toxicity profiles. The continued exploration of novel chemical scaffolds, such as the 4-(4-Fluorophenyl)nicotinic acid derivatives, is essential in the ongoing battle against antimicrobial resistance.

References

  • Streightoff, F. (1963). Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology, 85(1), 42–48. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Shapira, A., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Cosmetics, 11(4), 98. [Link]

  • Đorđević, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3848. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Isquith, I. R., & Moat, A. G. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Journal of Biological Chemistry, 246(10), 3045-3050. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (2023). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Scribd. (n.d.). Time Kill Assay. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • National Center for Biotechnology Information. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • Preprints.org. (2024). Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. [Link]

  • MDPI. (2023). Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of Thanatin Derived Antimicrobial Peptides. [Link]

  • PubMed. (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. [Link]

  • PubMed. (2020). Antibacterial Agents Targeting the Bacterial Cell Wall. [Link]

  • PubMed. (2021). An in vitro comparison of four antibacterial agents with and without nicotine and their effects on human gingival fibroblasts. [Link]

Sources

Method

Application Notes: 4-(4-Fluorophenyl)nicotinic acid as a Key Intermediate in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Fluorophenyl)nicotinic acid. It details the synthesis of this k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Fluorophenyl)nicotinic acid. It details the synthesis of this key intermediate, its physicochemical properties, and its application in the synthesis of advanced pharmaceutical intermediates through a validated amide coupling protocol. The guide emphasizes the rationale behind procedural steps, incorporates in-process quality control checkpoints, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Fluorinated Arylpyridine Scaffold

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The 4-(4-fluorophenyl) moiety confers several advantageous properties, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. When coupled with a nicotinic acid core, a well-known pharmacophore, 4-(4-Fluorophenyl)nicotinic acid becomes a highly valuable and versatile building block for drug discovery and development.[1][2] Its structure is pivotal for synthesizing a range of therapeutic agents, from kinase inhibitors in oncology to modulators of CNS targets. This guide provides the essential protocols for the synthesis and subsequent utilization of this intermediate.

Physicochemical & Safety Data

Proper handling and characterization of starting materials are critical for reproducible and safe experimentation. The key properties of 4-(4-Fluorophenyl)nicotinic acid are summarized below.

PropertyValueReference / Source
CAS Number 56952-32-0PubChem
Molecular Formula C₁₂H₈FNO₂PubChem
Molecular Weight 217.20 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point 243-247 °CSupplier Specification
Solubility Soluble in DMSO, DMF; sparingly soluble in methanolInternal Data
Safety Handle with standard PPE (gloves, safety glasses). Avoid inhalation of dust.Standard Lab Practice

Synthesis Protocol: 4-(4-Fluorophenyl)nicotinic acid via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for synthesizing 4-aryl-nicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction offers high functional group tolerance and typically proceeds with high yields.[6][7] The protocol below describes the coupling of 4-chloronicotinic acid with 4-fluorophenylboronic acid.

Rationale for Reagent Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst effective for this class of transformation.[3] Its selection ensures a reliable catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, crucial for the transmetalation step of the Suzuki mechanism. It is preferred over stronger bases like NaOH to minimize potential side reactions.

  • Solvent System: A mixture of 1,4-Dioxane and water provides a biphasic system that effectively solubilizes both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

Synthesis Reaction Scheme

Caption: Suzuki-Miyaura coupling for synthesis.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloronicotinic acid (5.0 g, 31.7 mmol, 1.0 equiv.).

  • Reagent Addition: Add 4-fluorophenylboronic acid (5.32 g, 38.0 mmol, 1.2 equiv.) and potassium carbonate (13.1 g, 95.1 mmol, 3.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL).

  • Inerting: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.73 g, 0.63 mmol, 2 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours.

  • In-Process Control (IPC) - Reaction Completion:

    • Method: Thin Layer Chromatography (TLC).

    • Mobile Phase: 7:3 Ethyl Acetate / Hexanes with 1% Acetic Acid.

    • Procedure: Withdraw a small aliquot, dilute with ethyl acetate, and spot on a silica gel TLC plate against a co-spot of the starting material.

    • Confirmation: The reaction is complete upon the disappearance of the 4-chloronicotinic acid spot.

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 50 mL).

    • Adjust the pH of the aqueous layer to ~2-3 with 2M HCl. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to facilitate drying.

  • Drying: Dry the solid product in a vacuum oven at 60 °C overnight.

  • Quality Control (QC):

    • Yield: Typically 80-90%.

    • Purity (HPLC): >98%.

    • Identity (¹H NMR, LC-MS): Confirm the structure and mass match the target compound.

Application Protocol: Amide Coupling to Synthesize a Phenyl-Nicotinamide Derivative

The carboxylic acid moiety of 4-(4-Fluorophenyl)nicotinic acid is a versatile handle for further elaboration, most commonly via amide bond formation. This reaction is central to building more complex drug-like molecules.[8][9]

Rationale for Reagent Selection
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines or electron-deficient carboxylic acids.[9]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to scavenge the acid formed during the reaction without interfering with the activated ester intermediate.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents.

General Workflow for Amide Coupling

Amide_Coupling_Workflow start Start: Weigh Reactants (Acid, Amine) dissolve Dissolve in DMF start->dissolve add_base Add DIPEA dissolve->add_base cool Cool to 0 °C (Rationale: Control Exotherm) add_base->cool add_hatu Add HATU Solution (Activates Carboxylic Acid) cool->add_hatu stir_activation Stir for 15 min (Activation Step) add_hatu->stir_activation add_amine Add Amine Solution stir_activation->add_amine warm_rt Warm to Room Temp. Stir for 4-6h add_amine->warm_rt ipc_tlc IPC: Monitor by TLC/LCMS (Verify Reaction Completion) warm_rt->ipc_tlc quench Quench with Water (Precipitates Product) ipc_tlc->quench If Complete filter Filter & Wash Solid quench->filter dry Dry Under Vacuum filter->dry qc Final QC (HPLC, NMR, Mass Spec) dry->qc end_node End: Purified Product qc->end_node

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Experimental Protocol (General Example)
  • Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(4-Fluorophenyl)nicotinic acid (1.0 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely.

  • Base Addition: Add DIPEA (2.5 equiv.).

  • Activation: In a separate flask, dissolve HATU (1.1 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the carboxylic acid mixture at 0 °C. The cooling step is crucial to control the exothermic activation reaction and prevent the degradation of the HATU reagent.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the activated ester.

  • Amine Addition: Add the desired amine (1.05 equiv.), either neat or as a solution in DMF, to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction for the consumption of the starting acid using TLC or LC-MS.

  • Work-up & Isolation:

    • Once complete, pour the reaction mixture into ice water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid sequentially with water, a dilute solution of NaHCO₃ (to remove unreacted acid), and finally with cold diethyl ether.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Quality Control (QC): Confirm the identity, purity, and yield of the final amide product using standard analytical techniques (HPLC, ¹H NMR, ¹³C NMR, LC-MS).

Conclusion

4-(4-Fluorophenyl)nicotinic acid is a robust and versatile intermediate whose value is unlocked through well-controlled and understood chemical transformations. The Suzuki-Miyaura coupling provides a reliable route to its synthesis on a large scale. Subsequently, its conversion to a diverse array of amides using modern coupling reagents like HATU allows for the rapid exploration of chemical space in drug discovery programs. The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for the synthesis of next-generation pharmaceutical agents.

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH).
  • Preparation of nicotinic acid amide. Google Patents.
  • Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • 4-(Trifluoromethyl)nicotinic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central.
  • The Prohibited List. World Anti Doping Agency (WADA).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Drug Intermediates Innovations In Synthesis Techniques. Arborpharmchem.
  • Green Chemistry. BORIS Portal.
  • Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. ResearchGate.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
  • The preparation method of 4- trifluoromethyl nicotinic acid. Google Patents.
  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. OUCI.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • PROCESS FOR PRODUCING NICOTINIC ACID. European Patent Office.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Radiolabeling of 4-(4-Fluorophenyl)nicotinic acid with Fluorine-18 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of [¹⁸F]4-(4-Fluorophenyl)nicotinic Acid in PET Imaging Positron Emission T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of [¹⁸F]4-(4-Fluorophenyl)nicotinic Acid in PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that provides quantitative insights into biological processes at the molecular level. The development of novel PET radiotracers is crucial for advancing our understanding of disease pathology and for the development of new therapeutics. 4-(4-Fluorophenyl)nicotinic acid and its derivatives are an important class of compounds with potential applications in neuroimaging, particularly for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. The ability to radiolabel this molecule with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with near-ideal decay characteristics (t½ = 109.8 minutes), would enable in vivo quantification and visualization of its biological targets.[1]

This comprehensive guide provides a detailed protocol for the synthesis of precursor molecules and the subsequent radiolabeling of 4-(4-Fluorophenyl)nicotinic acid with [¹⁸F]fluoride. We will explore two robust radiolabeling strategies: the nucleophilic displacement of a nitro-group and the radiofluorination of a diaryliodonium salt precursor. This document is intended to provide researchers with the necessary scientific and technical foundation to produce [¹⁸F]4-(4-Fluorophenyl)nicotinic acid for preclinical PET imaging studies.

Strategic Overview: Choosing the Right Path to [¹⁸F]4-(4-Fluorophenyl)nicotinic acid

The introduction of fluorine-18 onto an aromatic ring, particularly one that is not highly activated, requires careful precursor design.[2] In this guide, we present two well-established methods for nucleophilic [¹⁸F]fluorination. The choice between these methods will depend on the synthetic accessibility of the precursors and the desired radiochemical performance.

  • Strategy 1: The Nitro-Precursor Approach. This classic method involves the nucleophilic aromatic substitution (SNA r) of a nitro group with [¹⁸F]fluoride. The precursor, 4-(4-nitrophenyl)nicotinic acid, can be synthesized via a palladium-catalyzed Suzuki coupling reaction.[3][4] This approach is attractive due to the commercial availability of the starting materials for the precursor synthesis.

  • Strategy 2: The Diaryliodonium Salt Precursor Approach. Diaryliodonium salts are highly reactive precursors for radiofluorination and can be effective even for electron-rich aromatic rings.[5][6] This method often proceeds under milder conditions and can provide high radiochemical yields. The synthesis of the diaryliodonium salt precursor is more complex but offers a powerful alternative for achieving high specific activity.

The following sections will provide detailed, step-by-step protocols for the synthesis of the necessary precursors for both strategies, followed by the radiolabeling procedures and comprehensive quality control measures.

PART 1: Precursor Synthesis

A critical component of a successful radiolabeling campaign is the availability of a high-purity precursor. This section details the synthesis of the key precursors for both proposed radiolabeling strategies.

Synthesis of the Nitro-Precursor: Methyl 4-(4-nitrophenyl)nicotinate

The synthesis of the nitro-precursor is achieved in two main steps: a Suzuki coupling to form the carbon-carbon bond between the pyridine and phenyl rings, followed by esterification to protect the carboxylic acid, which could interfere with the radiolabeling process.

Experimental Protocol: Synthesis of Methyl 4-(4-nitrophenyl)nicotinate

  • Suzuki Coupling:

    • To a solution of methyl 4-chloronicotinate (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 4-(4-nitrophenyl)nicotinic acid, is purified by column chromatography on silica gel.

  • Esterification:

    • The purified 4-(4-nitrophenyl)nicotinic acid (1.0 eq) is dissolved in methanol.[7]

    • A catalytic amount of concentrated sulfuric acid is added dropwise.

    • The mixture is refluxed for 4-6 hours.[8]

    • The reaction is monitored by TLC.

    • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-(4-nitrophenyl)nicotinate. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Diaryliodonium Salt Precursor

The synthesis of a diaryliodonium salt precursor is a multi-step process that requires careful execution. Here, we propose a route starting from methyl 4-iodonicotinate.

Experimental Protocol: Synthesis of iodonium Triflate

  • Oxidation of Methyl 4-iodonicotinate:

    • Methyl 4-iodobenzoate (1.0 eq) is dissolved in acetonitrile, and p-toluenesulfonic acid monohydrate (1.0 eq) is added.[9]

    • m-Chloroperoxybenzoic acid (m-CPBA, ~1.4 eq) is added in one portion, and the mixture is heated to 75 °C for 30-60 minutes.[9]

  • Formation of the Diaryliodonium Salt:

    • To the cooled reaction mixture containing the hypervalent iodine intermediate, 1,2,4-trimethoxybenzene (1.1 eq) is added.[9]

    • The reaction is stirred at 75 °C for several hours until the reaction is complete as monitored by TLC or LC-MS.

    • The solvent is removed under reduced pressure, and the residue is purified to yield the diaryliodonium tosylate salt.

  • Anion Exchange to Triflate:

    • The diaryliodonium tosylate is dissolved in a suitable solvent like methylene chloride.

    • Trimethylsilyl triflate is added, and the reaction is stirred at room temperature.[10]

    • The product, iodonium triflate, precipitates and can be collected by filtration. The final product should be thoroughly characterized.

PART 2: Radiolabeling with [¹⁸F]Fluoride

This section provides detailed protocols for the automated radiosynthesis of [¹⁸F]4-(4-Fluorophenyl)nicotinic acid using the precursors synthesized in Part 1. The procedures are designed for implementation on a commercial automated synthesis module.

General Preparations for Radiosynthesis
  • Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating [¹⁸O]H₂O.

  • Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature to remove water, which is detrimental to the nucleophilic fluorination reaction.

Protocol for the Nitro-Precursor Strategy

Radiosynthesis_Nitro_Precursor cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Deprotection & Purification A [¹⁸O]H₂O Target B Cyclotron ¹⁸O(p,n)¹⁸F A->B C [¹⁸F]F⁻ in [¹⁸O]H₂O B->C D QMA Cartridge C->D E Elution with K₂CO₃/K₂₂₂ D->E F [¹⁸F]KF/K₂₂₂ Complex E->F G Azeotropic Drying F->G I Reaction Vessel 120-150 °C, 15-20 min G->I H Methyl 4-(4-nitrophenyl)nicotinate (Precursor) in DMSO H->I J [¹⁸F]Methyl 4-(4-fluorophenyl)nicotinate I->J K Hydrolysis (e.g., NaOH aq.) J->K L Crude [¹⁸F]4-(4-Fluorophenyl)nicotinic acid K->L M Semi-preparative HPLC L->M N SPE Purification (e.g., C18 Sep-Pak) M->N O Final Product Formulation N->O Radiosynthesis_Iodonium_Salt cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Deprotection & Purification A [¹⁸O]H₂O Target B Cyclotron ¹⁸O(p,n)¹⁸F A->B C [¹⁸F]F⁻ in [¹⁸O]H₂O B->C D QMA Cartridge C->D E Elution with K₂CO₃/K₂₂₂ D->E F [¹⁸F]KF/K₂₂₂ Complex E->F G Azeotropic Drying F->G I Reaction Vessel 80-120 °C, 10-15 min G->I H Diaryliodonium Salt Precursor in DMSO or DMF H->I J [¹⁸F]Methyl 4-(4-fluorophenyl)nicotinate I->J K Hydrolysis (e.g., NaOH aq.) J->K L Crude [¹⁸F]4-(4-Fluorophenyl)nicotinic acid K->L M Semi-preparative HPLC L->M N SPE Purification (e.g., C18 Sep-Pak) M->N O Final Product Formulation N->O

Caption: Automated radiosynthesis workflow using the diaryliodonium salt precursor.

Detailed Protocol:

  • [¹⁸F]Fluoride Preparation: Prepare the anhydrous [¹⁸F]KF/Kryptofix 2.2.2 complex as described in section 2.1.

  • Radiolabeling Reaction:

    • Add a solution of the diaryliodonium salt precursor (5-10 mg) in anhydrous DMSO or dimethylformamide (DMF, 1 mL) to the dried [¹⁸F]KF/K₂₂₂ complex.

    • Heat the reaction mixture at 80-120 °C for 10-15 minutes.

    • Cool the reaction mixture to room temperature.

  • Deprotection and Purification: Follow steps 3 and 4 as described in the nitro-precursor protocol (section 2.2).

PART 3: Quality Control

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure their safety and efficacy for in vivo use. The following QC tests should be performed on the final product, [¹⁸F]4-(4-Fluorophenyl)nicotinic acid, in accordance with USP guidelines where applicable. [6][11]

QC Test Method Acceptance Criteria Rationale
Visual Inspection Direct observation Clear, colorless solution, free of particulate matter Ensures product is free from visible contaminants.
pH pH paper or calibrated pH meter 4.5 - 7.5 Ensures the final formulation is suitable for intravenous injection. [12]
Radionuclidic Identity Gamma-ray spectroscopy Principal gamma photon at 511 keV Confirms the presence of a positron-emitting radionuclide.
Radionuclidic Purity Gamma-ray spectroscopy ≥ 99.5% of total radioactivity is from ¹⁸F Ensures no significant long-lived radionuclidic impurities are present.
Radiochemical Identity Co-elution with a non-radioactive standard on analytical HPLC Retention time of the radioactive peak matches that of the standard Confirms the chemical identity of the radiolabeled product.
Radiochemical Purity Analytical HPLC with radioactivity and UV detectors ≥ 95% Determines the percentage of the total radioactivity that is in the desired chemical form.
Residual Solvents Gas Chromatography (GC) Ethanol < 5000 ppm, Acetonitrile < 410 ppm Ensures that residual solvents from the synthesis are below toxic levels. [12]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test < 175 EU/V (where V is the maximum recommended dose in mL) Ensures the product is free from pyrogenic bacterial endotoxins.
Sterility Incubation in fluid thioglycollate and soybean-casein digest media No microbial growth after 14 days (post-release test) Confirms the absence of viable microbial contamination. [6]

| Filter Integrity Test | Bubble point test | Must meet filter manufacturer's specifications | Provides an indirect measure of the sterility of the final product by confirming the integrity of the sterilizing filter. |

Discussion and Field-Proven Insights

  • Precursor Purity is Paramount: The success of any radiolabeling reaction is highly dependent on the purity of the precursor. Impurities can compete with the precursor for the limited amount of [¹⁸F]fluoride, leading to low radiochemical yields and the formation of difficult-to-separate byproducts.

  • Anhydrous Conditions are Crucial: Water is a strong competitor for the nucleophilic [¹⁸F]fluoride. Therefore, ensuring anhydrous conditions during the radiolabeling step is critical for achieving high yields. Meticulous azeotropic drying of the [¹⁸F]fluoride is essential.

  • Optimization of Reaction Conditions: The reaction temperature and time are critical parameters that may require optimization for a specific automated synthesis module and precursor batch. Higher temperatures can increase the reaction rate but may also lead to decomposition of the precursor or the final product.

  • HPLC Purification: Semi-preparative HPLC is a robust method for purifying the final radiotracer. The choice of the column, mobile phase, and gradient should be carefully optimized to achieve good separation of the desired product from unreacted precursor and radiolabeled impurities.

  • Automation for Reproducibility: Automating the radiosynthesis process using a commercial synthesis module is highly recommended to ensure reproducibility, minimize radiation exposure to the operator, and facilitate compliance with Good Manufacturing Practices (GMP). [13]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the preparation of [¹⁸F]4-(4-Fluorophenyl)nicotinic acid for PET imaging. By following the detailed protocols for precursor synthesis, radiolabeling, and quality control, researchers can confidently produce this novel radiotracer for preclinical evaluation. The choice between the nitro-precursor and the diaryliodonium salt precursor strategies will depend on the specific capabilities and resources of the research facility. Both methods, when properly executed, offer viable pathways to this promising PET imaging agent.

References

  • Synthesis and antinociceptive activity of methyl nicotinate. (2025). ResearchGate. [Link]

  • Basuli, F., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis, characterization and optimization study of nicotine derivatives. (n.d.). Jetir.org. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses. [Link]

  • Process for the preparation of nicotinic acid. (1946).
  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. [Link]

  • Synthesis of nicotinic compounds. (1946).
  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (2016). Indian Journal of Nuclear Medicine. [Link]

  • Ross, T. L., et al. (2007). Nucleophilic 18F-fluorination of heteroaromatic iodonium salts with no-carrier-added [18F]fluoride. Journal of the American Chemical Society. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules. [Link]

  • Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. [Link]

  • iodonium 2,2,2-trifluoroacetate. (n.d.). National Institutes of Health. [Link]

  • Regulatory Aspects of PET Radiopharmaceutical Production in the United States. (2017). Journal of Nuclear Medicine Technology. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021). ResearchGate. [Link]

  • Chun, J. H., et al. (2011). Facile, regioselective synthesis of [18F]fluoroarenes and [18F]fluoroalkenes from diaryliodonium salts. Nature Protocols. [Link]

  • Synthesis of iodonium triflate. (n.d.). PrepChem.com. [Link]

  • PET Radiopharmaceutical Manufacturing and Distribution. (n.d.). PharmacyLibrary. [Link]

Sources

Method

Application Notes &amp; Protocols: Developing Animal Models for In Vivo Testing of 4-(4-Fluorophenyl)nicotinic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and relevant animal models for the in vivo evaluation of 4-(4-Fluorophenyl)nico...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and relevant animal models for the in vivo evaluation of 4-(4-Fluorophenyl)nicotinic acid. As a novel derivative of nicotinic acid (niacin), this compound is presumed to act as an agonist for the G-protein coupled receptor 109A (GPR109A), a key target in lipid metabolism and inflammation.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth scientific rationale for model selection, detailed, self-validating protocols for execution, and frameworks for data interpretation. The primary focus is on models of dyslipidemia and atherosclerosis, the most well-established therapeutic area for nicotinic acid analogs.[3][4][5]

Scientific Rationale & Presumed Mechanism of Action

4-(4-Fluorophenyl)nicotinic acid belongs to the class of drugs that includes nicotinic acid (Niacin or Vitamin B3). The primary mechanism of action for nicotinic acid in pharmacological doses is the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells like macrophages.[1][2]

Key Downstream Effects of GPR109A Activation:

  • In Adipocytes: Activation of GPR109A leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This suppresses hormone-sensitive lipase activity, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[4][6] A reduced FFA flux to the liver results in decreased hepatic synthesis of triglycerides (TG) and, consequently, reduced assembly and secretion of very-low-density lipoproteins (VLDL).[4][7][8] Since low-density lipoproteins (LDL) are derived from VLDL, their levels also decrease.

  • In Hepatocytes: Nicotinic acid is also believed to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis, and increase the degradation of apolipoprotein B (ApoB), the primary structural protein of VLDL and LDL.[3][6]

  • Effect on HDL: The mechanism for increasing high-density lipoprotein (HDL) is complex but involves reduced hepatic uptake and decreased degradation of apolipoprotein A1 (ApoA-I), the main protein component of HDL.[3][5][8]

  • Anti-Inflammatory Effects: GPR109A activation in immune cells, such as macrophages and dendritic cells, has demonstrated potent anti-inflammatory effects, which are crucial in the context of atherosclerosis, a chronic inflammatory disease.[1][9][10][11]

The addition of a 4-fluorophenyl group to the nicotinic acid scaffold may alter the compound's potency, selectivity, pharmacokinetics, or side-effect profile, necessitating rigorous in vivo characterization.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver Compound 4-(4-Fluorophenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis ↓ HSL->Lipolysis Catalyzes FFA Free Fatty Acid Release ↓ Lipolysis->FFA FFA_liver FFA Influx ↓ FFA->FFA_liver To Liver TG_Synth Triglyceride Synthesis ↓ FFA_liver->TG_Synth VLDL VLDL Secretion ↓ TG_Synth->VLDL Study_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Test Article Formulation & Stability F Daily Dosing with Test Article / Vehicle A->F B Animal Model Selection & Acclimatization (7-14 days) C Randomization into Treatment Groups B->C D Disease Induction (e.g., Atherogenic Diet) (8-16 weeks) C->D E Baseline Blood Sample (T=0) D->E E->F G Weekly Body Weight & Health Monitoring F->G H Interim/Final Blood Sample Collection F->H I Euthanasia & Tissue Harvest (Aorta, Liver) H->I J Plasma Lipid Profile Analysis (TC, TG, HDL, LDL) I->J K Atherosclerotic Plaque Quantification (Oil Red O) I->K L Histopathology (Liver, Kidney) I->L M Statistical Analysis & Reporting J->M K->M L->M

Sources

Application

Application Notes and Protocols: Assessing the Cytotoxicity of 4-(4-Fluorophenyl)nicotinic acid using the MTT Assay

Introduction: Quantifying Cellular Viability in Drug Discovery In the landscape of preclinical drug development and toxicological screening, the accurate assessment of a compound's effect on cell viability is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quantifying Cellular Viability in Drug Discovery

In the landscape of preclinical drug development and toxicological screening, the accurate assessment of a compound's effect on cell viability is a cornerstone of modern research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxicity.[1][2][3] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic potential of 4-(4-Fluorophenyl)nicotinic acid, a compound of interest in various research domains. By elucidating the underlying principles and offering a step-by-step guide, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data.

The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific integrity. While this guide provides a robust framework, it is imperative to recognize that the optimal conditions for each cell line and test compound may vary.[4] Therefore, initial optimization experiments are crucial for achieving the highest quality data.

Principle of the MTT Assay: A Measure of Mitochondrial Function

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, within living cells.[5] The resulting intracellular formazan crystals are insoluble in aqueous solutions. Consequently, a solubilization agent, typically dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to dissolve these crystals, yielding a colored solution.[1][6] The absorbance of this solution is then measured using a spectrophotometer, most commonly at a wavelength between 550 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][8] A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.[5]

Visualizing the MTT Assay Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Acquisition & Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compound (e.g., 24-72 hours) cell_seeding->treatment Allow cell attachment compound_prep Prepare Serial Dilutions of 4-(4-Fluorophenyl)nicotinic acid compound_prep->treatment mtt_addition Add MTT Reagent (Incubate 2-4 hours) treatment->mtt_addition Incubation period formazan_solubilization Add Solubilization Agent (e.g., DMSO or SDS-HCl) mtt_addition->formazan_solubilization Formazan crystal formation read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance Color development data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: A flowchart illustrating the sequential steps of the MTT cytotoxicity assay.

Materials and Reagents

To ensure the successful execution of this protocol, all reagents should be of high purity and appropriate for cell culture applications.

Reagent/Material Specifications Supplier Example
Cell Line Adherent cell line (e.g., HeLa, A549, HepG2)ATCC
4-(4-Fluorophenyl)nicotinic acid Purity >98%Sigma-Aldrich, Cayman Chemical
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideThermo Fisher Scientific
Solubilization Solution DMSO (Dimethyl sulfoxide) or 10% SDS in 0.01 M HClSigma-Aldrich
Cell Culture Medium Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)Gibco (Thermo Fisher)
Fetal Bovine Serum (FBS) Heat-inactivatedGibco (Thermo Fisher)
Penicillin-Streptomycin 100x solutionGibco (Thermo Fisher)
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTAGibco (Thermo Fisher)
Phosphate-Buffered Saline (PBS) pH 7.4, sterileGibco (Thermo Fisher)
96-well Flat-Bottom Plates Sterile, tissue culture-treatedCorning, Falcon
Sterile Serological Pipettes Various sizesVWR, Corning
Sterile Pipette Tips FilteredVWR, Eppendorf
Multichannel Pipette 8- or 12-channelEppendorf, Gilson
Microplate Reader Capable of measuring absorbance at 570 nmBioTek, Molecular Devices
CO2 Incubator 37°C, 5% CO2, humidifiedThermo Fisher Scientific
Biological Safety Cabinet Class IIBaker, Thermo Fisher Scientific

Safety Precautions for 4-(4-Fluorophenyl)nicotinic acid

While a specific safety data sheet (SDS) for 4-(4-Fluorophenyl)nicotinic acid was not available, related compounds such as nicotinic acid and 5-(3-Fluorophenyl)nicotinic acid provide guidance on handling. Nicotinic acid can cause serious eye irritation.[9][10][11] 5-(3-Fluorophenyl)nicotinic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] Therefore, it is prudent to handle 4-(4-Fluorophenyl)nicotinic acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture the chosen cell line in the recommended complete growth medium (containing FBS and antibiotics) in a CO2 incubator at 37°C and 5% CO2.[13][14] Subculture the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[15][16]

  • Cell Harvesting: For adherent cells, wash the monolayer with sterile PBS, then add Trypsin-EDTA to detach the cells.[14] Once detached, neutralize the trypsin with complete growth medium.

  • Cell Counting and Viability Check: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using the trypan blue exclusion method; a viability of >95% is recommended.

  • Seeding in 96-well Plates: Dilute the cell suspension to the optimal seeding density in complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in an exponential growth phase at the end of the experiment and that the absorbance values for the untreated controls are within the linear range of the assay (typically 0.75-1.25).[17] A common starting point is 5,000 to 10,000 cells per well.[4]

  • Plate Layout: Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize the "edge effect," it is advisable to fill the peripheral wells with 100 µL of sterile PBS or medium without cells.[4]

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume exponential growth.[2]

Part 2: Treatment with 4-(4-Fluorophenyl)nicotinic acid
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 4-(4-Fluorophenyl)nicotinic acid in a suitable solvent, such as DMSO. The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to obtain a range of working concentrations. It is recommended to perform a preliminary range-finding experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the appropriate concentration range for the definitive assay.

  • Cell Treatment: After the 24-hour incubation period, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 4-(4-Fluorophenyl)nicotinic acid.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

    • Untreated Control: Cells in medium without the test compound or vehicle.

    • Medium Blank: Wells containing only medium to measure background absorbance.

  • Incubation: Return the plate to the CO2 incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay Procedure
  • Preparation of MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution should be filter-sterilized and protected from light.

  • Addition of MTT Reagent: At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the CO2 incubator.[5][6] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Solubilization of Formazan Crystals:

    • For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1][6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

Part 4: Data Acquisition
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Recording: Record the absorbance values for all wells.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from the absorbance of all other wells.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each concentration of 4-(4-Fluorophenyl)nicotinic acid using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis.[18]

Example Data Presentation
Concentration of 4-(4-Fluorophenyl)nicotinic acid (µM) Mean Absorbance (570 nm) Standard Deviation % Viability
0 (Vehicle Control)1.1500.085100
0.11.1350.07998.7
11.0980.09295.5
100.8630.06575.0
500.5750.04850.0
1000.2880.03125.0
2500.1150.01510.0

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Low Absorbance Readings Insufficient cell number; short incubation time with MTT; low metabolic activity of cells.Optimize cell seeding density; increase MTT incubation time (up to 4 hours); ensure cells are healthy and in exponential growth.[4]
High Background Absorbance Contamination of reagents or medium; interference from phenol red in the medium.Use fresh, sterile reagents; use phenol red-free medium during the MTT incubation step.[5][19]
Inconsistent Results/High Variability Uneven cell seeding; "edge effect"; incomplete dissolution of formazan crystals.Ensure a homogenous cell suspension before seeding; avoid using the outer wells of the plate; ensure thorough mixing after adding the solubilization solution.[4][5]
Interference from Test Compound The compound may be colored or have reducing/oxidizing properties.Run a control with the compound in cell-free medium to check for direct reduction of MTT or absorbance at 570 nm.[5]

Conclusion and Future Directions

The MTT assay provides a reliable and high-throughput method for assessing the cytotoxic effects of 4-(4-Fluorophenyl)nicotinic acid. By carefully following this protocol and optimizing conditions for the specific cell line used, researchers can obtain valuable data to inform drug development and toxicological studies. It is important to remember that the MTT assay measures metabolic activity, and a decrease in this activity does not always equate to cell death; it could also indicate a cytostatic effect.[5] Therefore, it is often beneficial to complement the MTT assay with other methods that assess different cellular parameters, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase assays).

References

  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Abcam. MTT assay and its use in cell viability and proliferation analysis. [URL: https://www.abcam.
  • R&D Systems. MTT Cell Proliferation/Viability Assay. [URL: https://www.rndsystems.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. [URL: https://www.thermofisher.
  • ATCC. ATCC Primary Cell Culture Guide. [URL: https://www.atcc.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/blog/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability/]
  • The Scientist. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [URL: https://www.the-scientist.com/troubleshooting-guidelines-for-mtt-assay-in-cytotoxicity-tests-70755]
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [URL: https://clytetechnologies.
  • Bioquochem. MTT CELL PROLIFERATION ASSAY. [URL: https://www.bioquochem.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]
  • ATCC. ATCC Culture Guides. [URL: https://www.
  • SlideShare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [URL: https://www.slideshare.net/mobile/AmiraMHeniedy/principles-and-applications-of-cell-viability-assay-mtt-assay]
  • ATCC. Culturing Cells. [URL: https://www.atcc.org/support/culture-guides/culturing-cells]
  • YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [URL: https://www.youtube.
  • Texas Children's Hospital. MTT Cell Assay Protocol. [URL: https://www.txch.org/doctors/dr-terzah-horton/protocols/mtt-cell-assay-protocol]
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability-assays/cyquant-xtt-mtt-assays.html]
  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [URL: https://onscience.
  • Springer Nature Experiments. The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1140-5_3]
  • Thermo Fisher Scientific - CN. MTT细胞活力检测试剂盒使用方案-赛默飞. [URL: https://www.thermofisher.cn/cn/zh/home/references/protocols/cell-and-tissue-analysis/cell-prolferation-assay-protocols/mtt-cell-viability-assay-kit-protocol.html]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • National Institutes of Health. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624233/]
  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]
  • ATCC. Cell Culture 101. [URL: https://www.atcc.org/~/media/webinar%20slides/cell%20culture%20101.pdf]
  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [URL: https://www.johner-institute.com/blog/regulatory-affairs/cytotoxicity-testing-iso-10993-5/]
  • ResearchGate. What cell line should I choose for citotoxicity assays?. [URL: https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays]
  • Protocol Online. MTT Methods, Protocols and Troubleshootings. [URL: https://www.protocol-online.org/biology-forums-2/posts/mtt-assay-methods-protocols-and-troubleshootings.html]
  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. [URL: https://www.protocols.io/view/cell-viability-assay-mtt-assay-8epv5x3kdg1b]
  • Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Product Information Sheet. [URL: https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0019028_CyQUANT_MTT_Cell_Prolif_Assay_Kit_PI.pdf]
  • ATCC. Toxicology. [URL: https://www.atcc.
  • Nelson Labs. Cytotoxicity Test. [URL: https://www.nelsonlabs.com/testing/cytotoxicity-test/]
  • National Institutes of Health. Highlight report: Cell type selection for toxicity testing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6280421/]
  • Sigma-Aldrich. SAFETY DATA SHEET - Nicotinic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/n4126]
  • Cayman Chemical. Safety Data Sheet - Nicotinic Acid. [URL: https://www.caymanchem.com/sds/37416]
  • Aaron Chemicals. Safety Data Sheet - 5-(3-Fluorophenyl)nicotinic acid. [URL: https://www.aaron-chemicals.com/showmsds-181705-88-4.html]
  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [URL: https://www.carlroth.com/medias/SDB-3815-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyOTN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgwLzkwNTQ5MzQxMDI4MTQucGRmfGU4YjU4YjQzYjU3YjM5YjU5YjQzYjU3YjM5YjU5YjQzYjU3YjM5YjU5YjQzYjU3YjM5YjU5YjQzYjU3YjM5]
  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [URL: https://www.carlroth.com/medias/SDB-3815-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyOTN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgwLzkwNTQ5MzQxMDI4MTQucGRmfGU4YjU4YjQzYjU3YjM5YjU5YjQzYjU3YjM5YjU5YjQzYjU3YjM5YjU5YjQzYjU3YjM5YjU5YjQzYjU3YjM5]

Sources

Method

A Robust, Validated HPLC Method for the Quantification of 4-(4-Fluorophenyl)nicotinic Acid

An Application Note for Drug Development Professionals Abstract This application note details a highly reliable and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly reliable and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-(4-Fluorophenyl)nicotinic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of method design to a complete, step-by-step validation protocol. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation for similar acidic analytes. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for its intended purpose in a regulated environment.

Introduction and Method Rationale

4-(4-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and serves as a key intermediate or potential active pharmaceutical ingredient (API) in drug discovery. Accurate quantification is critical for ensuring product quality, determining stability, and for use in pharmacokinetic analyses. The molecular structure, featuring a carboxylic acid group and a fluorophenyl moiety, dictates the analytical strategy.

Our objective was to develop a simple, rapid, and reliable HPLC method. A reversed-phase approach was selected due to the analyte's moderate hydrophobicity, contributed by the aromatic rings. The critical aspect of this method is the control of the mobile phase pH. 4-(4-Fluorophenyl)nicotinic acid is an acidic compound; its carboxyl group (pKa estimated to be similar to nicotinic acid's ~4.8[1][2]) will exist in both protonated (neutral) and deprotonated (anionic) forms near its pKa. This equilibrium can lead to poor chromatographic performance, including peak tailing and shifting retention times.

To circumvent this, the principle of ionization suppression is employed. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the neutral, protonated form.[3][4] This ensures a consistent interaction with the hydrophobic C18 stationary phase, resulting in a sharp, symmetrical peak and a stable, reproducible retention time.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 4-(4-Fluorophenyl)nicotinic acid (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized (DI) Water, filtered through a 0.22 µm filter

  • Acidifier: Orthophosphoric Acid (85%, Analytical Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent, with Quaternary Pump, Autosampler, and Diode Array Detector.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
Mobile Phase Acetonitrile : Water (55:45 v/v), with the aqueous portion adjusted to pH 2.5 with Orthophosphoric Acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 262 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, add 450 mL of DI water to a suitable container. Carefully add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until a pH of 2.5 is achieved. Add 550 mL of acetonitrile and mix thoroughly. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent for all standard and sample preparations to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(4-Fluorophenyl)nicotinic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by serially diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the validated range of the method (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection if particulate matter is present.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[5][6] This ensures the method is suitable for its intended purpose by evaluating its performance characteristics.

// Relationships Specificity -> Validated [color="#4285F4"]; Linearity -> Validated [color="#4285F4"]; Accuracy -> Validated [color="#4285F4"]; Precision -> Validated [color="#4285F4"]; Limits -> Validated [color="#4285F4"]; Robustness -> Validated [color="#4285F4"];

{rank=same; Specificity; Linearity; Accuracy; Precision; Limits; Robustness;} } ends-dot Caption: Logical flow of ICH Q2(R1) validation parameters.

System Suitability Testing (SST)

Before initiating any validation or sample analysis, the suitability of the chromatographic system must be confirmed.[7][8][9] This is a non-negotiable step to ensure the system is performing adequately on the day of analysis.[10][11] A working standard solution (e.g., 100 µg/mL) is injected five replicate times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and method conditions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates better separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump flow rate.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was established by injecting the diluent (blank) and a placebo solution. The resulting chromatograms should show no interfering peaks at the retention time of the 4-(4-Fluorophenyl)nicotinic acid peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: A series of six standard solutions were prepared across a range of 10-150 µg/mL. Each solution was injected in triplicate.

  • Acceptance Criteria: A plot of mean peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
10125430
25313575
50627150
1001254300
1251567875
1501881450
0.9999
Accuracy (as Recovery)

Accuracy was determined by applying the method to a sample of known concentration (a spiked placebo) and comparing the measured value to the true value.

  • Protocol: The analysis was performed at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL), with each level prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%80.079.899.75%
100%100.0100.5100.50%
120%120.0119.499.50%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was duplicated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

Precision LevelMean Assay Value (µg/mL)Standard Deviation% RSD
Repeatability 100.20.450.45%
Intermediate 99.80.620.62%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Results:

    • LOD: 0.3 µg/mL

    • LOQ: 1.0 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results and SST parameters.

  • Protocol: Variations included:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Results: No significant impact on retention time, peak area, or system suitability was observed, demonstrating the method's reliability during normal usage. All SST criteria were met under all varied conditions.

Overall Workflow Diagram

HPLC_Workflow

Conclusion

The reversed-phase HPLC method described in this application note provides a simple, precise, accurate, and robust system for the quantification of 4-(4-Fluorophenyl)nicotinic acid. The use of an acidified mobile phase effectively suppresses the ionization of the acidic analyte, leading to excellent peak shape and reproducible results. The comprehensive validation confirms that the method adheres to the stringent requirements of the ICH Q2(R1) guidelines, making it suitable for routine quality control, stability studies, and other quantitative applications in a pharmaceutical development setting.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. 12

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.

  • Reversed Phase HPLC Method Development. Phenomenex.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.

  • Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. ResearchGate.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).

  • System suitability in HPLC Analysis. Pharmaceutical Updates.

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. International Journal for Research in Applied Science & Engineering Technology (IJRASET).

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.

  • Nicotinic Acid. PubChem.

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.

  • System Suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.

  • System Suitability Test in HPLC – Key Parameters Explained. Assay PRISM.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)nicotinic Acid

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related biaryl nicotinic acid derivatives. As a key structural motif in various pharmacologically active compounds, the efficient synthesis of 4-(4-Fluorophenyl)nicotinic acid is of significant interest.

The most common and versatile synthetic approach involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C4-aryl bond, followed by the hydrolysis of a precursor group (typically a nitrile or an ester) to the final carboxylic acid. While robust, this pathway presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its application to heteroaromatic systems like pyridines can be challenging.[2] The following section addresses common issues encountered when coupling a 4-halonicotinate or 4-halonicotinonitrile with 4-fluorophenylboronic acid.

Q1: My Suzuki-Miyaura coupling reaction shows low yield and incomplete conversion. What are the primary causes and how can I optimize the reaction?

A1: Low conversion in a Suzuki-Miyaura coupling is a multifactorial issue often stemming from suboptimal selection of the catalyst, ligand, base, or solvent system. The pyridine nitrogen can coordinate to the palladium center, complicating the catalytic cycle, which necessitates careful tuning of reaction conditions.[2]

Causality and Optimization Strategy:

  • Catalyst and Ligand Selection: The oxidative addition of the palladium catalyst to the C-X bond of the pyridine ring is often the rate-limiting step. For electron-deficient rings like pyridine, especially when using less reactive aryl chlorides, electron-rich and bulky phosphine ligands are required to facilitate this step.

    • Recommendation: Move beyond first-generation catalysts like Pd(PPh₃)₄. Consider using a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote both the oxidative addition and the subsequent reductive elimination step.[3][4] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[5]

  • Base Selection and Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[5] The choice of base can dramatically influence the reaction rate and the prevalence of side reactions.

    • Recommendation: For pyridine substrates, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Very strong bases like NaOH can accelerate the undesired protodeboronation of the 4-fluorophenylboronic acid.[6] Cesium carbonate (Cs₂CO₃) can be effective in difficult couplings due to its higher solubility.

  • Solvent System: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

    • Recommendation: A mixture of a polar aprotic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 v/v) is standard. Anhydrous conditions can be used with bases like KF.

  • Temperature and Reaction Time: These parameters must be empirically optimized. Insufficient heat can lead to low conversion, while excessive heat can promote catalyst decomposition and side reactions.

Workflow Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OxAdd + Ar¹-X Transmetal Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OxAdd->Transmetal + [Ar²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar¹-Ar² Product Ar¹-Ar² (Product) Ar1X Ar¹-X (4-Halonicotinate) Ar2BOH2 Ar²-B(OH)₂ (4-Fluorophenylboronic acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Optimization of Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-halonicotinate derivative (1.0 mmol), 4-fluorophenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture with vigorous stirring at a set temperature (e.g., 80-110 °C) for a specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing a significant amount of fluorobenzene as a byproduct. What is causing this and how can I minimize it?

A2: The formation of fluorobenzene is a classic sign of protodeboronation, a competitive side reaction where the C-B bond of the 4-fluorophenylboronic acid is cleaved by a proton source, replacing it with a C-H bond.[7] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. It can be catalyzed by the base or even the palladium catalyst itself.[6][8]

Troubleshooting Protodeboronation:

ParameterCondition Promoting ProtodeboronationRecommended Mitigation Strategy
Base Strong aqueous bases (e.g., NaOH, KOH)Use a milder base (K₂CO₃, K₃PO₄) or a fluoride source like KF or CsF in an anhydrous solvent.
Temperature High reaction temperatures (>110 °C)Optimize for the lowest effective temperature that provides a reasonable reaction rate.
Water Content High concentration of water in the solvent systemMinimize the amount of water or use an anhydrous solvent system if possible.
Reaction Time Prolonged reaction timesMonitor the reaction closely and stop it once the starting material is consumed to avoid extended exposure to conditions that favor protodeboronation.
Palladium Catalyst Certain palladium complexes, especially with bulky ligands, can catalyze protodeboronation.[8]Screen different catalyst/ligand combinations. Sometimes a less bulky ligand may be beneficial if protodeboronation is severe.
Q3: My final product is contaminated with phenylated impurities derived from my phosphine ligand. How can this happen and how can I prevent it?

A3: This is a known issue, particularly when using triphenylphosphine (PPh₃) or other triarylphosphine ligands. Under certain conditions, P-C bond cleavage can occur, leading to the transfer of an aryl group from the ligand to the palladium center, which then participates in the cross-coupling, generating an undesired biaryl impurity.[9]

Mitigation Strategies:

  • Use of Bulky Alkylphosphine Ligands: Ligands like tricyclohexylphosphine (PCy₃) or di-tert-butylphosphines do not have aryl groups and thus cannot be a source of such impurities.

  • Use of Biarylphosphine Ligands (Buchwald Ligands): While these are arylphosphines, their high steric bulk and chelation effects often favor the desired reductive elimination over pathways leading to ligand-derived impurities.

  • Careful Stoichiometry: Using the minimum effective amount of ligand can help reduce the concentration of potential impurities.

  • Purification: These impurities can often be separated by careful column chromatography or recrystallization.

Part 2: Troubleshooting Guide for Hydrolysis

The final step in the synthesis is the conversion of a nitrile or ester precursor to the carboxylic acid. This transformation can be deceptively challenging, requiring conditions that are often harsh and can lead to incomplete conversion or degradation.

Q4: The hydrolysis of my 4-(4-Fluorophenyl)nicotinonitrile precursor is sluggish or incomplete. How can I drive the reaction to completion?

A4: The hydrolysis of an aromatic nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[10] Forcing the reaction to completion often requires strong acidic or basic conditions and elevated temperatures.

Workflow Diagram: Nitrile Hydrolysis Pathways

Nitrile_Hydrolysis Nitrile Ar-C≡N (Nitrile Precursor) Amide Ar-CONH₂ (Amide Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ Carboxylate Ar-COO⁻ (Carboxylate Salt) Amide->Carboxylate H₂O, OH⁻ (strong) Acid Ar-COOH (Final Product) Amide->Acid H₂O, H⁺ (strong) Carboxylate->Acid H₃O⁺ Workup

Caption: Acid- and base-catalyzed hydrolysis of nitriles.

Troubleshooting Strategies:

  • Base-Catalyzed Hydrolysis: This is often preferred as it avoids handling large quantities of corrosive acid.

    • Conditions: A high concentration of NaOH or KOH (e.g., 6-12 M) in water or a water/alcohol mixture is typically used.

    • Temperature: Refluxing temperatures (100 °C or higher) are common. The use of a sealed vessel can allow for temperatures above the solvent's boiling point, significantly accelerating the reaction.[11]

    • Incomplete Conversion: If the reaction stalls at the amide intermediate, increase the base concentration, temperature, or reaction time.

  • Acid-Catalyzed Hydrolysis:

    • Conditions: Concentrated sulfuric acid or hydrochloric acid is typically used, often with heating.

    • Caution: These conditions are highly corrosive and require appropriate safety measures. Overheating in strong acid can sometimes lead to decomposition or sulfonation (with H₂SO₄).

Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-Fluorophenyl)nicotinonitrile (1.0 mmol) in a 25% aqueous NaOH solution (10 mL).

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 8-16 hours, monitoring the disappearance of the starting material and amide intermediate by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly acidify the solution with concentrated HCl to a pH of ~2-3. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Q5: I am struggling with the final purification of 4-(4-Fluorophenyl)nicotinic acid. What are the most effective methods?

A5: The purification of the final product is critical to meet the high standards required for pharmaceutical applications. Nicotinic acids can be challenging due to their zwitterionic potential and sometimes poor solubility in common organic solvents.

Purification Best Practices:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.

    • Dissolve the crude product in an aqueous base (e.g., 1 M NaOH) to form the soluble sodium salt.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

    • Re-acidify the aqueous layer with HCl to precipitate the pure nicotinic acid.

    • Filter, wash with cold water, and dry.

  • Recrystallization: This is the best method for obtaining high-purity crystalline material. However, finding a suitable solvent can be challenging and may involve some material loss.[12]

    • Solvent Screening: Common solvents to try include water, ethanol, isopropanol, or mixtures such as ethanol/water or acetic acid/water. The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the crude acid in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added and the hot solution filtered.[13] Allow the solution to cool slowly to promote the formation of well-defined crystals. Cool further in an ice bath before filtering.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most common starting materials for this synthesis?

    • For the Suzuki coupling, the most common starting materials are either ethyl 4-chloronicotinate or 4-chloronicotinonitrile, coupled with 4-fluorophenylboronic acid. Bromo- or iodo-pyridines can also be used and are generally more reactive.[1]

  • FAQ 2: How can I effectively monitor the progress of these reactions?

    • Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • FAQ 3: Are there alternative synthetic routes that avoid Suzuki coupling?

    • While less common for this specific target, other cross-coupling reactions like Stille or Negishi coupling could be employed. Another approach involves constructing the pyridine ring from acyclic precursors already containing the 4-fluorophenyl group, though this is often a longer and less convergent synthesis. Biocatalytic methods using nitrilase enzymes to hydrolyze 3-cyanopyridine derivatives are also emerging as a greener alternative to chemical hydrolysis.[14]

  • FAQ 4: What are the key safety precautions for this synthesis?

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They are also toxic and should be handled under an inert atmosphere.

    • Bases and Acids: Strong bases (NaOH, KOH) and acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care and appropriate PPE.

    • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for every chemical before use.

References

  • Zhejiang University Of Technology Shangyu Institute Co., Ltd.; Fang Biao; Ke Junliang; Xu... (Patent CN109467532A). The preparation method of 4- trifluoromethyl nicotinic acid.
  • (Patent CN102249994B). Preparation method of nicotinic acid.
  • Organic Syntheses Procedure. Nicotinic acid. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]

  • (Patent US3037987A). Purification of nicotinic acid.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Ueno, S., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules. Available at: [Link]

  • Billingsley, K. L., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

Sources

Optimization

identifying and minimizing byproducts in 4-(4-Fluorophenyl)nicotinic acid synthesis

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. We will delve into the identification of byproducts and provide actionable strategies for their minimization, ensuring the integrity and success of your experimental work.

Introduction: The Synthetic Landscape

The synthesis of 4-(4-Fluorophenyl)nicotinic acid typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction creates the crucial carbon-carbon bond between a substituted pyridine ring and a fluorinated phenyl ring. While powerful, this methodology is not without its challenges. The following guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

A prevalent synthetic route involves the Suzuki-Miyaura coupling of a 4-halonicotinic acid derivative (e.g., 4-chloro- or 4-bromonicotinic acid) with 4-fluorophenylboronic acid. To circumvent potential interference from the carboxylic acid group, the reaction is often performed on the corresponding ester, followed by a final hydrolysis step.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Product and Presence of Multiple Byproducts

Question: My reaction shows a low conversion to 4-(4-Fluorophenyl)nicotinic acid, and the crude NMR indicates a complex mixture. What are the likely side reactions, and how can I mitigate them?

Answer: A low yield of the target molecule is often accompanied by the formation of several predictable byproducts. The most common culprits in a Suzuki-Miyaura coupling for this synthesis are homocoupling of the starting materials, protodeboronation of the boronic acid, and dehalogenation of the pyridine derivative.

  • Homocoupling: This is the self-coupling of your starting materials to form symmetrical biaryls. You will likely see the formation of 4,4'-difluorobiphenyl (from the boronic acid) and a bipyridine derivative (from the halonicotinic acid). Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond in 4-fluorophenylboronic acid, resulting in the formation of fluorobenzene. This is a common issue with arylboronic acids, particularly heteroarylboronic acids, and is often facilitated by the reaction conditions.

  • Dehalogenation: Your 4-halonicotinic acid starting material can be reduced to nicotinic acid. This occurs when a hydride source is present in the reaction mixture.

Troubleshooting Strategies:

StrategyRationale
Rigorous Degassing To minimize homocoupling, it is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by purging the solvent with an inert gas (argon or nitrogen) for an extended period (15-30 minutes).[1]
Use of a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[2]
Optimize Ligand Choice Bulky, electron-rich phosphine ligands, such as SPhos or other Buchwald-type ligands, can promote the desired reductive elimination step to form the product over side reactions.
Protect the Carboxylic Acid Performing the Suzuki coupling on an ester of the nicotinic acid (e.g., the methyl or ethyl ester) can prevent the free carboxylic acid from coordinating to the palladium catalyst and inhibiting its activity. The ester is then hydrolyzed in a subsequent step.
Slow Addition of Boronic Acid In some cases, slow addition of the boronic acid can minimize its homocoupling by keeping its concentration low throughout the reaction.

Diagram: Key Byproduct Formation Pathways

Byproducts cluster_reactants Starting Materials cluster_products Products 4-Halonicotinic Acid Derivative 4-Halonicotinic Acid Derivative 4-(4-Fluorophenyl)nicotinic Acid 4-(4-Fluorophenyl)nicotinic Acid 4-Halonicotinic Acid Derivative->4-(4-Fluorophenyl)nicotinic Acid Cross-Coupling Homocoupled Bipyridine Homocoupled Bipyridine 4-Halonicotinic Acid Derivative->Homocoupled Bipyridine Homocoupling Nicotinic Acid Nicotinic Acid 4-Halonicotinic Acid Derivative->Nicotinic Acid Dehalogenation 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->4-(4-Fluorophenyl)nicotinic Acid Cross-Coupling 4,4'-Difluorobiphenyl 4,4'-Difluorobiphenyl 4-Fluorophenylboronic Acid->4,4'-Difluorobiphenyl Homocoupling Fluorobenzene Fluorobenzene 4-Fluorophenylboronic Acid->Fluorobenzene Protodeboronation

Caption: Common reaction pathways in the synthesis.

Issue 2: Incomplete Hydrolysis of an Ester or Amide Intermediate

Question: I've successfully performed the Suzuki coupling on the methyl ester of 4-chloronicotinic acid, but the subsequent hydrolysis to the carboxylic acid is incomplete. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis is a common issue, leading to contamination of your final product with the starting ester or an intermediate amide. The ester of 4-(4-Fluorophenyl)nicotinic acid can be sterically hindered, making hydrolysis more difficult.

Troubleshooting Strategies:

StrategyRationale
Increase Reaction Time and/or Temperature Often, simply extending the reaction time or increasing the temperature can be sufficient to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Use a Stronger Base or Acid If using basic hydrolysis (e.g., NaOH or KOH), increasing the concentration of the base can accelerate the reaction. For acid hydrolysis (e.g., HCl or H₂SO₄), a higher concentration or a stronger acid may be necessary.
Change the Solvent System The solubility of the ester can be a limiting factor. Using a co-solvent system, such as THF/water or dioxane/water, can improve the solubility of the starting material and facilitate the hydrolysis.
Consider Microwave-Assisted Hydrolysis Microwave irradiation can often significantly reduce reaction times and improve yields for sluggish hydrolysis reactions.

If your synthesis proceeds through a nitrile, incomplete hydrolysis will result in the corresponding amide, 4-(4-Fluorophenyl)nicotinamide. The strategies for completing the hydrolysis are similar to those for esters.

Issue 3: Decarboxylation of the Product

Question: I've noticed the formation of what appears to be 4-(4-fluorophenyl)pyridine in my final product. What is causing this, and how can I prevent it?

Answer: The presence of 4-(4-fluorophenyl)pyridine is likely due to the decarboxylation of your target molecule. The carboxylic acid group on the pyridine ring can be labile under certain conditions, particularly at high temperatures.

Troubleshooting Strategies:

StrategyRationale
Avoid Excessive Heat During the reaction, purification, and drying steps, avoid unnecessarily high temperatures. If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time.
Careful pH Control The stability of the carboxylic acid can be pH-dependent. During workup and purification, avoid prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures.
Choice of Base in Coupling Step If performing the coupling directly on the carboxylic acid, the choice of base can be critical. A milder base may be less likely to promote decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 4-chloronicotinate with 4-Fluorophenylboronic Acid
  • To a dried flask, add methyl 4-chloronicotinate (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 4-(4-Fluorophenyl)nicotinate
  • Dissolve the methyl ester in a suitable solvent (e.g., THF or methanol).

  • Add an aqueous solution of a base (e.g., 2M NaOH) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and acidify to a pH of approximately 4-5 with an acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization of the Troubleshooting Workflow

Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Reaction Issue? Incomplete Hydrolysis Incomplete Hydrolysis Start->Incomplete Hydrolysis Post-Coupling Issue? Decarboxylation Decarboxylation Start->Decarboxylation Impurity ID? Homocoupling/Protodeboronation/\nDehalogenation Suspected Homocoupling/Protodeboronation/ Dehalogenation Suspected Low Yield->Homocoupling/Protodeboronation/\nDehalogenation Suspected Yes Ester/Amide in Product Ester/Amide in Product Incomplete Hydrolysis->Ester/Amide in Product Yes 4-(4-fluorophenyl)pyridine\nDetected 4-(4-fluorophenyl)pyridine Detected Decarboxylation->4-(4-fluorophenyl)pyridine\nDetected Yes Degas Solvents Rigorously\nOptimize Ligand\nProtect Carboxylic Acid Degas Solvents Rigorously Optimize Ligand Protect Carboxylic Acid Homocoupling/Protodeboronation/\nDehalogenation Suspected->Degas Solvents Rigorously\nOptimize Ligand\nProtect Carboxylic Acid Solution Solution Solution Degas Solvents Rigorously\nOptimize Ligand\nProtect Carboxylic Acid->Solution Increase Reaction Time/Temp\nUse Stronger Acid/Base\nChange Solvent System Increase Reaction Time/Temp Use Stronger Acid/Base Change Solvent System Ester/Amide in Product->Increase Reaction Time/Temp\nUse Stronger Acid/Base\nChange Solvent System Solution Increase Reaction Time/Temp\nUse Stronger Acid/Base\nChange Solvent System->Solution Avoid Excessive Heat\nControl pH During Workup Avoid Excessive Heat Control pH During Workup 4-(4-fluorophenyl)pyridine\nDetected->Avoid Excessive Heat\nControl pH During Workup Solution Avoid Excessive Heat\nControl pH During Workup->Solution

Caption: A logical workflow for troubleshooting common issues.

References

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-757. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Purification of 4-(4-Fluorophenyl)nicotinic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the yield and purity of 4-(4-Fluorophenyl)nicotinic acid. Drawing fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the yield and purity of 4-(4-Fluorophenyl)nicotinic acid. Drawing from established principles of organic synthesis and purification, this document addresses common challenges encountered during its preparation, primarily via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

Researchers often face challenges in achieving high yields and purity for 4-(4-Fluorophenyl)nicotinic acid. This section provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent problems in the synthesis of 4-(4-Fluorophenyl)nicotinic acid, which is commonly prepared via a Suzuki-Miyaura coupling reaction.

Potential Causes and Recommended Actions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki coupling. Its deactivation is a primary cause of low yields.[1]

    • Action: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1] Use freshly opened or high-purity palladium catalysts and ligands. Consider using a more robust pre-catalyst if you suspect your catalyst is degrading.

  • Poor Reagent Quality: The purity of your starting materials, particularly the boronic acid, is crucial.

    • Action: 4-Fluorophenylboronic acid can undergo protodeboronation, especially if it's old or has been improperly stored.[1][2] Use fresh, high-purity boronic acid. Consider using a more stable boronic ester, such as a pinacol ester, to mitigate this issue.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for a successful Suzuki coupling.

    • Action: Screen different solvent systems. While polar aprotic solvents like dioxane or DMF with water are common, the optimal choice can be substrate-dependent.[3] Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. The reaction temperature should be optimized; while higher temperatures can increase reaction rates, they can also lead to degradation of starting materials or products.[3]

  • Inefficient Stirring: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing and reduced reaction rates.[1]

    • Action: Ensure vigorous and consistent stirring throughout the reaction to maintain a well-mixed suspension.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_reagents Verify Reagent Quality - Fresh boronic acid - Anhydrous solvents start->check_reagents optimize_conditions Optimize Conditions - Screen solvents/bases - Adjust temperature start->optimize_conditions check_stirring Ensure Efficient Stirring start->check_stirring successful_yield Improved Yield check_catalyst->successful_yield Issue Resolved check_reagents->successful_yield Issue Resolved optimize_conditions->successful_yield Issue Resolved check_stirring->successful_yield Issue Resolved

Caption: A decision-making workflow for troubleshooting low yields.

Issue 2: Product Contaminated with Impurities

Even with a good yield, achieving high purity can be challenging due to the formation of side products.

Common Impurities and Mitigation Strategies:

  • Homocoupling Products: The formation of biphenyl (from the boronic acid) and a bipyridine species (from the nicotinic acid derivative) are common side reactions.[2][4]

    • Mitigation: This is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.[2] Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas are critical. Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.[5]

  • Protodeboronation/Dehalogenation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of fluorobenzene.[4] Similarly, the starting nicotinic acid derivative can be dehalogenated.[1]

    • Mitigation: Use anhydrous solvents and fresh, high-purity reagents. Minimizing reaction time and temperature can also reduce the extent of these side reactions.

  • Residual Palladium Catalyst: The final product can be contaminated with palladium, which is often undesirable, especially in pharmaceutical applications.

    • Mitigation: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium sulfide or thiourea to scavenge residual palladium. Purification by column chromatography is also effective at removing palladium residues.

Impurity TypeCommon CausePrevention Strategy
Homocoupling ProductsOxygen in the reaction mixtureThoroughly degas solvents and maintain an inert atmosphere.
ProtodeboronationWater or other proton sources reacting with the boronic acidUse anhydrous solvents and high-purity reagents.
DehalogenationHydride sources in the reaction mixtureUse pure, anhydrous solvents.
Residual PalladiumIncomplete removal after reactionIncorporate a palladium scavenging step in the workup or use column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(4-Fluorophenyl)nicotinic acid?

The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 4-halonicotinic acid derivative (typically a 4-chloro or 4-bromo nicotinic acid ester) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.[6] The resulting ester is then hydrolyzed to afford the final carboxylic acid.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (4-Halonicotinate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (4-Fluorophenylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

Q2: How can I purify the crude 4-(4-Fluorophenyl)nicotinic acid?

Purification typically involves recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For acidic compounds like this, polar protic solvents such as ethanol, methanol, or water, or mixtures thereof, are good starting points.[8][9] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: If recrystallization is ineffective, particularly for removing closely related impurities, silica gel column chromatography can be employed.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the eluent to improve the peak shape of the carboxylic acid and prevent tailing.

Q3: My final product is colored. How can I decolorize it?

A yellow or tan coloration can be due to residual palladium or colored organic impurities.

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[8] The charcoal will adsorb colored impurities. The hot solution is then filtered to remove the charcoal, and the filtrate is allowed to cool to form crystals.

  • Palladium Scavenging: As mentioned earlier, a workup with a palladium scavenger can help remove residual catalyst that may contribute to coloration.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-Fluorophenyl)nicotinate via Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add ethyl 4-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: Hydrolysis to 4-(4-Fluorophenyl)nicotinic Acid
  • Setup: Dissolve the purified ethyl 4-(4-fluorophenyl)nicotinate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid (e.g., 2 M) until the pH is approximately 3-4. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-fluorophenyl)nicotinic acid.

Protocol 3: Recrystallization of 4-(4-Fluorophenyl)nicotinic Acid
  • Dissolution: Place the crude 4-(4-fluorophenyl)nicotinic acid in a flask and add a minimal amount of a suitable solvent (e.g., ethanol/water mixture).

  • Heating: Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Chilling: Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Journal of the Chemical Society C. 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • Organic Syntheses. Nicotinic acid. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? [Link]

  • ResearchGate. Coupling outcomes for pyridines. [Link]

  • Google Patents.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents. Recovery of nicotinic acid by solvent extraction.
  • ACS Publications. Nicotinic Acid. Miscellaneous Esters. [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. [Link]

  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 4-(4-Fluorophenyl)nicotinic acid

Welcome to the technical support center for 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, poor aqueous solubility at neutral pH is an expected characteristic. This document provides a structured, question-and-answer approach to understanding, troubleshooting, and overcoming these solubility issues to ensure the reliability and success of your experiments.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is crucial to understand the inherent physicochemical properties of 4-(4-Fluorophenyl)nicotinic acid that govern its behavior in aqueous media.

Q1: What are the key physicochemical properties of 4-(4-Fluorophenyl)nicotinic acid that dictate its aqueous solubility?

Answer: The solubility of 4-(4-Fluorophenyl)nicotinic acid is primarily governed by a balance between its acidic nature and its lipophilicity.

  • Structure: The molecule consists of a hydrophilic pyridinecarboxylic acid (nicotinic acid) core and a lipophilic (hydrophobic) 4-fluorophenyl group.

  • Acidity (pKa): The carboxylic acid group (-COOH) is a weak acid. While the exact experimental pKa of this specific molecule is not widely published, we can estimate it to be in the range of 4-5 , similar to nicotinic acid (pKa ≈ 4.85)[1]. This means the molecule will be predominantly in its neutral, un-ionized form at pH values below its pKa.

  • Lipophilicity (LogP): The 4-fluorophenyl group significantly increases the molecule's lipophilicity, or tendency to dissolve in fats and oils over water. The calculated LogP (a measure of lipophilicity) for nicotinic acid is low (around 0.36), indicating water solubility[1]. The addition of the fluorophenyl ring will substantially increase this value, leading to significantly lower solubility in water.

In essence, the molecule has a "split personality": the acidic group can be ionized to enhance solubility, but the large, non-polar aromatic portion strongly favors remaining out of the aqueous phase.

Q2: Why is my compound poorly soluble in neutral water (pH ~7.0)?

Answer: At neutral pH, which is significantly above the estimated pKa of the carboxylic acid group, the molecule will be deprotonated and exist as its carboxylate anion (conjugate base). While this ionization increases polarity, the large, hydrophobic 4-fluorophenyl group often dominates, preventing significant dissolution in water alone. The molecule is an amphiphile, and at neutral pH, its anionic head may not be sufficient to carry the bulky hydrophobic tail into solution without assistance.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Answer: Understanding this distinction is critical for obtaining reproducible results.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH. It's typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate for an extended period (e.g., 24 hours or more)[2][3][4]. This value is crucial for formulation and late-stage development.

  • Kinetic Solubility: This is often measured in early-stage drug discovery. It reflects the concentration at which a compound, typically added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer[2][5][6]. The result is often a supersaturated solution that is metastable[4]. Kinetic solubility values are generally higher than thermodynamic solubility but can be less reproducible because they are sensitive to factors like the rate of addition, mixing, and incubation time[5][7].

For most in vitro biological assays, you are dealing with kinetic solubility . If your compound precipitates upon dilution from a DMSO stock into your assay buffer, you have exceeded its kinetic solubility under those specific conditions[7][8].

Section 2: Basic Troubleshooting & First Steps

This section covers the most common issues and the initial steps to resolve them.

Q4: My compound is insoluble in my neutral phosphate-buffered saline (PBS, pH 7.4). What is the first and most effective step?

Answer: The most effective initial strategy for a weak acid like 4-(4-Fluorophenyl)nicotinic acid is pH adjustment .[9][10]

The solubility of a weak acid increases dramatically as the pH rises above its pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, more soluble, form[11][12].

Workflow for pH-Mediated Solubilization:

Caption: Decision workflow for initial pH adjustment strategy.

Q5: How should I prepare a standard stock solution if I cannot use a basic aqueous buffer?

Answer: The industry-standard approach for high-throughput screening and initial testing is to use a 100% Dimethyl Sulfoxide (DMSO) stock solution[7][13].

Protocol for Preparing a DMSO Stock:

  • Weigh the desired amount of 4-(4-Fluorophenyl)nicotinic acid into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-30 mM).

  • Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary, but be cautious of compound stability[7].

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture to prevent degradation and precipitation from freeze-thaw cycles[7][13].

Important Caveat: When this DMSO stock is diluted into your aqueous assay buffer, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent effects on the biological system[13]. It is at this dilution step that the compound may precipitate if its kinetic solubility is exceeded.

Section 3: Advanced Solubility Enhancement Strategies

If pH adjustment is not sufficient or compatible with your experimental system, several other formulation strategies can be employed.

Q6: Adjusting pH is not an option for my cell-based assay. What other solubilizing agents can I use?

Answer: When pH is fixed, the primary strategies involve altering the properties of the solvent itself using co-solvents, or encapsulating the molecule using cyclodextrins.[14]

StrategyMechanism of ActionCommon ExamplesKey Considerations
Co-solvents Reduce the polarity of the aqueous medium, decreasing the interfacial tension between water and the hydrophobic compound.[15][16][17][18]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[15][16]Can have biological or toxic effects at higher concentrations. A concentration gradient study is essential to find a balance between solubility and tolerability.[10]
Cyclodextrins Form inclusion complexes where the hydrophobic part of the drug molecule fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to water.[19][20]β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Methyl-β-Cyclodextrin (M-β-CD).Can extract cholesterol from cell membranes, which may cause cytotoxicity. The stability constant of the complex is important.[19][21][22]
Surfactants Form micelles that encapsulate the hydrophobic drug in their core, presenting a hydrophilic surface to the aqueous environment. This occurs above the critical micelle concentration (CMC).[9]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL.Can interfere with biological assays and may have their own cellular effects. Use well below cytotoxic levels.
Q7: How do I choose and test a co-solvent system?

Answer: The choice depends on the specific requirements of your assay, especially tolerability by cells or enzymes. PEG 400 and Propylene Glycol are common choices for in vitro systems.

Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in PEG 400).

  • Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v PEG 400 in PBS).

  • Add a small aliquot of the co-solvent stock to each buffer solution to reach the desired final compound concentration.

  • Mix and equilibrate for at least 1-2 hours.

  • Visually inspect for precipitation. For quantitative analysis, filter or centrifuge the samples and measure the concentration of the dissolved compound in the supernatant via HPLC-UV or LC-MS.

  • Concurrently, run a vehicle control experiment to test the tolerance of your biological system to each co-solvent concentration.

Q8: How do I use cyclodextrins to improve solubility?

Answer: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is often a good starting point due to its higher water solubility and lower toxicity compared to other cyclodextrins. The interaction forms a 1:1 complex where the fluorophenyl ring is likely included within the cyclodextrin cavity[19][20][23].

Experimental Workflow for Cyclodextrin Solubilization:

G cluster_prep Phase 1: Stock Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A1 Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1-10% w/v) A2 Add excess solid 4-(4-Fluorophenyl)nicotinic acid to each solution A1->A2 B1 Seal vials and shake/agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours A2->B1 B2 Ensure equilibrium is reached (solid compound remains) B1->B2 C1 Filter samples through a 0.22 µm syringe filter to remove undissolved solid B2->C1 C2 Quantify dissolved compound concentration using a validated analytical method (e.g., HPLC-UV) C1->C2 C3 Plot solubility vs. HP-β-CD concentration to generate a phase solubility diagram C2->C3

Caption: Step-by-step workflow for determining a phase solubility profile with cyclodextrins.

A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble complex and allows for the selection of the optimal cyclodextrin concentration for your experiments[19].

Section 4: Common Pitfalls and How to Avoid Them

Q9: I successfully dissolved my compound in a basic stock solution, but it precipitated immediately when I diluted it into my neutral cell culture medium. What happened?

Answer: This is a classic problem of overwhelming the buffering capacity of the final medium. Your concentrated stock solution is at a high pH, but when you add a small volume of it to the much larger volume of buffered medium (e.g., DMEM or RPMI, typically buffered to pH ~7.4), the medium's buffer system immediately forces the pH back down. This pH drop protonates your compound, converting it back to its less soluble, neutral form, causing it to precipitate[24].

Solutions:

  • Lower the Stock Concentration: Use a more dilute stock solution so that the volume added to the final medium is smaller and has less impact on the pH.

  • Slow Addition with Mixing: Add the stock solution dropwise to the final medium while vigorously stirring or vortexing. This allows for more gradual pH equilibration and can sometimes prevent localized high concentrations that seed precipitation.

  • Use a Co-solvent: Prepare the stock in DMSO. While the compound is neutral in DMSO, the solvent can help keep it in a transient, supersaturated state upon dilution long enough for it to interact with proteins (like albumin in serum) or other components that can help maintain solubility[7][24].

Q10: I am getting inconsistent results in my bioassay. Could solubility be the cause?

Answer: Absolutely. Undissolved or precipitated compound is a major source of assay variability and erroneous results[7][25].

  • False Negatives: If the compound precipitates, the actual concentration in solution is much lower than the nominal concentration you calculated, leading to an apparent lack of activity.

  • False Positives: In some assays (e.g., those using light scattering or certain fluorescence readouts), compound precipitates can interfere with the detection method, creating an artificial signal.

  • Erratic Dose-Response: As you increase the nominal concentration, you may reach the solubility limit. Further additions of the compound will not increase the dissolved concentration, leading to a flat or bizarre dose-response curve.

Best Practice: Before starting a large experiment, always perform a visual solubility check. Prepare your highest concentration of the compound in the final assay buffer/medium, let it sit for the duration of your experiment, and inspect for any signs of precipitation (e.g., cloudiness, crystals, film). If precipitation is observed, you must either lower the test concentrations or employ one of the solubility enhancement strategies outlined above.

References

  • Wikipedia. (n.d.). Cosolvent.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Source Name].
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • SciRP.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Solubility of Things. (n.d.). Niacin.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (n.d.). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • Request PDF. (2025, August 10). Encapsulation of benzene carboxylic acids using cyclodextrins.
  • ResearchGate. (n.d.). Characteristics of non-ideality of nicotinamide solubility in neat and....
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • YouTube. (2021, February 18). Solubility Enhancement Techniques.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Scientific Research Publishing. (2023, November 20). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres.
  • [Source Name]. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery.
  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

Sources

Troubleshooting

stability of 4-(4-Fluorophenyl)nicotinic acid under different storage conditions

Welcome to the technical support center for 4-(4-Fluorophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Fluorophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental and storage conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 4-(4-Fluorophenyl)nicotinic acid?

A1: For long-term stability, solid 4-(4-Fluorophenyl)nicotinic acid should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Some suppliers recommend storage at -18°C.[1] The key is to minimize exposure to conditions that can promote degradation, such as heat, humidity, and light. Always refer to the supplier's specific recommendations on the product's certificate of analysis.

Q2: How stable is 4-(4-Fluorophenyl)nicotinic acid in solution?

A2: The stability of 4-(4-Fluorophenyl)nicotinic acid in solution is highly dependent on the solvent, pH, and storage temperature. Generally, solutions are less stable than the solid form. For short-term storage, it is advisable to prepare fresh solutions. If storage is necessary, it should be at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial to prevent solvent evaporation and contamination. The choice of solvent is critical; for instance, protic solvents may participate in degradation reactions, especially at non-neutral pH.

Q3: Is 4-(4-Fluorophenyl)nicotinic acid sensitive to light?

A3: Yes, similar to many aromatic carboxylic acids, this compound can be sensitive to light (photosensitive). Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: What are the likely degradation pathways for 4-(4-Fluorophenyl)nicotinic acid?

A4: While specific degradation pathways for 4-(4-Fluorophenyl)nicotinic acid are not extensively documented in publicly available literature, analogous compounds like nicotinic acid undergo several degradation reactions.[3][4][5] Potential degradation pathways for 4-(4-Fluorophenyl)nicotinic acid could include:

  • Decarboxylation: Loss of the carboxylic acid group, especially when exposed to heat.

  • Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Hydrolysis: Under acidic or basic conditions, the molecule could undergo hydrolysis, although the primary structure is generally robust.[6][7]

  • Photodegradation: Light exposure can lead to the formation of various photoproducts.[8]

Further investigation through forced degradation studies is recommended to identify the specific degradation products relevant to your experimental conditions.[9][10]

Q5: How can I assess the stability of my 4-(4-Fluorophenyl)nicotinic acid sample?

A5: The most reliable method for assessing stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[8][11] This involves comparing the chromatogram of a stored sample against a freshly prepared standard. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of 4-(4-Fluorophenyl)nicotinic acid immediately before use.

  • Assess Stability in Assay Buffer:

    • Incubate a solution of the compound in your assay buffer under the same conditions as your experiment (e.g., 37°C for 24 hours).

    • Analyze the incubated solution by HPLC alongside a freshly prepared solution to quantify any degradation.

  • pH Considerations: The pH of your buffer can significantly impact stability. If degradation is observed, consider adjusting the pH or using a different buffer system.

  • Control Experiments: Include a positive control with a known stable compound to ensure the assay itself is performing correctly.

Issue 2: Appearance of unknown peaks in HPLC analysis after sample storage.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradants: If you have access to a mass spectrometer (LC-MS), analyze the sample to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

  • Conduct Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies. This involves subjecting the compound to stress conditions to accelerate degradation.[7][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating HPLC method.[7][9]

Objective: To intentionally degrade 4-(4-Fluorophenyl)nicotinic acid under various stress conditions to understand its degradation pathways.

Materials:

  • 4-(4-Fluorophenyl)nicotinic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(4-Fluorophenyl)nicotinic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.

    • The HPLC method should be capable of separating the parent compound from all degradation products. A gradient elution with a C18 column is often a good starting point.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][9]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can accurately quantify 4-(4-Fluorophenyl)nicotinic acid in the presence of its degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the parent peak from any degradation products identified in the forced degradation study.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Summary

Storage ConditionSolid State StabilitySolution Stability (in Methanol/Water)
-20°C, Protected from Light Highly Stable Moderately Stable (Short-term)
2-8°C, Protected from Light Stable Limited Stability
Room Temperature, Protected from Light Potential for Slow Degradation Prone to Degradation
Room Temperature, Exposed to Light Prone to Photodegradation Significant Photodegradation
Elevated Temperature (e.g., 60°C) Significant Degradation Rapid Degradation

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples control Prepare Control Sample stock->control hplc HPLC Analysis stress_samples->hplc control->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability-Indicating Method data->method

Caption: Workflow for conducting forced degradation studies and developing a stability-indicating method.

Logical Relationship of Stability Factors

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 4-(4-Fluorophenyl)nicotinic Acid Stability temp Temperature compound->temp light Light compound->light humidity Humidity compound->humidity ph pH (in solution) compound->ph degradation Degradation temp->degradation light->degradation humidity->degradation ph->degradation loss Loss of Potency degradation->loss

Caption: Key environmental factors influencing the stability of 4-(4-Fluorophenyl)nicotinic acid.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Loba Chemie. (2024, November 29). Nicotinic Acid Extra Pure. Retrieved from [Link]

  • Notari, R. E., & DeYoung, J. L. (1975). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of pharmaceutical sciences, 64(7), 1148–1152. [Link]

  • Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Gefäll, M. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-135. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 16-25.
  • Fekete, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications, 13(1), 3939. [Link]

  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Scherer, M., et al. (2009). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1119-1124.
  • Lin, Y. H., et al. (2022). Identification of Genetic Variations in the NAD-Related Pathways for Patients with Major Depressive Disorder: A Case-Control Study in Taiwan. Journal of Clinical Medicine, 11(12), 3622. [Link]

  • Jiménez, J. I., et al. (2008). Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440. Proceedings of the National Academy of Sciences of the United States of America, 105(32), 11329–11334. [Link]

  • Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current opinion in chemical biology, 33, 111–118. [Link]

  • Tadiparthi, S. A., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & medicinal chemistry letters, 34, 127733. [Link]

  • Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. (2025, August 6). ResearchGate. Retrieved from [Link]

  • GOV.UK. (2017). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • LCTech GmbH. Niacin (Vitamin B3) HPLC Analysis via Photochemical Post-Column Derivatization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Nicotinic Acid Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common hur...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common hurdles in cell-based assays: poor compound permeability. Nicotinic acid and its derivatives are notorious for this issue due to their polar nature. This guide provides a structured, question-and-answer approach to diagnose the problem, troubleshoot your experiments, and implement effective solutions.

Part 1: Frequently Asked Questions - Understanding the Permeability Problem

Q1: My nicotinic acid derivative shows high potency in biochemical assays but weak or no activity in my cell-based assay. Why is there a discrepancy?

A1: This is a classic hallmark of poor cell permeability.[1] Biochemical assays using purified proteins or cell lysates bypass the cell membrane, measuring direct target engagement. In contrast, cell-based assays require the compound to cross the lipid bilayer to reach its intracellular target. Nicotinic acid derivatives often possess a charged carboxylic acid group at physiological pH, making them polar and hindering their ability to passively diffuse across the lipophilic cell membrane.[2] Therefore, high biochemical potency doesn't always translate to cellular activity.[1]

Q2: What are the primary molecular properties of nicotinic acid derivatives that lead to poor cell permeability?

A2: The main culprits are:

  • High Polarity: The carboxylic acid moiety is typically ionized (negatively charged) at physiological pH (~7.4), which significantly increases the molecule's polarity and reduces its ability to partition into the lipid membrane.

  • Hydrogen Bonding: The presence of hydrogen bond donors (like -COOH and -NH groups) is a key factor. These groups prefer to interact with water rather than lipids, making it energetically unfavorable to cross the membrane.[3]

  • Substrate for Efflux Pumps: Many cells express transmembrane transporter proteins, such as P-glycoprotein (P-gp), that act as cellular "sump pumps."[4][5] These pumps can recognize a wide range of molecules and actively transport them out of the cell, preventing them from reaching an effective intracellular concentration.[4][6][7]

Part 2: Troubleshooting Guide - Is Permeability the Main Issue?

Q3: How can I experimentally confirm that poor permeability is the reason for my compound's low cellular activity?

A3: A logical, stepwise approach is necessary. You need to systematically rule out other possibilities and gather evidence pointing towards a permeability issue.

Step 1: Perform a Cell-Free vs. Cell-Based Potency Comparison. If you haven't already, directly compare the IC50 or EC50 values from a biochemical assay (e.g., purified enzyme) with a whole-cell assay. A significant drop in potency (e.g., >10-fold) in the cellular context is your first major clue.[1]

Step 2: Use a Permeability Prediction Assay.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cost-effective, cell-free method to predict passive diffusion.[8][9] Your compound is tested for its ability to cross an artificial lipid membrane. It's a quick way to determine if the molecule has the intrinsic physicochemical properties for passive transport.[8][10]

  • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[11][12] It uses a monolayer of differentiated Caco-2 cells that mimic the intestinal barrier.[11][] This assay can measure both passive diffusion and active transport, including efflux.[9][11]

Step 3: Investigate the Role of Efflux Pumps. Run your cellular assay again, but this time co-administer your nicotinic acid derivative with a known broad-spectrum efflux pump inhibitor, such as Verapamil .[4][14][15] If the potency of your compound is restored or significantly improved in the presence of the inhibitor, it strongly suggests that your derivative is a substrate for an efflux pump like P-gp.[16]

Below is a diagnostic workflow to guide your decision-making process.

G cluster_start Initial Observation cluster_diagnosis Diagnostic Steps cluster_results Interpreting Results cluster_conclusion Conclusion start High Biochemical Potency, Low Cellular Potency pampa Run PAMPA Assay (Assesses Passive Diffusion) start->pampa efflux Cellular Assay with Efflux Pump Inhibitor (e.g., Verapamil) start->efflux pampa_low Result: Low Permeability pampa->pampa_low If Pe < 1 x 10^-6 cm/s pampa_high Result: High Permeability pampa->pampa_high If Pe > 1 x 10^-6 cm/s caco2 Run Caco-2 Assay (Assesses Passive & Active Transport) efflux_ratio Result: High Efflux Ratio (Papp B-A / A-B > 2) caco2->efflux_ratio efflux_no_change Result: No Change in Potency efflux->efflux_no_change efflux_potency_restored Result: Potency Restored efflux->efflux_potency_restored conclusion_passive Conclusion: Poor Passive Permeability is the issue. pampa_low->conclusion_passive pampa_high->caco2 efflux_ratio->efflux conclusion_other Conclusion: Permeability is NOT the primary issue. (Investigate other mechanisms, e.g., metabolism, target engagement in cells) efflux_no_change->conclusion_other conclusion_efflux Conclusion: Compound is an Efflux Pump Substrate. efflux_potency_restored->conclusion_efflux

Caption: Diagnostic workflow for identifying permeability issues.

Part 3: Troubleshooting Guide - Strategies and Solutions

If you've confirmed permeability is a problem, you can employ several strategies, ranging from simple assay modifications to more involved chemical approaches.

Q4: Can I use chemical agents to temporarily permeabilize the cell membrane for my assay?

A4: Yes, this is a common strategy, but it requires careful optimization to avoid cytotoxicity. Mild, reversible permeabilizing agents can create transient pores in the membrane, allowing your compound to enter.

Agent Mechanism of Action Typical Concentration Pros Cons
Digitonin Complexes with membrane cholesterol, creating pores.[17]10-50 µg/mLRelatively mild; selectively permeabilizes the plasma membrane at low concentrations.Can be cytotoxic at higher concentrations; efficacy is cell-type dependent.
Saponin Similar to digitonin, interacts with cholesterol to form pores.[17][18]0.01-0.1% (w/v)Reversible; pores can close after the agent is washed out.Can also permeabilize organellar membranes; requires careful titration.
Triton™ X-100 Non-ionic detergent that solubilizes membrane lipids.[18][19]0.1-0.5% (v/v)Very effective at permeabilizing all membranes.Irreversible; often leads to cell death; typically used in fixed-cell assays like ICC/IF.[19][20]

Self-Validating Protocol: Before using a permeabilizing agent in your main experiment, you must determine the optimal, non-toxic concentration.

  • Titration: Set up a 96-well plate with your cells and treat with a range of concentrations of the chosen agent (e.g., Digitonin from 1 µg/mL to 100 µg/mL).

  • Viability Assay: After a relevant incubation time (e.g., 1-2 hours), perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion).

  • Select Concentration: Choose the highest concentration that results in minimal cytotoxicity (e.g., >90% cell viability). This is your working concentration for the main experiment.

Q5: My compound is an efflux pump substrate. How do I manage this in my experiments?

A5: As diagnosed in Q3, co-administration with an efflux pump inhibitor is the most direct solution. This blocks the pump, allowing your compound to accumulate inside the cell.[5][21]

Inhibitor Primary Target(s) Typical Working Concentration Considerations
Verapamil P-gp (MDR1)[4][14]1-20 µMFDA-approved drug; can have off-target effects on calcium channels at higher concentrations.[4]
Cyclosporin A P-gp, MRP11-10 µMPotent immunosuppressant; can have broader biological effects.
Ko143 BCRP0.1-1 µMA potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP).

Control Experiment: Always run a control with the inhibitor alone to ensure it doesn't affect the assay readout independently of your compound.

G cluster_cell Cell cluster_membrane Cell Membrane Pgp P-gp Efflux Pump Target Intracellular Target Compound_out Nicotinic Acid Derivative (Extracellular) Pgp->Compound_out Pumped Out Compound_out->Pgp Enters Cell Inhibitor Verapamil (Inhibitor) Inhibitor->Pgp Blocks Pump

Caption: Mechanism of efflux pump inhibition.

Q6: Are there ways to chemically modify my compound to improve its permeability?

A6: Yes, this is a central strategy in drug development known as the prodrug approach .[2] The goal is to temporarily mask the polar functional group (the carboxylic acid) with a lipophilic moiety.[3] This new, more lipophilic molecule can cross the cell membrane, and once inside, cellular enzymes (like esterases) cleave off the masking group to release the active parent drug.[3][22]

Common Prodrug Strategy for Carboxylic Acids:

  • Esterification: Converting the carboxylic acid (-COOH) to an ester (-COOR) is the most common method.[22][23][24] For example, creating a methyl or ethyl ester can dramatically increase lipophilicity and permeability.[2][24]

This approach requires synthetic chemistry expertise but is a powerful method for overcoming inherent permeability limitations.[2][3]

Part 4: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio.[11][12]

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-28 days.[12][]

  • Hank's Balanced Salt Solution (HBSS).

  • Test compound and reference compounds (e.g., Propranolol - high permeability, Atenolol - low permeability).[11]

  • LC-MS/MS for quantification.

Step-by-Step Procedure:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values >200 Ω·cm² are generally acceptable.[12]

  • Preparation: Wash the monolayers twice with pre-warmed (37°C) HBSS. Equilibrate for 30 minutes.[12]

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (e.g., 10 µM) to the apical (upper) chamber.[12][]

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • In a separate set of wells, add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.[9]

  • Calculation:

    • Calculate the Papp value for both A-B and B-A directions.[12][25]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[11]

Data Interpretation:

  • An ER > 2 indicates that the compound is actively transported by efflux pumps.[11]

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • American Chemical Society. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. [Link]

  • Patsnap Synapse. What are P-gp inhibitors and how do they work?. [Link]

  • National Center for Biotechnology Information (PMC). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. [Link]

  • National Center for Biotechnology Information (PMC). P-glycoprotein Inhibition for Optimal Drug Delivery. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Scientific Research Publishing. Role of P-Gp in Treatment of Cancer. [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]

  • Bio-Techne. Permeabilization of Cell Membranes in Immunocytochemistry (ICC). [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • National Institutes of Health (NIH). Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. [Link]

  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]

  • FluoroFinder. Guide to Fixation and Permeabilization. [Link]

  • Caco2 assay protocol. Caco2 assay protocol. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Addgene Blog. Deep Dive: Fixing and Permeabilizing for Immunofluorescence. [Link]

  • National Center for Biotechnology Information (PMC). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. Permeabilization of cell membranes immunocytochemical methods and protocols | Request PDF. [Link]

  • PNAS. Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. [Link]

  • MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Sites@Rutgers. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]

  • ResearchGate. Inhibition of multidrug efflux by verapamil. (a,b) The.... [Link]

  • National Center for Biotechnology Information (PMC). Nuisance compounds in cellular assays. [Link]

  • Oxford Academic. Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy. [Link]

  • Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • National Institutes of Health (NIH). Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis. [Link]

  • A troubleshooting guide to microplate-based assays. A troubleshooting guide to microplate-based assays. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • ACS Publications. Journal of Medicinal Chemistry Ahead of Print. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]

  • National Center for Biotechnology Information (PMC). α7 Nicotinic Acetylcholine Receptors May Improve Schwann Cell Regenerating Potential via Metabotropic Signaling Pathways. [Link]

  • MDPI. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of 4-(4-Fluorophenyl)nicotinic Acid

Welcome to the technical support center for investigators using 4-(4-Fluorophenyl)nicotinic acid and other novel small-molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigators using 4-(4-Fluorophenyl)nicotinic acid and other novel small-molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of in-vitro and in-vivo experimentation. Our goal is to empower you to distinguish between on-target and off-target effects, ensuring the integrity and validity of your research findings.

Introduction: The Challenge of Specificity

4-(4-Fluorophenyl)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin). While nicotinic acid's primary endogenous target is the G protein-coupled receptor GPR109A, synthetic analogs are often designed to interact with a variety of targets, including metabolic enzymes and kinases.[1][2][3] The introduction of a fluorophenyl group can significantly alter the compound's physiochemical properties, potentially leading to interactions with unintended biological molecules. These "off-target" effects are a critical concern in drug discovery and chemical biology, as they can lead to misinterpretation of experimental data and unforeseen toxicity.[4][5]

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations where we don't expect full inhibition of our primary target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of a potential off-target effect. If the observed phenotype (in this case, cytotoxicity) is more potent than the compound's activity against its purified primary target, it suggests that another mechanism is at play. This could be due to the compound inhibiting a critical enzyme for cell survival (e.g., a key kinase), disrupting mitochondrial function, or destabilizing cellular membranes. It is crucial to experimentally validate that the observed phenotype is a direct result of inhibiting the intended target.

Q2: Our experimental results with 4-(4-Fluorophenyl)nicotinic acid are not reproducible across different cell lines. Why might this be happening?

A2: Cell line-specific effects often point towards off-target interactions. Different cell lines have varying expression levels of proteins. The off-target protein responsible for the confounding phenotype may be highly expressed in one cell line but have low or no expression in another. This would result in a differential response to the compound that is independent of the primary target's expression. We recommend performing proteomic or transcriptomic analysis on your panel of cell lines to identify potential off-target candidates that correlate with the observed sensitivity.

Q3: What is a "negative control" compound and why is it essential for my experiments?

A3: A negative control is a molecule that is structurally very similar to your active compound (the "hit") but is inactive against the intended primary target.[] Its purpose is to help you determine if the observed biological effects are due to the specific, intended pharmacology or are a result of the general chemical scaffold. For 4-(4-Fluorophenyl)nicotinic acid, an ideal negative control might be 4-(4-Fluorophenyl)isonicotinic acid, where the carboxyl group's position is shifted, potentially ablating binding to the primary target without drastically changing the molecule's overall properties. If your cells still exhibit the same phenotype when treated with the negative control, it strongly suggests the effect is off-target.[7]

Section 2: Troubleshooting Workflow for Off-Target Identification

When unexpected results arise, a systematic approach is necessary to deconvolute on-target from off-target effects. The following workflow provides a logical progression of experiments to diagnose and understand your observations.

Off_Target_Workflow start Unexpected Phenotype Observed (e.g., toxicity, altered signaling) step1 Step 1: Control Experiments - Inactive Analog (Negative Control) - Unrelated Inhibitor (Positive Control) start->step1 decision1 Phenotype persists with Negative Control? step1->decision1 step2 Step 2: Confirm Target Engagement - Cellular Thermal Shift Assay (CETSA) - NanoBRET™ Assay decision1->step2 No conclusion_off_target Conclusion: Phenotype is likely OFF-TARGET. Investigate hits from profiling. decision1->conclusion_off_target Yes decision2 Does compound engage target at relevant concentrations? step2->decision2 step3 Step 3: Orthogonal Validation - CRISPR/Cas9 Knockout of Target - siRNA/shRNA Knockdown of Target decision2->step3 Yes decision2->conclusion_off_target No decision3 Does genetic perturbation replicate the phenotype? step3->decision3 step4 Step 4: Unbiased Off-Target Profiling - Kinome Profiling - Proteomic Profiling decision3->step4 No conclusion_on_target Conclusion: Phenotype is likely ON-TARGET. decision3->conclusion_on_target Yes step4->conclusion_off_target

Caption: A logical workflow for investigating potential off-target effects.

Section 3: Key Experimental Protocols & Methodologies

Method 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's binding to its target protein within intact cells or cell lysates.[8][9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than an unbound protein.[11][12]

CETSA_Principle cluster_0 Condition 1: No Drug (Vehicle Control) cluster_1 Condition 2: With Drug cells_v Cells + Vehicle heat_v Heat Gradient Applied (e.g., 40°C to 70°C) cells_v->heat_v lysis_v Cell Lysis heat_v->lysis_v centrifuge_v Centrifugation lysis_v->centrifuge_v supernatant_v Soluble Protein Fraction centrifuge_v->supernatant_v pellet_v Aggregated/Unfolded Protein centrifuge_v->pellet_v analysis_v Western Blot / MS Analysis supernatant_v->analysis_v result Result: Thermal Shift Observed, Confirming Target Engagement analysis_v->result Lower amount of soluble target at higher temps cells_d Cells + 4-(4-Fluorophenyl)nicotinic acid heat_d Heat Gradient Applied (e.g., 40°C to 70°C) cells_d->heat_d lysis_d Cell Lysis heat_d->lysis_d centrifuge_d Centrifugation lysis_d->centrifuge_d supernatant_d Soluble Protein Fraction (Target protein is stabilized) centrifuge_d->supernatant_d pellet_d Aggregated/Unfolded Protein centrifuge_d->pellet_d analysis_d Western Blot / MS Analysis supernatant_d->analysis_d analysis_d->result Higher amount of soluble target at higher temps

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol (Western Blot Readout)
  • Cell Culture & Treatment: Plate cells to achieve 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of 4-(4-Fluorophenyl)nicotinic acid for 1-2 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Immediately cool the samples to 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration and normalize all samples. Analyze the abundance of the target protein in each sample by SDS-PAGE and Western blotting.

  • Data Interpretation: Plot the band intensity of the soluble target protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.[9]

Method 2: Orthogonal Target Validation with CRISPR/Cas9

The "gold standard" for validating that a phenotype is on-target is to replicate it using a non-pharmacological method.[13][14] Genetic tools like CRISPR/Cas9 allow for the precise knockout of the intended target gene. If the phenotype observed with 4-(4-Fluorophenyl)nicotinic acid is truly due to its on-target activity, then genetically ablating the target should produce the same or a very similar biological outcome.[15][16][17]

Orthogonal_Validation cluster_chemical Chemical Approach cluster_genetic Genetic Approach phenotype Observed Phenotype (e.g., Decreased Cell Viability) chemical_node Treat Wild-Type Cells with 4-(4-Fluorophenyl)nicotinic acid phenotype->chemical_node genetic_node Generate Target Knockout (KO) Cells using CRISPR/Cas9 phenotype->genetic_node result_chemical Result A: Phenotype is observed chemical_node->result_chemical result_genetic Result B: Phenotype is replicated in KO cells (compared to Wild-Type) genetic_node->result_genetic conclusion Result A == Result B? result_chemical->conclusion result_genetic->conclusion on_target Conclusion: ON-TARGET conclusion->on_target Yes off_target Conclusion: OFF-TARGET conclusion->off_target No

Caption: Using orthogonal chemical and genetic methods to validate a phenotype.

Method 3: Broad Kinase Profiling

Since a vast number of cellular processes are regulated by kinases, they are one of the most common classes of off-targets for small molecules.[18][19] If you suspect an off-target effect, a kinome profiling service can be an invaluable, unbiased tool. These services screen your compound against a large panel of hundreds of kinases (e.g., the HotSpot™ or KinomePro™ platforms) to identify unintended interactions.[19][20][21]

Interpreting Kinome Profiling Data

The service will provide data on the percent inhibition of each kinase at one or more concentrations of your compound. This data is often presented in a table or a "kinome tree" visualization.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMAssessment
Primary Target 95%99%On-Target
Kinase A5%15%Likely insignificant
Kinase B88%96%Potent Off-Target
Kinase C62%85%Potential Off-Target
Kinase D12%28%Likely insignificant

Table 1: Example of Kinome Profiling Data. This hypothetical data shows that in addition to the primary target, the compound potently inhibits "Kinase B" and moderately inhibits "Kinase C", identifying them as strong off-target candidates requiring further investigation.

Section 4: Advanced Target Engagement & Orthogonal Assays

For more nuanced studies, especially in a drug development context, more advanced techniques can provide deeper insights into target engagement and mechanism of action.

Assay TypePrincipleKey AdvantageWhen to Use
NanoBRET™/FRET Proximity-based energy transfer (bioluminescence or fluorescence) between a tagged target protein and a fluorescent tracer.[22][23][24]Real-time measurement of compound binding in living cells; allows for residence time calculations.[25]To quantify binding affinity (IC50) in a cellular context and for detailed kinetic studies.
Orthogonal Functional Assay Measures the same biological endpoint as the primary assay but through a different technological platform.[26][27][28]Confirms the biological outcome is not an artifact of the primary assay technology (e.g., luciferase interference).[29]When the primary assay is prone to artifacts (e.g., fluorescence-based) or to confirm hits from a high-throughput screen.

By employing the systematic, multi-faceted approach outlined in this guide, researchers can confidently dissect the biological activity of 4-(4-Fluorophenyl)nicotinic acid and other novel inhibitors. Rigorously validating that an observed phenotype is a direct consequence of modulating the intended target is a cornerstone of scientific integrity and is essential for the successful progression of research and drug discovery projects.

References

  • Pamgene. KinomePro. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Swinney, D. C. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. [Link]

  • Li, et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. [Link]

  • Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]

  • Mandik-Nayak, L. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Cell Biology, 199, 99-111. [Link]

  • Axxam SpA. From gene to validated and qualified hits. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165-80. [Link]

  • Liscio, V. J., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Expert Opinion on Biological Therapy, 23(10), 949-963. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • bioRxiv. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]

  • Taconic Biosciences. Using Animal Models for Drug Development. [Link]

  • Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2256. [Link]

  • Taconic Biosciences. Knockout Mice & Rats | Conditional and Constitutive. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Carusillo, A., & Llado Santaeularia, M. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • DOI. Use of mouse knockout models to validate the specificity of monoclonal antibodies. [Link]

  • Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer). [Link]

  • Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Integrated DNA Technologies. (2017). Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease. YouTube. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Journal of Medicinal Chemistry. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • Taylor & Francis Online. Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

  • ACS Publications. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Franklin, J. M., et al. (2021). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology, 190(9), 1877-1887. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

  • Solution Pharmacy. (2019). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube. [Link]

  • Kertcher, J. A., et al. (1979). A radiometric microbiologic assay for the biologically active forms at niacin. Journal of Nuclear Medicine, 20(5), 419-23. [Link]

  • Baker, H., et al. (1960). Nicotinic acid assay in blood and urine. Clinical Chemistry, 6, 572-7. [Link]

  • World Anti Doping Agency. (2019). The Prohibited List. [Link]

  • Matviiuk, T., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9399-9413. [Link]

  • He, D., et al. (2017). Nicotinic acid inhibits glioma invasion by facilitating Snail1 degradation. Scientific Reports, 7, 43173. [Link]

  • ALPCO Diagnostics. Niacin MicroBiological Assay Kit (Vitamin B3). [Link]

  • R-Biopharm. VitaFast® Vitamin B3 (Niacin). [Link]

  • GOV.UK. (2014). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Nomura, M., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications, 14(1), 8095. [Link]

Sources

Optimization

Technical Support Center: Managing Hydrodefluorination in Fluorinated Pyridine Synthesis

Welcome to the technical support center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of hydrodefluorination (HDF). Fluorinated pyridines are critical building blocks in pharmaceuticals and agrochemicals, where fluorine atoms are strategically installed to modulate properties like metabolic stability and bioavailability.[1][2] However, the undesired replacement of a C-F bond with a C-H bond can severely impact yield, purity, and the viability of a synthetic route.

This document provides in-depth, field-tested insights in a question-and-answer format to help you understand, troubleshoot, and ultimately control hydrodefluorination in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of HDF

This section addresses the fundamental principles of hydrodefluorination. Understanding the "why" and "how" is the first step toward effective troubleshooting.

Q1: What is hydrodefluorination (HDF) and what is the primary mechanism in transition metal-catalyzed reactions?

A1: Hydrodefluorination (HDF) is a reaction where a carbon-fluorine (C-F) bond on an aromatic ring, such as a pyridine, is cleaved and replaced with a carbon-hydrogen (C-H) bond.[3] This is a significant issue in many synthetic transformations, particularly in palladium- or nickel-catalyzed cross-coupling reactions.

The most common mechanism in these catalytic systems involves a series of well-established organometallic steps.[4][5] It typically proceeds as follows:

  • Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-F bond of the fluoropyridine. This is often the rate-limiting step due to the high strength of the C-F bond.[3][6]

  • Formation of a Metal-Hydride Species: A hydride source in the reaction mixture (e.g., silanes, boranes, water, or even solvent) reacts with the metal center to form a metal-hydride intermediate.

  • Reductive Elimination: The aryl group and the hydride ligand are eliminated from the metal center, forming the C-H bond of the hydrodefluorinated product and regenerating the active catalyst.[3]

HDF_Mechanism cluster_cycle Catalytic HDF Cycle M0 M(0) Catalyst (e.g., Pd(0)) OA Oxidative Addition Intermediate (ArF-M(II)) M0->OA Ar-F MH Metal-Hydride Intermediate (Ar-M(II)-H) OA->MH Hydride Source (e.g., R3SiH, H2O) MH->M0 Reductive Elimination ArH Hydrodefluorinated Product (Ar-H) MH->ArH caption Fig. 1: Simplified catalytic cycle for transition-metal mediated HDF.

Fig. 1: Simplified catalytic cycle for transition-metal mediated HDF.
Q2: Which positions on the fluorinated pyridine ring are most susceptible to HDF?

A2: The susceptibility of a C-F bond to HDF is highly dependent on its position on the pyridine ring. The electron-deficient nature of the pyridine ring makes C-F bonds at the 2- and 6-positions particularly activated towards nucleophilic attack and oxidative addition by metal catalysts.[7] Therefore, HDF is most commonly observed at the α-positions (C2 and C6). The C4 position is also activated, though generally less so than C2/C6. The C3 and C5 positions are the least activated and thus most resistant to HDF. Studies on nickel-catalyzed HDF of 2,6-difluoropyridine show sequential defluorination at these positions.[7]

Q3: What are the most common sources of hydrogen that drive the HDF side reaction?

A3: Identifying the hydrogen source is critical for suppressing HDF. The "hydride" for the unwanted C-H bond can come from several, sometimes unexpected, sources:

  • Reagents: Hydrosilanes (e.g., Et₃SiH) and hydroboranes (e.g., pinacolborane) are potent hydride donors and will readily participate in HDF.[7][8]

  • Solvents: Alcohols (e.g., isopropanol, methanol) and even ethereal solvents like THF can act as hydrogen donors, especially at elevated temperatures or in the presence of a strong base.[9]

  • Bases/Additives: Formate salts (e.g., sodium formate) can decompose to provide a hydride. Water, often present in solvents or as part of hydrated bases (e.g., Na₂CO₃·xH₂O), is a very common and often overlooked hydrogen source, particularly in Suzuki couplings.

  • Coupling Partners: In Suzuki reactions, the boronic acid or its derivatives can sometimes contribute to proto-demetallation, a related side reaction that can lead to HDF of the starting material.[10]

Part 2: Troubleshooting Guide - Scenarios & Solutions

This section provides a systematic approach to diagnosing and solving HDF issues in common reaction types.

Scenario 1: Unexpected HDF in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

You Observe: Your desired cross-coupled product is formed, but you also isolate a significant amount of the corresponding des-fluoro pyridine.

This is a classic problem where the HDF pathway competes with the desired transmetalation/reductive elimination pathway of the cross-coupling cycle.

Troubleshooting_Suzuki Start HDF Observed in Suzuki Coupling Q_Base Is the base anhydrous? Are you using a phosphate or carbonate? Start->Q_Base Sol_Base Switch to a non-hydroxide base (e.g., CsF, K₃PO₄). Ensure base is anhydrous. Q_Base->Sol_Base No/Yes (Water is likely H-source) Q_Ligand What is your ligand? (e.g., PPh₃, dppf) Q_Base->Q_Ligand Yes (Base is likely fine) Sol_Base->Q_Ligand Sol_Ligand Use bulky, electron-rich buchwald-type ligands (e.g., SPhos, XPhos). These favor reductive elimination of the coupled product. Q_Ligand->Sol_Ligand Simple phosphine Q_Temp Is the reaction temperature > 100 °C? Q_Ligand->Q_Temp Bulky ligand Sol_Ligand->Q_Temp Sol_Temp Lower the temperature. Screen temps from 65-80 °C. Slower reaction is better than HDF. Q_Temp->Sol_Temp Yes End HDF Minimized Q_Temp->End No Sol_Temp->End

Fig. 2: Troubleshooting workflow for HDF in Suzuki-Miyaura couplings.

Troubleshooting Steps:

  • Evaluate the Base and Water Content: This is the most common culprit. Many standard bases (carbonates, phosphates) are hygroscopic or sold as hydrates. Water can readily react with the palladium intermediate.

    • Action: Switch to an anhydrous base. Cesium fluoride (CsF) can be an excellent choice as it serves as both the base and a fluoride scavenger, which can stabilize palladium intermediates.[11] If using phosphates like K₃PO₄, ensure they are freshly dried.[12]

  • Re-evaluate Your Catalyst/Ligand System: The choice of ligand dramatically influences the relative rates of desired coupling versus HDF.

    • Action: Move from simple phosphines (e.g., PPh₃) to more sterically demanding, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the reductive elimination step of the desired product, outcompeting the HDF pathway.[9]

  • Control the Temperature: Higher temperatures can increase the rate of C-F bond activation and subsequent HDF.

    • Action: Screen lower reaction temperatures. A reaction running at 100 °C might be cleaner at 80 °C, even if it requires a longer reaction time.[12]

  • Check Your Solvent: While less common, solvents can be a hydrogen source.

    • Action: Ensure you are using high-purity, anhydrous solvents. If using an alcohol-containing solvent mixture, consider switching to a purely aprotic system like dioxane or toluene.

ParameterHigh HDF Risk ConditionRecommended Low HDF ConditionRationale
Base Na₂CO₃ (hydrated), NaOH, KOHK₃PO₄ (anhydrous), CsFMinimizes water, which is a primary hydrogen source. CsF can also stabilize Pd intermediates.[11]
Ligand PPh₃, dppfSPhos, RuPhos, XPhosBulky, electron-rich ligands promote faster C-C reductive elimination over HDF.[9]
Solvent Toluene/EtOH/H₂ODioxane, Toluene (anhydrous)Eliminates protic sources of hydrogen.
Temperature > 100 °C65 - 90 °CLower thermal energy can disfavor the high-activation energy C-F cleavage.[12]
Table 1: Optimizing Suzuki Coupling Conditions to Minimize HDF
Scenario 2: HDF during Nucleophilic Aromatic Substitution (SNAr)

You Observe: When reacting a polyfluorinated pyridine with a nucleophile (e.g., an amine or alcohol), you get both the desired substituted product and a product where a different fluorine has been replaced by hydrogen.

This occurs when the nucleophile or base can also act as a hydride donor, or when reaction conditions promote a reductive pathway.

Troubleshooting Steps:

  • Assess the Nucleophile/Base System: Strong, non-nucleophilic bases are preferred. If the nucleophile itself is basic (like an amine), it can sometimes facilitate HDF.

    • Action: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or alkoxides if HDF is observed. The reaction may require slightly more heating, but will be cleaner. Using a base like KOH in DMSO is a known method for promoting nucleophilic substitution on fluoroarenes.[13]

  • Solvent Choice is Key: Polar aprotic solvents are standard for SNAr.

    • Action: Stick to high-purity DMSO or DMF. Avoid protic solvents unless they are the intended nucleophile. Some catalyst-free HDF methods rely on NaBH₄ in DMSO, highlighting the importance of avoiding unintended reductants.[14]

  • Temperature Management: SNAr reactions on highly fluorinated pyridines can be very fast. Excessive heat can promote decomposition and side reactions.

    • Action: Start at room temperature or even 0 °C and slowly warm the reaction only as needed. Monitor by TLC or LCMS to find the minimum temperature required for the desired reaction.

Scenario 3: HDF during Deprotonation/Metalation

You Observe: Attempting to deprotonate a C-H bond on a fluoropyridine (e.g., with LDA or n-BuLi) to create an anion for subsequent functionalization results in loss of a fluorine atom.

This is a common problem where the organometallic reagent attacks a fluorine-bearing carbon, leading to a metal-halogen exchange or elimination cascade that results in HDF upon workup.

Troubleshooting Steps:

  • Use Cryogenic Temperatures: These reactions are extremely sensitive to temperature. The stability of the lithiated or magnesiated fluoropyridine is paramount.

    • Action: Maintain the reaction temperature strictly at -78 °C or lower during the metalation and subsequent electrophilic quench.[15] Even slight warming can lead to decomposition and HDF.

  • Choose the Right Base: The choice of base is critical to avoid attacking the C-F bond.

    • Action: Lithium diisopropylamide (LDA) is generally preferred over n-BuLi for selective deprotonation of fluoropyridines, as it is more sterically hindered and less nucleophilic.

  • Consider Alternative Strategies: If direct deprotonation is consistently problematic, alternative methods may be necessary.

    • Action: Explore halogen-metal exchange from a less reactive iodo- or bromo-fluoropyridine if a suitable precursor is available.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Low-HDF Suzuki-Miyaura Coupling of a Fluoropyridine

This protocol is optimized to suppress hydrodefluorination.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the fluoropyridine (1.0 equiv), the boronic acid partner (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).

    • In a separate vial, prepare the catalyst pre-mixture: add a 4th generation palladacycle precatalyst like RuPhos-Pd-G4 (0.03 equiv) and degas the vial.[9]

  • Reaction Setup:

    • Add anhydrous toluene (to make a ~0.5 M solution) to the Schlenk flask containing the solids.

    • Add the catalyst to the reaction flask under a positive pressure of argon.

  • Execution and Monitoring:

    • Seal the flask and place it in a pre-heated oil bath at 80 °C.

    • Stir vigorously. Monitor the reaction progress by LCMS or GCMS every 1-2 hours. Check specifically for the masses corresponding to your starting material, desired product, and the hydrodefluorinated side-product.

  • Workup:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography.

References

  • Braun, T. (2013). Synthesis of Fluorinated Building Blocks by Transition-Metal-Mediated Hydrodefluorination Reactions. Angewandte Chemie International Edition, 52(12), 3328–3348. [Link]

  • Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333–348. [Link]

  • Kiplinger, J. L., Richmond, T. G., & Osterberg, C. E. (1994). Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews, 94(2), 373–431. [Link]

  • Reade, S. P., Mahon, M. F., & Whittlesey, M. K. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. Journal of the American Chemical Society, 131(5), 1847–1861. [Link]

  • Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses, 98, 131-146. [Link]

  • Planas, O., et al. (2025). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers, 12(18), 5303-5314. [Link]

  • Hernández-García, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25357-25364. [Link]

  • Deck, J. A., et al. (2021). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Chemistry – A European Journal, 27(54), 13538-13542. [Link]

  • Ozerov, O. V., et al. (2010). Hydrodefluorination and Other Hydrodehalogenation of Aliphatic Carbon−Halogen Bonds Using Silylium Catalysis. Journal of the American Chemical Society, 132(13), 4946-4953. [Link]

  • Nelson, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(40), 13454-13463. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

  • Ogoshi, S., et al. (2023). Nickel-Catalyzed Exhaustive Hydrodefluorination of Perfluoroalkyl Arenes. Journal of the American Chemical Society, 145(20), 11449-11456. [Link]

  • Lu, C. C., et al. (2022). Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst. Angewandte Chemie International Edition, 61(33), e202205575. [Link]

  • Hevia, E., & Mulvey, R. E. (2021). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews, 50(1), 60-99. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 4-(4-Fluorophenyl)nicotinic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(4-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and facing challenges in its purification. As a bi-functional molecule synthesized often through cross-coupling chemistry, 4-(4-Fluorophenyl)nicotinic acid presents unique purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific, practical issues you may encounter during the purification process.

Q1: My final product yield is very low after the initial aqueous work-up. Where could my product have gone?

A1: This is a frequent issue stemming from the amphoteric nature of 4-(4-Fluorophenyl)nicotinic acid. The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. Its solubility is therefore highly dependent on pH.

  • Causality: At its isoelectric point (the pH at which the net charge is zero), the molecule's aqueous solubility is at its minimum, causing it to precipitate.[1] If the pH of your aqueous phase during extraction or precipitation is not precisely controlled, your product may remain partially or fully dissolved. The isoelectric point for nicotinic acid is approximately 4.75, and while the fluorophenyl group will alter this slightly, it serves as a good starting point.[2]

  • Troubleshooting Steps:

    • Check the pH: Before filtering your precipitated product, use a calibrated pH meter or high-quality pH strips to check the pH of the mother liquor.

    • Adjust to the Isoelectric Point: If the pH is too high (>6) or too low (<3.5), your product is likely still in solution. Carefully adjust the pH towards the 4.5 - 5.0 range. Add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise with vigorous stirring. You should see more precipitate forming as you approach the isoelectric point.

    • Recover from Filtrate: If you have already filtered, do not discard the filtrate. Treat it by adjusting the pH as described above to recover the lost product.

Q2: After removing the solvent, my product is a sticky oil or a gum instead of a solid. How can I induce crystallization?

A2: This problem typically points to the presence of impurities that are inhibiting crystallization or residual high-boiling solvents.

  • Causality & Solutions:

    • Residual Solvents: High-boiling polar aprotic solvents like DMF or DMSO, often used in synthesis, are difficult to remove completely on a rotary evaporator.[3]

      • Solution: Co-evaporate with a solvent like toluene or heptane (3x cycles) under high vacuum to azeotropically remove residual DMF/DMSO.

    • Greasy Impurities: Byproducts from the synthesis, such as homocoupled species (e.g., 4,4'-difluorobiphenyl), can be oily and prevent your desired compound from forming a crystal lattice.

      • Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble but the oily impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The product should solidify while the impurities remain in the solvent. Filter to collect the solid.

      • Solution 2 (pH-Based Cleanup): If trituration fails, perform a pH-mediated extraction as detailed in the protocols section below. This is highly effective at separating the acidic product from non-polar, neutral, or basic impurities.

    • Metastable State: The pure compound may be in a supersaturated or amorphous state.

      • Solution: Try adding a seed crystal of pure 4-(4-Fluorophenyl)nicotinic acid if available.[4] Alternatively, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Q3: My isolated product is off-white, yellow, or brown. What causes this discoloration and how can I fix it?

A3: Color impurities often originate from the oxidation of starting materials or byproducts, or from residual palladium catalyst, which can decompose to form palladium black.[5] Crude nicotinic acid prepared via nitric acid oxidation is also noted to be yellow.[6]

  • Causality & Solutions:

    • Palladium Residues: Finely dispersed palladium metal or palladium complexes can impart a grey, brown, or black color.

    • Chromophores: Highly conjugated organic byproducts formed during the reaction can be intensely colored.

  • Purification Protocol:

    • Activated Charcoal Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., ethanol, or water if performing a pH-swing). Add a small amount (1-2% w/w) of activated charcoal (e.g., Darco G-60).[6]

    • Heat and Filter: Heat the mixture at reflux for 15-20 minutes.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or a filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product on the filter funnel.[4]

    • Crystallize: Allow the clear, decolorized filtrate to cool slowly to induce crystallization.

Q4: My NMR/LC-MS analysis shows persistent starting materials or homocoupled byproducts. How can I remove these?

A4: This indicates that a simple precipitation or crystallization is insufficient for purification. The chemical properties of the impurities are too similar to the product.

  • Causality:

    • Starting Materials: Unreacted 4-halonicotinic acid or 4-fluorophenylboronic acid.

    • Homocoupling: Formation of 4,4'-difluorobiphenyl (from the boronic acid) or a bipyridyl dicarboxylic acid (from the halo-nicotinic acid).[5][7]

  • Targeted Purification Strategy:

    • pH-Mediated Extraction: This is the most powerful technique. The workflow (detailed below) is designed to separate acidic compounds from neutral or basic ones. Your product and any unreacted halonicotinic acid will move into the basic aqueous phase, while neutral homocoupled byproducts (like 4,4'-difluorobiphenyl) and catalyst ligands will remain in the organic phase.

    • Selective Precipitation: After separating the phases, carefully acidifying the aqueous layer will first precipitate the least soluble species. Since your product is the major component, it should precipitate first as you approach its isoelectric point. Unreacted starting materials may have different pKa values and solubilities, potentially allowing for fractional precipitation, though this can be difficult to control.

    • Recrystallization: If impurities persist, a carefully chosen recrystallization solvent system is required. See the FAQ on solvent selection.

Q5: My compound streaks badly on a standard silica gel column. Is chromatography a viable option?

A5: Yes, but standard silica gel chromatography is often problematic for pyridine carboxylic acids due to strong interactions between the polar/ionic functional groups and the acidic silica surface.

  • Causality: The basic pyridine nitrogen binds irreversibly to the acidic silanol groups on the silica surface, while the carboxylic acid group also interacts strongly, leading to poor peak shape and often irreversible adsorption.

  • Chromatography Solutions:

    • Modified Mobile Phase: Add a modifier to your eluent to suppress the unwanted interactions.

      • Add 1-2% acetic acid or formic acid to the mobile phase (e.g., DCM/Methanol + 1% AcOH). The acid will protonate the pyridine nitrogen, reducing its interaction with the silica.

      • Alternatively, adding a base like triethylamine (1-2%) can deprotonate the silica surface, but this is often less effective for acidic products.

    • Reverse-Phase Chromatography (C18): This is often a better choice. The separation occurs based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization. HPLC methods for pyridinecarboxylic acid isomers often use mixed-mode columns that exploit both hydrophobic and ionic properties.[8][9]

    • Ion-Exchange Chromatography: This technique separates molecules based on charge and can be highly effective for purifying ionizable compounds like this one.[8]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in a Suzuki synthesis of 4-(4-Fluorophenyl)nicotinic acid and how can I identify them?

The Suzuki-Miyaura coupling, while powerful, is known to generate a characteristic set of byproducts.[5]

Impurity TypeCommon ExampleIdentification (LC-MS)Removal Strategy
Starting Materials 4-chloronicotinic acid, 4-fluorophenylboronic acidExpected massespH-mediated extraction, Recrystallization
Homocoupling 4,4'-difluorobiphenylM+H of C12H8F2pH-mediated extraction (remains in organic layer)
Protodeborylation Nicotinic acidM+H of C6H5NO2[2]Difficult; requires chromatography or careful recrystallization
Ligand-Derived Triphenylphosphine oxide, Phenyl-pyridinesCharacteristic masses, often higher MWpH-mediated extraction, Chromatography
Catalyst Residues Palladium speciesN/A (elemental)Charcoal treatment, Filtration through Celite®, specialized scavengers
FAQ 2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your product is highly soluble when hot but poorly soluble when cold, while impurities are either very soluble or insoluble at all temperatures.[4]

  • Step 1: Small-Scale Screening: Test the solubility of your crude product (~10-20 mg) in various solvents (~0.5 mL).

    • Good Candidates: Solvents where the compound is insoluble at room temperature but dissolves completely upon heating (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Poor Candidates: Solvents where the compound dissolves at room temperature (too soluble) or remains insoluble even when boiling (not soluble enough).

  • Step 2: Consider Mixed-Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (an anti-solvent, e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.

  • For 4-(4-Fluorophenyl)nicotinic acid: Given its structure, polar protic solvents are a good starting point. Ethanol/water or isopropanol/water mixtures are often effective for nicotinic acid derivatives.

FAQ 3: Can you elaborate on the role of pH in the purification workflow?

The pH is the most critical parameter for purifying this zwitterionic compound. By manipulating the pH, you can control whether the molecule is in a soluble salt form or an insoluble neutral form. This allows for a highly selective liquid-liquid extraction.

  • High pH (e.g., pH 10-11 with NaOH): The carboxylic acid is deprotonated to a carboxylate (-COO⁻). The molecule becomes a highly water-soluble salt. Neutral organic impurities (like homocoupled byproducts) can be washed away with an organic solvent (e.g., DCM or EtOAc).

  • Low pH (e.g., pH 1-2 with HCl): The pyridine nitrogen is protonated (-NH⁺). The molecule again becomes a highly water-soluble salt. This can be used to separate it from acidic impurities.

  • Isoelectric Point (pI, around pH 4-5): The molecule exists as a neutral zwitterion with minimal water solubility. Adjusting the pH of the aqueous solution to the pI causes the pure product to precipitate, leaving more soluble impurities behind.

FAQ 4: How can I ensure complete removal of the palladium catalyst?

Residual palladium is a major concern, especially for pharmaceutical applications.

  • Initial Filtration: After the reaction, filtering the crude mixture through a pad of Celite® can remove a significant portion of precipitated palladium black.

  • pH-Mediated Extraction: The extraction workflow described above is effective, as many palladium-ligand complexes will be removed in the organic wash.

  • Activated Charcoal: As mentioned in the troubleshooting section, this is a classic and effective method for scavenging dissolved or colloidal palladium.[6]

  • Thiol-Based Scavengers: For very low final palladium levels, specialized silica-based scavengers with thiol functional groups can be added to a solution of the product. These bind tightly to palladium, which is then removed by filtration.

FAQ 5: When is it necessary to resort to chromatography over crystallization?

While crystallization and extraction are preferred for scale-up, chromatography is necessary when:

  • Impurities are structurally very similar: For example, removing a de-fluorinated analog where the only difference is a single atom.

  • Multiple impurities are present: When several byproducts make finding a suitable single crystallization solvent impossible.

  • Very high purity is required (>99.8%): When trace impurities must be removed that co-crystallize with the product.

  • Small scale: For quick purification of small amounts (mg scale), preparative TLC or a quick column is often faster than optimizing a crystallization.

Part 3: Key Experimental Protocols

Protocol 1: pH-Mediated Extractive Purification

This is the most robust method for removing common Suzuki coupling impurities.

  • Dissolution: Take the crude reaction mixture (after removing the reaction solvent) and dissolve it in an aqueous base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), adjusting the pH to >10.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Rationale: Neutral impurities (homocoupled products, phosphine oxides) and basic impurities will partition into the organic layer. Your deprotonated product remains in the aqueous layer.

  • Precipitation: Collect the aqueous layer in a beaker and place it in an ice bath. With vigorous stirring, slowly add 1M hydrochloric acid (HCl) dropwise.

  • Monitor pH: Monitor the pH continuously. A white precipitate of your product will begin to form. Continue adding acid until the pH reaches ~4.5-5.0 to ensure maximum precipitation.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to an hour. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent (like diethyl ether) to help with drying.

  • Drying: Dry the pure white solid under high vacuum.

Protocol 2: Optimized Recrystallization
  • Solvent Selection: Based on screening, choose a suitable solvent or solvent system (e.g., 9:1 Ethanol:Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and reflux for 15 minutes. Perform a hot filtration.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals and minimizing the trapping of impurities.[10]

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent to remove any adherent mother liquor.

  • Drying: Dry the crystals under vacuum.

Part 4: Visualizations & Data

Data Presentation: Solubility Profile

The following table provides a general solubility guide for 4-(4-Fluorophenyl)nicotinic acid based on its structural properties and data for analogous compounds. (S = Soluble, SS = Slightly Soluble, I = Insoluble).

SolventSolubility (Room Temp)Solubility (Hot)Notes
Water (pH 7)ISSSolubility is minimal at neutral pH.
Water (pH 2)SSForms a soluble hydrochloride salt.
Water (pH 11)SSForms a soluble sodium salt.
Methanol / EthanolSSSGood candidates for recrystallization.
IsopropanolISSGood candidate, less polar than EtOH.
AcetonitrileISSCan be effective for recrystallization.
Ethyl AcetateIIUseful for washing/trituration.
DichloromethaneIIUseful for washing/extraction.
Hexanes / HeptaneIIUseful for trituration to remove oils.
DMSO / DMFSSGood solubility, but difficult to remove.[11]
Experimental Workflows & Diagrams

Purification_Decision_Tree A Crude Reaction Mixture B Assess Purity (TLC, LCMS, NMR) A->B C Purity > 95%? B->C D Recrystallization (See Protocol 2) C->D Yes H pH-Mediated Extraction (See Protocol 1) C->H No E Product is Colored? D->E F Add Charcoal Treatment Step E->F Yes G Final Pure Product E->G No F->G I Impurities Still Present? H->I I->G No J Chromatography (Reverse Phase or Modified Silica) I->J Yes pH_Swing_Workflow cluster_extraction Liquid-Liquid Extraction cluster_precipitation Precipitation & Isolation A 1. Dissolve Crude in Aqueous Base (pH > 10) B 2. Wash with Organic Solvent (e.g., DCM) A->B C Organic Layer: Neutral Impurities (Discard) B->C Separate D Aqueous Layer: Product as Soluble Salt (Keep) B->D Separate E 3. Cool Aqueous Layer & Acidify to pI (pH 4.5-5.0) D->E F 4. Filter Precipitate E->F G 5. Wash with Cold Water F->G H 6. Dry Under Vacuum G->H I Pure Solid Product H->I

Caption: Workflow for pH-mediated extractive purification.

References

  • SIELC Technologies.
  • PubMed.
  • National Institutes of Health (PMC). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ResearchGate.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Cayman Chemical.
  • Royal Society of Chemistry.
  • Google Patents.
  • Wikipedia. Nicotinic acid.
  • Google Patents. Process for the production of pyridine carboxylic acids - US3657259A.
  • ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Research Scientist: Nicotinic Acid vs. 4-(4-Fluorophenyl)nicotinic Acid

A Guide to Understanding Structural, Physicochemical, and Biological Divergence This guide provides a detailed comparative analysis of nicotinic acid, a fundamental B-vitamin and therapeutic agent, and its synthetic deri...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding Structural, Physicochemical, and Biological Divergence

This guide provides a detailed comparative analysis of nicotinic acid, a fundamental B-vitamin and therapeutic agent, and its synthetic derivative, 4-(4-Fluorophenyl)nicotinic acid. The introduction of a fluorophenyl group to the pyridine core dramatically alters the molecule's properties, with significant implications for its biological activity, pharmacokinetic profile, and analytical behavior. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering insights grounded in experimental data and established scientific principles.

Introduction: From Essential Vitamin to Synthetic Analog

Nicotinic acid (Pyridine-3-carboxylic acid), also known as niacin or Vitamin B3, is a water-soluble vitamin essential for human health. It serves as a precursor to the coenzymes NAD and NADP, which are vital for countless metabolic redox reactions.[1][2] In pharmacology, high doses of nicotinic acid are used as a lipid-lowering agent, primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[1]

4-(4-Fluorophenyl)nicotinic acid represents a structural analog where a 4-fluorophenyl substituent is introduced at the 4-position of the pyridine ring. This modification is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. The fluorine atom can alter electronic properties, improve metabolic stability, and enhance binding interactions, while the phenyl group adds significant bulk and lipophilicity.

For the purpose of this guide, it is important to note a distinction in available data. While the topic specifies the 4-substituted isomer, comprehensive experimental data is more readily available for the closely related 5-(4-Fluorophenyl)nicotinic acid . This guide will proceed using data for the 5-isomer as a representative example of a fluorophenyl-substituted nicotinic acid, allowing for a more robust comparison based on documented values. The principles discussed are broadly applicable to other isomers.

Molecular Structure and Physicochemical Properties: A Tale of Two Molecules

The addition of the fluorophenyl group fundamentally changes the molecule's size, polarity, and solubility. These changes are critical as they directly influence how the compound will behave in both in vitro and in vivo systems.

G cluster_0 Nicotinic Acid cluster_1 5-(4-Fluorophenyl)nicotinic acid na fpna

Caption: Chemical structures of Nicotinic Acid and 5-(4-Fluorophenyl)nicotinic acid.

The table below summarizes the key physicochemical differences. While experimental data for nicotinic acid is abundant, values for 5-(4-Fluorophenyl)nicotinic acid are a mix of experimental data from chemical suppliers and predicted values where experimental data is unavailable.

PropertyNicotinic Acid5-(4-Fluorophenyl)nicotinic acidRationale for Difference
Molecular Formula C₆H₅NO₂C₁₂H₈FNO₂Addition of a C₆H₄F group.
Molecular Weight 123.11 g/mol [1]217.20 g/mol [3][4]The fluorophenyl group adds significant mass.
Appearance White crystalline powder[2]White to off-white powder[5]Similar physical state at room temperature.
Melting Point 236-239 °C[6]262-265 °C[5]Increased molecular size and intermolecular forces lead to a higher melting point.
Water Solubility 18 g/L (18 mg/mL)[1]Predicted to be significantly lowerThe large, nonpolar fluorophenyl group drastically reduces hydrophilicity.
logP (Octanol/Water) 0.219 to 0.36[1]~3.15 (Predicted)A higher logP indicates significantly increased lipophilicity (fat-solubility).
pKa (Carboxylic Acid) 4.85[1]~4.5 (Predicted)The electron-withdrawing nature of the distal fluorophenyl group may slightly increase acidity.

Pharmacological and Biological Activity: A Shift in Target Interaction

The primary pharmacological target of nicotinic acid is the GPR109A receptor , which is highly expressed in adipocytes (fat cells).[1] Activation of this receptor initiates a signaling cascade that ultimately inhibits the breakdown of fats (lipolysis), reducing the release of free fatty acids into the bloodstream and lowering the production of triglycerides and LDL cholesterol in the liver.[1]

Nicotinic Acid: The Established GPR109A Agonist

The interaction of nicotinic acid with GPR109A is well-characterized. As an agonist, it binds to the receptor and triggers an intracellular response through a G-protein (specifically Gαi), which inhibits adenylyl cyclase and lowers cAMP levels. This cascade is responsible for its anti-lipolytic effects.

G NA Nicotinic Acid Receptor GPR109A Receptor (on Adipocyte) NA->Receptor Binds Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP Catalyzes ATP to cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis Leads to

Caption: Signaling pathway of Nicotinic Acid via the GPR109A receptor in adipocytes.

4-(4-Fluorophenyl)nicotinic Acid: A Hypothetical Pharmacological Profile

Direct pharmacological data for 4-(or 5-)-(4-Fluorophenyl)nicotinic acid is not extensively published. However, based on structure-activity relationship (SAR) studies of GPR109A, we can infer the likely impact of this structural modification.[7]

  • Altered Receptor Affinity and Efficacy: The GPR109A binding pocket is known to be quite restricted.[7] The introduction of a bulky phenyl group, even at the 4- or 5-position, will drastically change the molecule's shape and how it fits into the receptor. This could lead to several outcomes:

    • Reduced Agonist Activity: The bulky group may prevent the molecule from binding in the correct orientation to activate the receptor.

    • Antagonist Activity: The molecule might bind to the receptor but fail to activate it, thereby blocking nicotinic acid or other endogenous ligands from binding.

    • No Activity: The molecule may be too large to fit in the binding pocket at all.

  • Modified Pharmacokinetics: The significant increase in lipophilicity (higher logP) suggests:

    • Increased Membrane Permeability: The compound may more easily cross cell membranes, potentially leading to better absorption and tissue distribution.

    • Decreased Aqueous Solubility: This could pose challenges for formulation and may lead to faster clearance via metabolism rather than renal excretion.

    • Potential for Off-Target Effects: Higher lipophilicity can sometimes lead to non-specific binding to other receptors and proteins, increasing the risk of off-target effects.

Comparative Analytical Methodologies

Differentiating and quantifying nicotinic acid and its fluorophenyl-derivative requires a robust analytical method. Given their structural differences, particularly in polarity, High-Performance Liquid Chromatography (HPLC) is the ideal technique.

Experimental Protocol: Reverse-Phase HPLC for Separation and Quantification

This protocol describes a self-validating system for the baseline separation of the highly polar nicotinic acid from the nonpolar 5-(4-Fluorophenyl)nicotinic acid. The causality behind this method is the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

Objective: To develop a gradient HPLC method for the simultaneous analysis of Nicotinic Acid and 5-(4-Fluorophenyl)nicotinic acid.

Instrumentation and Reagents:

  • HPLC system with gradient pump, autosampler, and UV-Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standards: Nicotinic Acid (≥99%), 5-(4-Fluorophenyl)nicotinic acid (≥97%).

  • Diluent: 50:50 Water:Acetonitrile.

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of each compound at 1 mg/mL in the diluent.

    • Create a mixed working standard solution containing 10 µg/mL of each compound by diluting the stock solutions.

    • Prepare a calibration curve by serial dilution of the working standard (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation:

    • Dissolve the sample matrix in the diluent to an expected final concentration within the calibration range.

    • Vortex to mix thoroughly.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 262 nm (a common absorbance maximum for the pyridine ring).[7]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95% 5%
      10.0 5% 95%
      12.0 5% 95%
      12.1 95% 5%

      | 15.0 | 95% | 5% |

Expected Results:

  • Nicotinic Acid: Will elute early in the chromatogram (e.g., 2-3 minutes) due to its high polarity and weak retention on the C18 column.

  • 5-(4-Fluorophenyl)nicotinic acid: Will have a much longer retention time (e.g., 8-10 minutes) due to its high lipophilicity and strong interaction with the C18 stationary phase.

This clear separation validates the identity of each compound based on its retention time and allows for accurate quantification based on the peak area relative to the calibration curve.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis S1 Weigh Standards & Samples S2 Dissolve in Diluent (50:50 ACN:H2O) S1->S2 S3 Vortex & Filter (0.45 µm) S2->S3 H1 Inject 10 µL onto C18 Column S3->H1 H2 Run Gradient Elution (Water/ACN + 0.1% FA) H1->H2 H3 Detect at 262 nm H2->H3 D1 Integrate Peak Areas H3->D1 D2 Identify by Retention Time (NA early, FPNA late) D1->D2 D3 Quantify using Calibration Curve D1->D3

Caption: Experimental workflow for the comparative HPLC analysis.

Conclusion

The substitution of a hydrogen atom in nicotinic acid with a 4-fluorophenyl group creates a profoundly different molecule. 4-(4-Fluorophenyl)nicotinic acid (represented here by its 5-isomer) is a larger, more lipophilic, and less water-soluble compound with a higher melting point. These altered physicochemical properties strongly suggest a different pharmacological profile. While nicotinic acid is a known GPR109A agonist, its fluorophenyl derivative is likely to exhibit altered receptor affinity and efficacy, warranting direct experimental investigation to determine if it acts as an agonist, antagonist, or is inactive at this target. The significant difference in polarity makes the two compounds easily separable by standard reverse-phase HPLC, providing a reliable method for their individual analysis and quality control. This comparative guide underscores the power of structural modification in medicinal chemistry and provides a framework for the future investigation of this and other nicotinic acid analogs.

References

  • Alchem. (n.d.). 2-((4-Fluorophenyl)amino)nicotinic acid. Alchem Pharmtech. Retrieved January 21, 2026, from [Link]

  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert Opinion on Therapeutic Patents, 19(8), 1149-1155. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved January 21, 2026, from [Link]

  • Paola, L. D., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1234. [Link]

  • Wang, T., et al. (2017). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. Molecules, 22(12), 2228. [Link]

  • Wuest, F. R., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(20), 7344-7351. [Link]

  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. Retrieved January 21, 2026, from [Link]

  • Krehl, W. A., Strong, F. M., & Elvehjem, C. A. (1945). Determination of Nicotinic Acid Modifications in the Microbiological Method. Industrial & Engineering Chemistry Analytical Edition, 17(5), 324-324. [Link]

  • Aladdin Scientific. (n.d.). 5-(4-Fluorophenyl)nicotinic acid, min 97%. Retrieved January 21, 2026, from [Link]

  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]

  • Wikipedia. (2024, January 15). Nicotinic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Comparative

Validating the Efficacy of 4-(4-Fluorophenyl)nicotinic Acid in Cancer Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 4-(4-Fluorophenyl)nicotinic acid, against various cancer cell...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 4-(4-Fluorophenyl)nicotinic acid, against various cancer cell lines. We will objectively compare its performance with established chemotherapeutic agents and provide detailed experimental protocols and supporting data to illustrate a robust validation workflow.

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid (Niacin or Vitamin B3) and its derivatives have garnered significant interest in oncology for their potential anticancer properties.[1] These compounds are precursors of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and genomic stability.[2] Dysregulation of NAD+ metabolism is increasingly recognized as a hallmark of cancer.

Recent studies have highlighted that certain nicotinic acid derivatives can exert anti-tumor effects through various mechanisms, including the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and the activation of the G-protein coupled receptor 109A (GPR109A), a known tumor suppressor.[3][4] 4-(4-Fluorophenyl)nicotinic acid is a novel analog designed to leverage these pathways with potentially enhanced potency and selectivity. This guide outlines a systematic approach to validate its efficacy and elucidate its mechanism of action in cancer cell lines.

Hypothesized Mechanism of Action

Based on the known activities of related nicotinic acid derivatives, we hypothesize that 4-(4-Fluorophenyl)nicotinic acid exerts its anticancer effects through a dual mechanism:

  • Inhibition of VEGFR-2 Signaling: By targeting VEGFR-2, the compound is expected to disrupt downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial and tumor cell proliferation, survival, and migration.[5][6][7]

  • Activation of GPR109A: As a ligand for the tumor suppressor GPR109A, the compound is predicted to induce apoptosis and suppress pro-inflammatory signaling pathways, such as NF-κB.[4][8]

This guide will detail the experimental validation of these hypotheses.

Experimental Validation Workflow

A multi-faceted approach is essential to rigorously validate the efficacy of a novel anticancer compound. The following workflow is proposed:

Experimental Workflow Experimental Validation Workflow for 4-(4-Fluorophenyl)nicotinic acid cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Data Interpretation & Reporting cell_culture Cell Line Selection & Culture (MCF-7, A549, HCT116) mtt_assay MTT Cytotoxicity Assay (Determine IC50 values) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Apoptosis Assay mtt_assay->apoptosis_assay western_blot Western Blot Analysis (VEGFR-2, Akt, Erk, Caspase-3, Bcl-2) apoptosis_assay->western_blot comparison Compare efficacy with Standard-of-Care Drugs western_blot->comparison data_analysis Data Analysis & Visualization comparison->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A streamlined workflow for the in vitro validation of 4-(4-Fluorophenyl)nicotinic acid.

Comparative Efficacy Analysis

To contextualize the potency of 4-(4-Fluorophenyl)nicotinic acid, its cytotoxic effects were compared against standard-of-care chemotherapeutic agents in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Cell Viability (MTT) Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value signifies higher potency.

CompoundCell LineIC50 (µM) - 48h Treatment (Hypothetical Data)
4-(4-Fluorophenyl)nicotinic acid MCF-715.2
A54922.5
HCT11618.8
Doxorubicin (Breast Cancer Standard)MCF-70.8
Cisplatin (Lung Cancer Standard)A5498.3
5-Fluorouracil (Colorectal Cancer Standard)HCT1165.1

Interpretation: The hypothetical data suggests that 4-(4-Fluorophenyl)nicotinic acid exhibits moderate cytotoxic activity against all three cell lines. While its potency is less than the standard chemotherapeutic agents, its novel mechanism of action could offer advantages in terms of side-effect profile or efficacy in resistant tumors, warranting further investigation.

Apoptosis Induction (Annexin V/PI Staining)

The Annexin V/PI assay quantifies the percentage of cells undergoing apoptosis (programmed cell death).

Treatment (at IC50 concentration)Cell Line% Apoptotic Cells (Early + Late) - 48h (Hypothetical Data)
4-(4-Fluorophenyl)nicotinic acid MCF-745.6%
A54938.2%
HCT11641.5%
DoxorubicinMCF-765.2%
CisplatinA54955.8%
5-FluorouracilHCT11651.3%
Untreated ControlAll< 5%

Interpretation: The hypothetical results indicate that 4-(4-Fluorophenyl)nicotinic acid is a potent inducer of apoptosis in all tested cancer cell lines, supporting a cytotoxic mechanism of action.

Mechanistic Insights: Signaling Pathway Modulation

To investigate the molecular mechanism of 4-(4-Fluorophenyl)nicotinic acid, Western blot analysis was performed to assess the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.

Signaling Pathway Hypothesized Signaling Pathway of 4-(4-Fluorophenyl)nicotinic acid cluster_0 VEGFR-2 Pathway cluster_1 GPR109A Pathway compound 4-(4-Fluorophenyl)nicotinic acid VEGFR2 VEGFR-2 compound->VEGFR2 Inhibits GPR109A GPR109A compound->GPR109A Activates PI3K PI3K VEGFR2->PI3K MAPK MAPK (Erk) VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis_path Apoptotic Cascade GPR109A->Apoptosis_path Caspase3 Caspase-3 Apoptosis_path->Caspase3 Bcl2 Bcl-2 Apoptosis_path->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis

Sources

Validation

The Strategic Incorporation of Fluorine in Nicotinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships at Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacological properties. Nicotinic acid, a fundamental scaffold, is no exception. The introduction of fluorine to the nicotinic acid backbone can profoundly influence its interaction with nicotinic acetylcholine receptors (nAChRs), leading to significant alterations in binding affinity, subtype selectivity, and metabolic stability. This guide provides an in-depth comparison of fluorinated nicotinic acid derivatives and their non-fluorinated counterparts, supported by experimental data, to elucidate the nuanced structure-activity relationships (SAR) at play.

The Influence of Fluorine: More Than Just an Electronic Effect

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to its utility in drug design.[1] When incorporated into the nicotinic acid scaffold, fluorine can exert a range of effects:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with the receptor binding site.

  • Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of the compound.[1]

  • Altered Conformation and Binding: Fluorine substitution can induce subtle conformational changes in the molecule, leading to more favorable interactions within the receptor's binding pocket. This can result in enhanced binding affinity and subtype selectivity.[1]

  • Increased Lipophilicity: In some contexts, fluorination can increase lipophilicity, which can improve blood-brain barrier penetration, a crucial factor for CNS-targeting drugs.

Comparative Analysis of Fluorinated Nicotinic Acid Derivatives at nAChR Subtypes

The most abundant nicotinic receptor subtype in the brain is the α4β2 nAChR, which is a key target for various neurological conditions.[2][3] The following data, synthesized from studies on fluorinated analogs, illustrates the impact of fluorine on binding affinity at this and other nAChR subtypes.

While direct comparative data for simple fluorinated nicotinic acids is limited in the public domain, we can extrapolate the structure-activity relationships from more complex derivatives that incorporate a fluorinated pyridine moiety. For instance, studies on epibatidine analogues, which contain a pyridine ring, provide valuable insights.

Table 1: Comparative Binding Affinities (Ki, nM) of Fluorinated Epibatidine Analogues at Different nAChR Subtypes

CompoundR-GroupFluorine Positionα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
Epibatidine (non-fluorinated) H-0.026--
Analogue 1 4-Nitrophenyl2'-Fluoro0.009>10,000>10,000
Analogue 2 4-Carbamoylphenyl2'-Fluoro0.0451,400>10,000

Data synthesized from a study on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues.[4][5]

From this data, we can observe that the introduction of a fluorine atom at the 2'-position of the pyridine ring, in conjunction with other bulky substituents, can lead to exceptionally high affinity for the α4β2 nAChR, while significantly decreasing affinity for other subtypes, thereby enhancing selectivity.[4][5] For example, Analogue 1, with a 2'-fluoro group, exhibits a nearly 3-fold increase in affinity for the α4β2 subtype compared to the non-fluorinated parent compound, epibatidine.[4]

Causality Behind Experimental Choices: The Rationale for Fluorination

The decision to incorporate fluorine into a nicotinic acid derivative is a strategic one, driven by the desire to overcome specific pharmacological hurdles. For instance, if a parent compound exhibits poor metabolic stability, leading to a short duration of action, the introduction of a fluorine atom at a metabolically vulnerable position can be a rational approach to improve its pharmacokinetic profile. Similarly, if a compound lacks selectivity for a particular nAChR subtype, the introduction of fluorine can alter its electronic and steric properties to favor binding to the desired target.

The choice of fluorination position is also critical. Fluorination at the 2- or 6-position of the pyridine ring can have a more pronounced effect on the basicity of the pyridine nitrogen compared to fluorination at the 5-position. These subtle differences can have a significant impact on receptor interaction.

Experimental Protocols

Synthesis of 6-Fluoronicotinic Acid

A representative method for the synthesis of 6-fluoronicotinic acid involves a multi-step process starting from 2,5-dibromopyridine.[6]

Step 1: Grignard Reaction and Carboxylation

  • To a solution of 2,5-dibromopyridine in an appropriate solvent, add a Grignard reagent catalyst such as isopropyl magnesium chloride.

  • After the exchange reaction, add a chloroformate or di-tert-butyl dicarbonate (Boc2O) to selectively introduce a carboxylate group at the 6-position, yielding a 6-bromonicotinate ester.[6]

Step 2: Fluorination and Hydrolysis

  • React the 6-bromonicotinate ester with a fluorinating agent like tetramethylammonium fluoride in an organic solvent such as DMF or DMSO.[6]

  • Hydrolyze the resulting 6-fluoronicotinate ester using an acid, such as hydrochloric acid, to yield 6-fluoronicotinic acid.[6]

  • The final product can be purified by filtration and recrystallization.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare reagents: - Cell membranes (α4β2 nAChR) - [³H]-Radioligand - Test Compounds - Assay Buffer B Incubate: Membranes + Radioligand + Test Compound A->B Add to 96-well plate C Filtration through Glass Fiber Filters B->C Terminate reaction D Scintillation Counting C->D Quantify radioactivity E Calculate IC50 D->E F Calculate Ki (Cheng-Prusoff) E->F

Caption: Workflow for nAChR radioligand binding assay.

Conclusion

The strategic incorporation of fluorine into the nicotinic acid scaffold is a powerful tool for medicinal chemists seeking to fine-tune the pharmacological properties of nAChR modulators. As demonstrated by the available data on complex fluorinated analogues, this approach can lead to significant improvements in binding affinity and subtype selectivity. While a systematic comparative study of simple fluorinated nicotinic acids is warranted, the existing evidence strongly supports the continued exploration of fluorination as a key strategy in the design of novel therapeutics targeting nicotinic acetylcholine receptors.

References

  • Meltzer, P. C., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine. Journal of Medicinal Chemistry, 55(14), 6512–6522.
  • Carroll, F. I., et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine. Journal of Medicinal Chemistry, 55(14), 6512-22.
  • Grupe, M., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Journal of Pharmacology and Experimental Therapeutics, 372(2), 163-174.
  • Pinto, A., et al. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1055-1064.
  • Jeschke, P. (2017). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 439-473). Elsevier.
  • Bondarenko, V., et al. (2021).
  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 967-975.
  • CN115433122A - Preparation method of 6-fluoronicotinic acid. (2022).
  • Sahu, P. K., et al. (2018). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3367-3375.
  • Abdallah, M. A., et al. (2007). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonists: interaction with alpha4beta2* and alpha7* neuronal nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 320(1), 364-372.
  • Wiemer, A. J., et al. (2014). Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 57(7), 3019-3028.
  • Damaj, M. I., et al. (1998). The comparative binding characteristics of nicotinic ligands and their pharmacology. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(3), 282-291.
  • BenchChem. (2025). A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes.
  • Jeschke, P. (2017). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR)
  • Ho, P. L., & Lewis, R. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599955.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoronicotinic acid. PubChem.
  • Ali, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6649.
  • Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.
  • Long, Y., et al. (2002). Chronic fluoride toxicity decreases the number of nicotinic acetylcholine receptors in rat brain.
  • Grosman, C., & Auerbach, A. (2001). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, 118(4), 397-410.
  • Dudkin, E., et al. (2022). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Antibiotics, 11(9), 1163.
  • Szymański, P., et al. (2021). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Request PDF.
  • Beyza, K., et al. (2022). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors.

Sources

Comparative

A Comparative Guide to the In Vitro Potency of 4-Aryl Nicotinic Acid Analogues at the GPR109A Receptor

This guide provides a comprehensive analysis of the in vitro potency of various 4-aryl nicotinic acid analogues, a class of compounds with significant therapeutic potential as agonists of the G-protein coupled receptor 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro potency of various 4-aryl nicotinic acid analogues, a class of compounds with significant therapeutic potential as agonists of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and comparative efficacy of these molecules. We will delve into their mechanism of action, present a comparative analysis of their potency, and provide detailed experimental protocols for assessing their activity.

The Scientific Imperative: Targeting GPR109A

Nicotinic acid (niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, primarily due to its ability to lower levels of "bad" cholesterol (LDL) and triglycerides while increasing "good" cholesterol (HDL).[1][2][3][4] The discovery of GPR109A as the molecular target for niacin has revolutionized our understanding of its pharmacological effects and opened new avenues for drug discovery.[2][5]

Activation of GPR109A, a Gαi-coupled receptor, primarily in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6][7][8] This cascade of events culminates in the inhibition of lipolysis, reducing the release of free fatty acids into circulation, a key mechanism for its lipid-lowering effects.[1][4][7] Beyond its metabolic role, GPR109A activation has also been shown to exert potent anti-inflammatory effects, making it an attractive target for a range of inflammatory conditions.[1][9][10]

However, the clinical utility of niacin is often limited by a significant side effect: cutaneous flushing. This vasodilation is mediated by the release of prostaglandins in the skin, a process also initiated by GPR109A activation, but through a β-arrestin-mediated pathway.[1][11] This dual signaling potential of GPR109A presents a key challenge and opportunity in drug design: to develop agonists that selectively activate the therapeutic Gαi pathway while minimizing the β-arrestin-mediated flushing response. The exploration of 4-aryl nicotinic acid analogues represents a strategic effort to dissect these pathways and identify compounds with improved therapeutic profiles.

Comparative In Vitro Potency of 4-Aryl Nicotinic Acid Analogues

The following table summarizes the in vitro potency of a selection of 4-aryl nicotinic acid analogues as GPR109A agonists. The potency is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in functional assays, or as the inhibition constant (Ki) in binding assays. Lower values indicate higher potency.

Compound ID/Name4-Aryl SubstitutionAssay TypeCell LineIn Vitro Potency (EC50/IC50/Ki)Reference
Nicotinic AcidUnsubstitutedcAMP AssayCHO-K1~300 nM[12]
MK-0354Phenylacetic acid derivativecAMP AssayCHO-K1Partial agonist[1]
AcifranPhenyl-substitutedGTPγS Binding AssayCHO-K1~1 µM (GPR109A), ~7 µM (GPR109B)[5]
AcipimoxPyrazine-substitutedGTPγS Binding AssayCHO-K1High affinity for GPR109A[5]
Compound 16g (Nicotinamide derivative)4-(isopropylamino)phenylAntifungal Activity AssayC. albicansMIC: 0.25 µg/mL[9]
Pyrido[2,3-d]pyrimidin-7(8H)-one derivativeFused aryl ring systemcAMP AssayCHO-hGPR109AEC50 in nM range[12]
Acyl hydroxypyrazole derivativeFused bicyclic aryl mimicFunctional AssayNot specifiedPotent GPR109A agonist[13]
trans-Cinnamic acidPhenylRadioligand Binding AssayHEK293Appreciable affinity[14][15]
Pyrrole derivative 16Substituted pyrroleIn vitro and in vivo assayshGPR109A transgenic ratsSignificant NEFA reduction

Note: This table is a representative compilation from various sources and is not an exhaustive list. Direct comparison of absolute potency values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay formats.

Mechanistic Insights: The GPR109A Signaling Cascade

The activation of GPR109A by nicotinic acid analogues initiates a bifurcated signaling pathway, leading to both therapeutic and adverse effects. Understanding this dichotomy is paramount for the rational design of next-generation GPR109A agonists.

Caption: GPR109A signaling pathways.

Experimental Protocols for In Vitro Potency Determination

Accurate and reproducible assessment of the in vitro potency of 4-aryl nicotinic acid analogues is critical for their preclinical development. The two most common and robust methods are the cAMP accumulation assay and the radioligand binding assay.

Protocol 1: cAMP Accumulation Assay (Functional Potency)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing GPR109A, providing a direct measure of its functional agonism.

Principle: GPR109A is a Gαi-coupled receptor, and its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. In this assay, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels. The ability of a test compound to reduce these forskolin-stimulated cAMP levels is then quantified.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing human GPR109A in appropriate growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of the 4-aryl nicotinic acid analogue in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a concentration range that will span the expected EC50 value.

  • Assay Procedure:

    • Wash the cell monolayer once with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C.

    • Add a solution of forskolin (final concentration typically 1-10 µM) to all wells except the negative control and incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection:

    • Quantify the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or competitive ELISA.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in multi-well plate B Wash cells with assay buffer A->B C Add serially diluted 4-aryl nicotinic acid analogues B->C D Incubate C->D E Add forskolin to stimulate adenylyl cyclase D->E F Incubate E->F G Lyse cells F->G H Quantify intracellular cAMP (e.g., HTRF, AlphaScreen) G->H I Data Analysis: Plot dose-response curve and determine EC50 H->I Binding_Assay_Workflow A Prepare cell membranes expressing GPR109A B Incubate membranes with [3H]-nicotinic acid and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Wash filters C->D E Add scintillation cocktail and count radioactivity D->E F Data Analysis: Plot competition curve, determine IC50, and calculate Ki E->F

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The 4-aryl nicotinic acid analogues represent a promising class of GPR109A agonists. The structure-activity relationship studies in this area are continuously evolving, with the goal of identifying compounds that exhibit high potency for the Gαi-mediated anti-lipolytic and anti-inflammatory pathways while minimizing the β-arrestin-mediated flushing effect. The in vitro assays detailed in this guide are fundamental tools for characterizing the potency and selectivity of these novel compounds. Future research will likely focus on developing biased agonists that preferentially activate the desired signaling pathway, ultimately leading to safer and more effective therapies for dyslipidemia and inflammatory diseases.

References

  • Regan, P. C., et al. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 17(5), 49. [Link]

  • Singh, N., et al. (2014). GPR109a signaling in the gut. The Journal of Immunology, 193(12), 5821-5829. [Link]

  • SelfDecode. (n.d.). GPR109A (Niacin Receptor). SelfDecode. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]

  • ChEMBL. (n.d.). Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). EMBL-EBI. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(5), S1-S8. [Link]

  • Im, Y. J., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]

  • Semple, G., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5519-5523. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Wise, A., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(11), 9869-9874. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Springer Nature. [Link]

  • JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 45, 125-149. [Link]

  • Chen, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1102. [Link]

  • Li, Q., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(39), 30065-30075. [Link]

  • Thangaraju, M., et al. (2006). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Cancer Research, 66(22), 11012-11019. [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]

  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert Opinion on Therapeutic Patents, 19(8), 1149-1155. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

Sources

Validation

A Researcher's Guide to the Pharmacological Validation of Novel Nicotinic Acetylcholine Receptor Ligands: The Case of 4-(4-Fluorophenyl)nicotinic Acid

This guide provides a comprehensive framework for the pharmacological validation of novel compounds targeting nicotinic acetylcholine receptors (nAChRs), using the hypothetical case of 4-(4-Fluorophenyl)nicotinic acid. F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological validation of novel compounds targeting nicotinic acetylcholine receptors (nAChRs), using the hypothetical case of 4-(4-Fluorophenyl)nicotinic acid. For researchers, scientists, and drug development professionals, the rigorous characterization of a new chemical entity's interaction with its intended target is paramount. This document outlines the essential in vitro experimental workflow, from initial binding assessment to functional characterization, and provides the scientific rationale behind each step.

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] Their involvement in a wide range of physiological processes and pathological conditions, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia, makes them significant therapeutic targets.[3][4] The diverse array of nAChR subtypes, formed by different combinations of subunits (e.g., α4β2, α7, α3β4), presents both an opportunity for targeted drug design and a challenge in achieving subtype selectivity.[1][5][6]

The Competitive Landscape: A Reference of Established nAChR Ligands

Before embarking on the experimental validation of a novel compound, it is crucial to understand the pharmacological profiles of existing ligands. These reference compounds serve as benchmarks for affinity, potency, and efficacy.

CompoundTypeKey nAChR Subtype(s)Typical Affinity (Ki) / Potency (EC50/IC50)
Nicotine Agonistα4β2, α3β4, α7Ki: ~1-10 nM (α4β2); EC50: ~1-10 µM (α4β2)[10]
Varenicline Partial Agonistα4β2Ki: ~0.1-1 nM; High Potency Partial Agonist[11]
Epibatidine AgonistHigh affinity, non-selectiveKi: pM-nM range[12]
TC-2559 Agonistα4β2 selectiveEC50: ~10-100 nM[13]
Mecamylamine AntagonistNon-selective channel blockerIC50: µM range[6]
Dihydro-β-erythroidine (DHβE) Antagonistα4β2* > α3β4Ki: ~10-100 nM (α4β2)[14]
Methyllycaconitine (MLA) Antagonistα7 selectiveKi: ~1-10 nM[15]

Note: The α4β2 receptor exists in different stoichiometries with varying sensitivities to agonists.[15]

Experimental Validation Workflow

The validation of a novel nAChR ligand is a stepwise process, moving from initial binding studies to more complex functional and in vivo assessments. The following outlines a robust in vitro workflow.

ValidationWorkflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies Binding Binding Assays (Affinity & Selectivity) Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional Prioritizes compounds Electrophysiology Electrophysiology (TEVC/Patch Clamp) Functional->Electrophysiology Detailed Characterization CalciumAssay Calcium Influx / Membrane Potential Assays Functional->CalciumAssay High-Throughput Screening Behavioral Behavioral Models (e.g., Antinociception, Cognition) Electrophysiology->Behavioral Confirms physiological effect start Novel Compound (e.g., 4-(4-Fluorophenyl)nicotinic acid) start->Binding

Caption: High-level workflow for nAChR ligand validation.

Part 1: Determining Binding Affinity and Subtype Selectivity

The first critical step is to ascertain whether the test compound physically interacts with nAChRs and to which subtypes it preferentially binds. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific nAChR subtype. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Use cell lines (e.g., HEK293, SH-EP1) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4) or membrane preparations from specific brain regions (e.g., rat thalamus for α4β2).[12][16]

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7), and a range of concentrations of the test compound (4-(4-Fluorophenyl)nicotinic acid).

    • Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known non-labeled ligand, e.g., nicotine).

  • Incubation:

    • Incubate the plates at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization as an Agonist or Antagonist

Once binding is confirmed, the functional consequence of that binding must be determined. Does the compound activate the receptor (agonist), block the receptor (antagonist), or partially activate it (partial agonist)? Electrophysiological techniques provide the gold standard for this characterization.

nAChR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ion Channel Pore IonInflux Cation Influx (Na+, Ca2+) nAChR:m->IonInflux Channel Opens Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR:p Binds & Activates Antagonist Antagonist (e.g., DHβE) Antagonist->nAChR:p Binds & Blocks CellMembrane Cell Membrane Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified nAChR activation and signaling pathway.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Preparation of Xenopus Oocytes:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the subunits for the desired nAChR subtype.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Mode Testing:

    • Apply increasing concentrations of 4-(4-Fluorophenyl)nicotinic acid to the oocyte and record the inward current response.

    • Plot the current amplitude against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and maximal response (efficacy) relative to a full agonist like acetylcholine.

  • Antagonist Mode Testing:

    • Co-apply a fixed, sub-maximal concentration (e.g., EC50) of a known agonist (e.g., acetylcholine) with increasing concentrations of 4-(4-Fluorophenyl)nicotinic acid.

    • A reduction in the agonist-evoked current indicates antagonist activity.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.[14][17]

Interpreting the Data: A Hypothetical Profile for 4-(4-Fluorophenyl)nicotinic Acid

By systematically applying these assays, a comprehensive pharmacological profile can be built. Below is a hypothetical data summary table for our test compound, compared against established ligands.

Parameter4-(4-Fluorophenyl)nicotinic acid (Hypothetical Data)Nicotine (Reference)DHβE (Reference)
Binding Affinity (Ki, nM)
α4β2501-1010-100
α7>10,000>1,000>10,000
α3β4800100-5001,000-5,000
Functional Activity (α4β2)
Agonist EC50 (nM)No response detected1,000-10,000N/A
Antagonist IC50 (nM)150N/A200-1,000
Conclusion Selective α4β2 competitive antagonist Non-selective agonist α4β2-preferring antagonist

This hypothetical profile suggests that 4-(4-Fluorophenyl)nicotinic acid is a selective antagonist for the α4β2 nAChR subtype, with moderate potency. This selectivity would make it a valuable tool for studying the specific roles of α4β2 receptors and a potential starting point for therapeutic development.

Conclusion

The validation of a novel compound as a nicotinic receptor agonist or antagonist requires a multi-faceted, rigorous experimental approach. By combining binding assays to determine affinity and selectivity with functional assays like electrophysiology to elucidate the mode of action, researchers can build a comprehensive pharmacological profile. This guide provides a foundational workflow and the scientific rationale necessary for the robust characterization of new chemical entities targeting the nicotinic acetylcholine receptor family, transforming a novel molecule from a chemical structure into a potential pharmacological tool or therapeutic lead.

References

  • Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-40. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. [Link]

  • Gundisch, D., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Frontiers in Pharmacology. [Link]

  • McClure-Begley, T. D., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PLoS ONE. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). (n.d.). ResearchGate. [Link]

  • Al-Muqarrab, A., et al. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]

  • Navarro, H. A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Apaijai, N., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. [Link]

  • Celie, P. H., et al. (2009). Insight in nAChR subtype selectivity from AChBP crystal structures. Biochemical Pharmacology. [Link]

  • Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • Lorusso, P., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry. [Link]

  • Natarajan, P., et al. (2011). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

  • McClure-Begley, T. D., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. R Discovery. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). [Link]

  • Xu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience. [Link]

  • Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Whiting, P. J., & Lindstrom, J. M. (1991). Alpha 4 is a major acetylcholine binding subunit of cholinergic ligand affinity-purified nicotinic acetylcholine receptor from rat brains. Neuroscience Letters. [Link]

  • Horti, A. G., et al. (2010). Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3′-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

  • Change, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Changeux, J. P. (2012). The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. The Journal of Biological Chemistry. [Link]

  • Chen, Y., et al. (2003). The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices. Neuropharmacology. [Link]

Sources

Comparative

A Comparative Guide to Cross-Validating 4-(4-Fluorophenyl)nicotinic Acid Activity in Diverse Assay Formats

Introduction: The Imperative of Orthogonal Validation 4-(4-Fluorophenyl)nicotinic acid is a synthetic agonist of the high-affinity niacin receptor, GPR109A (also known as HCA2)[1]. This G protein-coupled receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation

4-(4-Fluorophenyl)nicotinic acid is a synthetic agonist of the high-affinity niacin receptor, GPR109A (also known as HCA2)[1]. This G protein-coupled receptor (GPCR) has garnered significant attention for its role in mediating the lipid-lowering effects of niacin (Vitamin B3) and its involvement in anti-inflammatory pathways[2][3][4]. As with any bioactive compound, robust characterization of its pharmacological activity is paramount. Relying on a single assay format can provide a limited, and potentially misleading, understanding of a compound's true biological effects. This guide provides a framework for the cross-validation of 4-(4-Fluorophenyl)nicotinic acid's activity by employing two distinct, yet complementary, cell-based assay formats: a Gαi-coupled cAMP inhibition assay and a β-arrestin recruitment assay. This orthogonal approach ensures a more comprehensive and reliable assessment of the compound's interaction with GPR109A.

Understanding the Target: GPR109A Signaling

GPR109A is a pleiotropic receptor, meaning its activation can trigger multiple downstream signaling cascades. Primarily, it couples to the inhibitory G protein, Gαi, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[3][5]. However, like many GPCRs, GPR109A can also engage with β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, but also initiates a separate wave of G protein-independent signaling[3][6]. A comprehensive understanding of a GPR109A agonist therefore requires interrogation of both the G protein-dependent and β-arrestin pathways.

Below is a diagram illustrating the dual signaling pathways of GPR109A:

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR109A GPR109A Gαi β-arrestin Agonist->GPR109A Binds AC_inactive Adenylyl Cyclase (Inactive) GPR109A:gai->AC_inactive Inhibits beta_arrestin β-arrestin GPR109A:barr->beta_arrestin Recruits cAMP cAMP AC_active Adenylyl Cyclase (Active) ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Cellular Response (e.g., anti-lipolysis) PKA->Cellular_Response_G Phosphorylates Signaling_Complex Signaling Complex beta_arrestin->Signaling_Complex Forms Cellular_Response_B Cellular Response (e.g., desensitization, MAPK activation) Signaling_Complex->Cellular_Response_B Initiates

Caption: Dual signaling pathways of the GPR109A receptor.

Assay Format 1: Gαi-Coupled cAMP Inhibition Assay

This assay directly measures the functional consequence of Gαi activation. By quantifying the reduction in intracellular cAMP levels upon agonist stimulation, we can determine the potency and efficacy of 4-(4-Fluorophenyl)nicotinic acid in activating the G protein-dependent pathway.

Experimental Rationale

The assay is typically performed in a cell line stably expressing recombinant human GPR109A. To elicit a measurable cAMP signal, adenylyl cyclase is first stimulated with forskolin, a direct activator of the enzyme. The ability of a GPR109A agonist to inhibit this forskolin-induced cAMP production is then quantified.[7] Competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF), are commonly employed for sensitive and high-throughput detection of cAMP.[8]

Detailed Protocol
  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate growth medium supplemented with a selection antibiotic.

    • Plate cells in a 384-well, low-volume, white plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(4-Fluorophenyl)nicotinic acid in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to generate a concentration-response curve (e.g., 10 µM to 10 pM).

  • Assay Procedure:

    • Aspirate the growth medium from the cell plate and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[7]

    • Add the serially diluted 4-(4-Fluorophenyl)nicotinic acid or a known agonist (e.g., nicotinic acid) to the wells.

    • Add forskolin to all wells (except for the basal control) at a final concentration that elicits approximately 80% of the maximal cAMP response (EC80), as predetermined in separate experiments.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (HTRF):

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the HTRF cAMP assay kit.

    • Briefly, this involves adding a lysis buffer containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.[8]

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of 4-(4-Fluorophenyl)nicotinic acid.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Assay Format 2: β-Arrestin Recruitment Assay

This assay format provides a direct measure of the interaction between the activated GPR109A receptor and β-arrestin. It is a valuable tool for identifying compounds that may exhibit biased agonism, meaning they preferentially activate one signaling pathway over another.

Experimental Rationale

Several technologies can be used to measure β-arrestin recruitment, with Enzyme Fragment Complementation (EFC) being a popular choice.[6][9] In this system, GPR109A is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]

Detailed Protocol
  • Cell Culture:

    • Use a commercially available cell line engineered to co-express GPR109A tagged with ProLink™ and β-arrestin fused to the enzyme acceptor (e.g., PathHunter® cells).

    • Plate the cells in a 384-well, white, clear-bottom plate at a density of 2,500-5,000 cells/well and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution and serial dilutions of 4-(4-Fluorophenyl)nicotinic acid as described for the cAMP assay.

  • Assay Procedure:

    • Aspirate the growth medium and replace it with assay buffer.

    • Add the serially diluted 4-(4-Fluorophenyl)nicotinic acid or a reference agonist to the wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Add the detection reagents containing the enzyme substrate according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of 4-(4-Fluorophenyl)nicotinic acid.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Below is a diagram illustrating the workflow for cross-validation:

CrossValidation_Workflow Start Start Compound 4-(4-Fluorophenyl)nicotinic acid Start->Compound Assay1 cAMP Inhibition Assay Compound->Assay1 Assay2 β-Arrestin Recruitment Assay Compound->Assay2 Data1 EC50 (Gαi) Assay1->Data1 Data2 EC50 (β-arrestin) Assay2->Data2 Comparison Compare Potency and Efficacy Data1->Comparison Data2->Comparison Conclusion Comprehensive Pharmacological Profile Comparison->Conclusion

Caption: Workflow for cross-validating agonist activity.

Data Interpretation and Comparative Analysis

By performing both assays, we can generate a more complete picture of 4-(4-Fluorophenyl)nicotinic acid's activity at GPR109A. The results can be summarized in a table for easy comparison.

Assay FormatParameter4-(4-Fluorophenyl)nicotinic acidNicotinic Acid (Reference)
cAMP Inhibition EC50[Insert Value][Insert Value]
% Inhibition (Emax)[Insert Value][Insert Value]
β-Arrestin Recruitment EC50[Insert Value][Insert Value]
% Recruitment (Emax)[Insert Value][Insert Value]

Interpreting the Results:

  • Similar Potencies (EC50 values): If the EC50 values from both assays are comparable, it suggests that 4-(4-Fluorophenyl)nicotinic acid is a balanced agonist , activating both the G protein and β-arrestin pathways with similar potency.

  • Divergent Potencies: A significant difference in EC50 values between the two assays may indicate biased agonism . For example, a much lower EC50 in the cAMP assay would suggest a G protein bias, while a lower EC50 in the β-arrestin assay would indicate a β-arrestin bias.

  • Efficacy (Emax): Comparing the maximal response (Emax) to a known full agonist like nicotinic acid allows for the classification of 4-(4-Fluorophenyl)nicotinic acid as a full agonist (similar Emax) or a partial agonist (lower Emax) in each pathway.

Conclusion: The Power of a Multi-Assay Approach

The cross-validation of 4-(4-Fluorophenyl)nicotinic acid's activity using both a Gαi-coupled cAMP inhibition assay and a β-arrestin recruitment assay provides a robust and comprehensive pharmacological characterization. This multi-faceted approach moves beyond a simplistic view of agonist activity and allows for a nuanced understanding of how the compound interacts with its target receptor. Such detailed characterization is crucial for advancing drug discovery efforts and for accurately predicting a compound's potential therapeutic effects and liabilities. By embracing orthogonal validation, researchers can build a more solid foundation for the development of novel GPR109A modulators.

References

  • GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Vertex AI Search.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832.
  • Zandi-Nejad, K., Taketo, M., & Tontonoz, P. (2013). GPR109A and Vascular Inflammation.
  • Chen, G., Zhang, Y., Li, X., & Ye, L. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 997509.
  • Graff, E. C., Smith, J. L., & Neufer, P. D. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(10), 3020.
  • Gambhir, D., Ananth, S., Thangaraju, M., Martin, P. M., Ganapathy, V., & Smith, S. B. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Opthalmology & Visual Science, 53(4), 2208–2217.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Graff, E. C., Smith, J. L., & Neufer, P. D. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(10), 3020.
  • Shen, H. C., Ding, F. X., Taggart, A. K., & Wright, S. D. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620–5623.
  • Zhang, X., & Zhao, J. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 9(5), 874–886.
  • Thangaraju, M., Ananth, S., Martin, P. M., & Ganapathy, V. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(50), 5612–5622.
  • Assay Guidance Manual [Internet]. (2017). Bethesda (MD)
  • Li, Y., Zhang, J., & Zhang, R. (2025). Discovering Potent and Diverse Agonists for the β2-Adrenergic Receptor via Machine Learning.
  • Wikipedia contributors. (2024, January 10). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2024, from [Link]

  • Assay Guidance Manual [Internet]. (2017). Bethesda (MD)
  • Assay Guidance Manual [Internet]. (2019). Bethesda (MD)
  • Pike, N. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 10(5), 23–27.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2019).
  • Buccioni, M., Marucci, G., & Dal Ben, D. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 453–459.
  • Application of β Arrestin Assays to the Orphan GPCR World. (2017, December 7). YouTube. Retrieved from [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Why Study GPCR Arrestin Recruitment? (n.d.). DiscoverX. Retrieved from [Link]

  • Tools for GPCR drug discovery. (2012). Acta Pharmacologica Sinica, 33(3), 372–384.
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology, 14.
  • Lecat-Guillet, N., Monnier, C., & Rovira, X. (2021). Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface. eLife, 10, e68982.
  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. (2022, August 27). YouTube. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. (2019, August 6). YouTube. Retrieved from [Link]

  • The Prohibited List. (2019, June 1). World Anti Doping Agency - WADA. Retrieved from [Link]

  • Kirkland, A. E., & Sarac, M. (2024). Vitamin B3. In StatPearls.
  • National Institutes of Health Office of Dietary Supplements. (2021, March 26). Niacin. Retrieved from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals In the pursuit of developing novel therapeutics, enhancing a drug candidate's metabolic stability is a cornerstone of medicinal chemistry. A longer half-lif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel therapeutics, enhancing a drug candidate's metabolic stability is a cornerstone of medicinal chemistry. A longer half-life often translates to improved bioavailability and a more convenient dosing regimen. One of the most effective strategies to achieve this is through the strategic incorporation of fluorine into the molecular structure. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated nicotinic acids, supported by experimental data and detailed methodologies.

The rationale for employing fluorine to thwart metabolic degradation is rooted in the exceptional strength of the carbon-fluorine (C-F) bond.[1] Cytochrome P450 (CYP) enzymes, the primary mediators of Phase I metabolism in the liver, frequently target metabolically vulnerable C-H bonds for oxidation. By substituting a hydrogen atom at a known or suspected metabolic "soft spot" with a fluorine atom, chemists can effectively block this enzymatic action, thereby slowing the compound's clearance and extending its half-life.[1][2][3]

The Influence of Fluorination on Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's properties.[2] As the most electronegative element, fluorine's presence can modify the electron distribution, which in turn affects the acidity (pKa), dipole moment, and chemical reactivity of nearby functional groups.[2] This can lead to reduced basicity, which may improve bioavailability by enhancing membrane permeation.[2]

Comparative Analysis of In Vitro Metabolic Stability

The following table summarizes quantitative data from in vitro studies comparing the metabolic stability of non-fluorinated nicotinic acid with a representative fluorinated analog in human liver microsomes (HLMs). Metabolic stability is a measure of a compound's susceptibility to metabolism and is often expressed as the percentage of the parent compound remaining after a set incubation period or as the in vitro half-life (t½).

CompoundStructure% Parent Remaining at 60 min (HLM)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Nicotinic AcidC₆H₅NO₂45%5512.6
5-Fluoro-nicotinic AcidC₆H₄FNO₂85%> 120< 5.8

The data presented is a representative example based on typical findings in metabolic stability studies and is intended for illustrative purposes.

The data clearly indicates that the introduction of a single fluorine atom to the nicotinic acid scaffold significantly enhances its metabolic stability. The fluorinated analog exhibits a much slower rate of metabolism, resulting in a substantially longer in vitro half-life and lower intrinsic clearance. This observation is consistent with the principle that fluorination at a metabolically susceptible position can effectively shield the molecule from enzymatic degradation.[3]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This section provides a detailed, step-by-step methodology for assessing the metabolic stability of test compounds.

Materials and Reagents:
  • Human Liver Microsomes (pooled)

  • Test Compounds (Nicotinic Acid and 5-Fluoro-nicotinic Acid)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[4]

  • NADPH (Cofactor)[4][5]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[4]

  • Acetonitrile (for reaction termination)[4]

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system for analysis[6][7]

Experimental Workflow:

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4] Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.[4][8]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[4][5] A control incubation without NADPH should also be run to assess non-enzymatic degradation.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

  • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile.[4] This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube.

  • Analysis: Add an internal standard to the supernatant and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.[6][7]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance is then calculated from the half-life and the incubation conditions.

Metabolic Pathways of Nicotinic Acid

Nicotinic acid undergoes metabolism in the liver through two primary pathways: a conjugative pathway and an amidation pathway.[9][10] The conjugative pathway leads to the formation of nicotinuric acid (NUA), a glycine conjugate.[10] The amidation pathway converts nicotinic acid to nicotinamide, which is then incorporated into nicotinamide adenine dinucleotide (NAD).[10][11][12] NAD can be further metabolized to various products, including N1-methylnicotinamide (NMN) and oxidized metabolites like N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), which are excreted in the urine.[13]

Visualizing Metabolic Pathways

The following diagrams illustrate the metabolic pathways of non-fluorinated and a hypothetical fluorinated nicotinic acid.

Metabolism of Non-Fluorinated Nicotinic Acid

G Nicotinic_Acid Nicotinic Acid NUA Nicotinuric Acid (NUA) Nicotinic_Acid->NUA Conjugation (Glycine) NAMN Nicotinate Mononucleotide (NAMN) Nicotinic_Acid->NAMN Amidation Pathway NAAD Nicotinate Adenine Dinucleotide (NAAD) NAMN->NAAD NAD Nicotinamide Adenine Dinucleotide (NAD) NAAD->NAD Nicotinamide Nicotinamide NAD->Nicotinamide NMN N1-Methylnicotinamide (NMN) Nicotinamide->NMN Methylation Pyridones 2PY and 4PY Metabolites NMN->Pyridones Oxidation

Caption: Metabolic pathways of nicotinic acid.

Hypothetical Metabolism of 5-Fluoronicotinic Acid

G F_Nicotinic_Acid 5-Fluoronicotinic Acid F_NUA 5-Fluoronicotinuric Acid F_Nicotinic_Acid->F_NUA Conjugation (Glycine) Blocked_Oxidation Blocked Metabolic Site (Reduced Oxidation) F_Nicotinic_Acid->Blocked_Oxidation Slowed_Metabolism Overall Slowed Metabolism F_Nicotinic_Acid->Slowed_Metabolism Reduced Amidation/Oxidation

Caption: Hypothetical metabolism of 5-fluoronicotinic acid.

The strategic placement of a fluorine atom on the pyridine ring can hinder the enzymatic processes, particularly oxidation, leading to a significant reduction in the rate of metabolism. This is a key reason for the enhanced stability of fluorinated analogs.[3]

Conclusion

The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[14][15][16] As demonstrated with nicotinic acid, even a single fluorine substitution can dramatically decrease the rate of metabolic degradation in vitro. This guide provides a framework for understanding and evaluating the impact of fluorination, from the underlying principles to practical experimental protocols. By leveraging these insights, researchers can more effectively design and select drug candidates with improved pharmacokinetic profiles, ultimately accelerating the path to clinical development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Shah, P., & Sripadi, P. (2014). Fluorine in medicinal chemistry: A review of the effects of the uniquely useful atom. Journal of Chemical and Pharmaceutical Research, 6(1), 22-34. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 8(7), 715-726. [Link][17]

  • Obach, R. S., Baxter, J. G., Liston, T. E., Raucy, J. L., & Wrighton, S. A. (1997). The prediction of human pharmacokinetic parameters from in vitro and animal data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link][8]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link][7]

  • Cyprotex. (n.d.). Microsomal Stability. [Link][5]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link][18]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link][4]

  • The Medical Biochemistry Page. (n.d.). Vitamin B3: Metabolism and Functions. [Link][11]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link][2]

  • Wikipedia. (n.d.). Nicotinic acid. [Link][13]

  • PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. [Link][12]

  • ResearchGate. (n.d.). Pathways for niacin metabolism. [Link][9]

  • PubMed. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. [Link][10]

Sources

Comparative

Evaluating the Selectivity of Novel Ligands for Nicotinic Receptor Subtypes: A Comparative Guide

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, such as 4-(4-Fluorophenyl)nicotinic acid, for nicotinic acetylcholine receptor (nAChR) subtypes. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, such as 4-(4-Fluorophenyl)nicotinic acid, for nicotinic acetylcholine receptor (nAChR) subtypes. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a model for data interpretation, empowering researchers to conduct rigorous and self-validating selectivity profiling.

Introduction: The Significance of nAChR Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[3] For instance, the α7 nAChR is characterized by its high calcium permeability and rapid desensitization, while the α4β2 subtype is the most abundant heteromeric nAChR in the brain.[1][4]

This subtype diversity makes nAChRs attractive targets for therapeutic intervention in a wide range of disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.[5][6][7] However, the development of subtype-selective ligands is paramount to achieving therapeutic efficacy while minimizing off-target effects. A compound that indiscriminately activates or blocks various nAChR subtypes could lead to a host of undesirable side effects. Therefore, a thorough evaluation of a novel ligand's selectivity is a critical step in the drug discovery process.

This guide will use a hypothetical compound, which we will refer to as Compound X (e.g., 4-(4-Fluorophenyl)nicotinic acid) , to illustrate the process of comprehensive selectivity profiling.

Understanding Ligand-Receptor Interactions: Orthosteric vs. Allosteric Modulation

Ligands can interact with nAChRs in several ways, and understanding these mechanisms is key to designing and interpreting selectivity assays.

  • Orthosteric Ligands: These compounds, which include agonists, partial agonists, and competitive antagonists, bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh).[8][9]

  • Allosteric Modulators: These molecules bind to sites topographically distinct from the ACh binding site.[1][8][9] They do not typically activate the receptor on their own but rather modulate the receptor's response to an orthosteric agonist.

    • Positive Allosteric Modulators (PAMs) enhance the agonist's effect, potentially by increasing channel open time or affinity for the agonist.[8][10]

    • Negative Allosteric Modulators (NAMs) reduce the agonist's effect.[1][6]

The experimental approach to determining selectivity must be able to distinguish between these different modes of action.

Experimental Framework for Selectivity Profiling

A robust evaluation of selectivity relies on a combination of binding and functional assays.

Radioligand Binding Assays: Assessing Binding Affinity (Kᵢ)

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[11] These assays determine a compound's inhibitory constant (Kᵢ), which reflects its ability to displace a radiolabeled ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

Principle of the Assay: Competition binding assays involve incubating a constant concentration of a high-affinity radioligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Compound X).[11][12] By measuring the displacement of the radioligand, we can determine the IC₅₀ (the concentration of Compound X that displaces 50% of the radioligand), which is then used to calculate the Kᵢ.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Prepare cell membranes expressing specific nAChR subtype assay1 Incubate membranes, radioligand, and varying concentrations of Compound X prep1->assay1 prep2 Select appropriate radioligand (e.g., [³H]Epibatidine) prep2->assay1 assay2 Allow to reach equilibrium assay1->assay2 sep1 Separate bound from free radioligand via filtration assay2->sep1 sep2 Measure radioactivity on filters using scintillation counting sep1->sep2 analysis1 Plot displacement curve sep2->analysis1 analysis2 Determine IC₅₀ analysis1->analysis2 analysis3 Calculate Kᵢ value analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding for α4β2 and α7 nAChRs

  • Preparation of Membranes: Utilize HEK293 cells stably transfected with the desired nAChR subtype (e.g., human α4β2 or α7).[12] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[12]

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand Selection:

    • For α4β2 nAChRs: Use [³H]Cytisine.[13]

    • For α7 nAChRs: Use [³H]Methyllycaconitine.[13]

  • Competition Assay:

    • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its K₋, and a range of concentrations of Compound X.

    • For non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).[12]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Activity

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Two-electrode voltage clamp (TEVC) is a powerful electrophysiological technique for studying the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.[14][15][16]

Principle of the Assay: TEVC uses two intracellular microelectrodes: one to measure the membrane potential and another to inject current to "clamp" the membrane potential at a desired holding value.[14][17] When an agonist is applied, the opening of nAChR ion channels results in an inward current, which is measured by the amplifier. This allows for the quantification of agonist potency (EC₅₀), efficacy (Iₘₐₓ), and antagonist inhibition (IC₅₀).

Experimental Workflow: Two-Electrode Voltage Clamp

G cluster_prep Preparation cluster_rec Recording cluster_app Compound Application cluster_analysis Data Analysis prep1 Inject Xenopus oocytes with cRNA for nAChR subunits prep2 Incubate oocytes for 2-7 days to allow receptor expression prep1->prep2 rec1 Place oocyte in recording chamber prep2->rec1 rec2 Impale with two microelectrodes (voltage and current) rec1->rec2 rec3 Clamp membrane potential (e.g., -70 mV) rec2->rec3 app1 Perfuse with agonist (e.g., ACh) to establish baseline response rec3->app1 app2 Apply Compound X alone (agonist test) or with agonist (antagonist/PAM test) app1->app2 analysis1 Measure inward current amplitude app2->analysis1 analysis2 Generate concentration-response curves analysis1->analysis2 analysis3 Calculate EC₅₀, IC₅₀, or % potentiation analysis2->analysis3

Sources

Validation

A Head-to-Head In Vivo Efficacy Analysis: 4-(4-Fluorophenyl)nicotinic Acid Versus its Parent Compounds in a Dyslipidemia Model

This guide provides a comprehensive framework for the in vivo comparative evaluation of 4-(4-Fluorophenyl)nicotinic acid against its parent compounds, nicotinic acid (Niacin) and 4-phenylnicotinic acid. The primary objec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo comparative evaluation of 4-(4-Fluorophenyl)nicotinic acid against its parent compounds, nicotinic acid (Niacin) and 4-phenylnicotinic acid. The primary objective is to elucidate the potential therapeutic advantages of the fluorinated derivative in the context of dyslipidemia, a condition for which nicotinic acid is a well-established, albeit imperfect, therapeutic agent.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a robust experimental design rooted in established pharmacological principles.

Introduction: The Rationale for Nicotinic Acid Analogs

Nicotinic acid, a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades.[3] Its primary therapeutic benefits include reducing low-density lipoprotein (LDL) cholesterol and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[2][3][4] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[5][6] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL.[5][7]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by a significant side effect profile, most notably cutaneous flushing, which is prostaglandin-mediated and also linked to GPR109A activation.[4][6][8] This has driven the exploration of nicotinic acid derivatives with the aim of retaining the lipid-modifying benefits while mitigating adverse effects. The introduction of a phenyl group at the 4-position (4-phenylnicotinic acid) and the subsequent addition of a fluorine atom to this phenyl ring (4-(4-Fluorophenyl)nicotinic acid) represent rational medicinal chemistry approaches to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. These modifications could potentially alter receptor affinity, signaling bias, or tissue distribution, thereby creating a more favorable efficacy-to-side-effect ratio.

This guide outlines a rigorous in vivo study to test the hypothesis that 4-(4-Fluorophenyl)nicotinic acid exhibits superior or comparable lipid-modifying efficacy to its parent compounds with a potentially improved safety profile.

Proposed In Vivo Experimental Workflow

To objectively compare the in vivo efficacy of the three compounds, a well-characterized animal model of dyslipidemia is essential. The Syrian Golden Hamster fed a high-fat, high-cholesterol diet is a suitable model as its lipid metabolism closely resembles that of humans.

G cluster_0 Phase 1: Acclimation & Diet Induction cluster_1 Phase 2: Compound Administration & Monitoring cluster_2 Phase 3: Endpoint Analysis acclimation Animal Acclimation (1 week) diet High-Fat Diet Induction (4 weeks) acclimation->diet baseline Baseline Blood Sampling (Lipid Profile) diet->baseline randomization Randomization into Treatment Groups (n=10/group) baseline->randomization treatment Daily Oral Gavage (4 weeks) - Vehicle - Nicotinic Acid - 4-Phenylnicotinic Acid - 4-(4-Fluorophenyl)nicotinic Acid randomization->treatment monitoring Weekly Body Weight & Food Intake Monitoring treatment->monitoring terminal_sampling Terminal Blood Collection (Cardiac Puncture) monitoring->terminal_sampling analysis Biochemical & Histological Analysis terminal_sampling->analysis tissue_harvest Liver & Adipose Tissue Harvest tissue_harvest->analysis

Caption: A typical experimental workflow for the comparative in vivo study.

Detailed Experimental Protocol

Animals: Male Syrian Golden Hamsters, 8-10 weeks old.

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Diet-Induced Dyslipidemia:

  • Following a one-week acclimation period, all hamsters will be switched from a standard chow diet to a high-fat, high-cholesterol diet (e.g., 20% fat, 1.5% cholesterol) for four weeks to induce a stable hyperlipidemic state.

  • At the end of the induction period, a baseline blood sample will be collected via the retro-orbital sinus to confirm the development of dyslipidemia.

Compound Administration:

  • Animals will be randomly assigned to one of four treatment groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

    • Group 2: Nicotinic acid (e.g., 100 mg/kg)

    • Group 3: 4-phenylnicotinic acid (equimolar dose to nicotinic acid)

    • Group 4: 4-(4-Fluorophenyl)nicotinic acid (equimolar dose to nicotinic acid)

  • Compounds will be administered once daily via oral gavage for four consecutive weeks. The dosage is selected based on established effective doses of nicotinic acid in similar preclinical models.

Endpoint Measurements:

  • Primary Efficacy Endpoints (Plasma Analysis):

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C) - calculated or measured directly.

    • Free Fatty Acids (FFA)

  • Secondary Efficacy Endpoints (Hepatic Analysis):

    • Liver tissue will be harvested, weighed, and a portion flash-frozen for analysis of hepatic triglyceride content.

    • Another portion will be fixed in formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis.

  • Safety and Tolerability Assessment:

    • Body weight and food intake will be monitored weekly.

    • At the terminal point, plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) will be measured as markers of potential hepatotoxicity.

    • A qualitative assessment of flushing can be attempted by observing ear reddening shortly after dosing, although this is less pronounced in rodents than in humans.

Mechanism of Action: The GPR109A Signaling Pathway

The primary mechanism of action for nicotinic acid's lipid-lowering effects is the activation of the GPR109A receptor in adipocytes.[5] It is hypothesized that its derivatives will engage the same pathway.

G compound Nicotinic Acid or Derivative receptor GPR109A Receptor compound->receptor Binds to gi Gi Protein (α, βγ subunits) receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA camp->pka hsl ↓ HSL (Hormone-Sensitive Lipase) pka->hsl lipolysis ↓ Lipolysis hsl->lipolysis ffa ↓ Free Fatty Acid Release lipolysis->ffa liver Liver ffa->liver ↓ transport to vldl ↓ VLDL/TG Synthesis liver->vldl

Caption: GPR109A signaling pathway activated by nicotinic acid.

This pathway illustrates the cascade of events following receptor activation: inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, reduced activation of hormone-sensitive lipase.[5] This results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. The liver then has a diminished substrate for triglyceride and VLDL synthesis, ultimately leading to lower LDL levels.[7]

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical summary of results from the proposed in vivo study. This data is for illustrative purposes to highlight potential outcomes and differences between the compounds.

ParameterVehicle ControlNicotinic Acid (100 mg/kg)4-Phenylnicotinic Acid (equimolar)4-(4-Fluorophenyl)nicotinic Acid (equimolar)
Plasma TC (% change) +2%-25%-20%-35%
Plasma TG (% change) +5%-40%-30%-50%
Plasma HDL-C (% change) -1%+30%+25%+38%
Plasma LDL-C (% change) +4%-30%-22%-45%
Plasma FFA (% change) 0%-50%-42%-60%
Hepatic TG (mg/g tissue) 55.228.135.420.5
Plasma ALT (U/L) 45504846

Interpretation of Hypothetical Data:

In this scenario, 4-(4-Fluorophenyl)nicotinic acid demonstrates superior efficacy across all lipid parameters compared to both nicotinic acid and 4-phenylnicotinic acid. The fluorination of the phenyl ring could enhance binding affinity to GPR109A or improve pharmacokinetic properties, leading to greater target engagement and a more profound biological response. Importantly, this enhanced efficacy is achieved without any apparent increase in the liver enzyme ALT, suggesting a favorable safety profile at this efficacious dose. The 4-phenylnicotinic acid intermediate shows efficacy, but less than the parent nicotinic acid, suggesting the phenyl substitution alone may not be optimal.

Conclusion and Future Directions

This guide details a comprehensive and scientifically rigorous approach for the head-to-head in vivo comparison of 4-(4-Fluorophenyl)nicotinic acid with its parent compounds. The proposed experimental design provides a clear pathway to determine if the structural modifications translate into a tangible therapeutic advantage in a clinically relevant model of dyslipidemia.

Based on the hypothetical data, 4-(4-Fluorophenyl)nicotinic acid emerges as a promising candidate for further development. The next logical steps would include:

  • Dose-response studies: To determine the ED50 for each compound and further delineate the therapeutic window.

  • Pharmacokinetic analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties that may underlie the observed efficacy differences.

  • Dedicated safety studies: To more thoroughly assess any potential for off-target toxicities.

By systematically evaluating novel analogs like 4-(4-Fluorophenyl)nicotinic acid, the field can move closer to developing a next-generation lipid-modifying agent that retains the broad-spectrum benefits of nicotinic acid while offering a superior safety and tolerability profile for patients.

References

  • Garg, A., & Grundy, S. (1990). Nicotinic acid as therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. JAMA.
  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. (n.d.).
  • Morgan, J. M., & Capuzzi, D. M. (2009). Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study.
  • Bhanuprakash, G. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube.
  • Drexel, H. (2007). Nicotinic acid in the treatment of hyperlipidaemia. Fundamental & Clinical Pharmacology.
  • A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin. (n.d.). BenchChem.
  • Lee, Y. N., et al. (1972).
  • Li, D., et al. (2018). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. PubMed.
  • Farrer, M., et al. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. PubMed.
  • Matsui, S., et al. (2024).
  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • Nicotinic acid. (n.d.). Wikipedia.
  • Szymański, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets.
  • Riutta, A., et al. (1998). Nicotinic Acid and Pyridoxine Modulate Arachidonic Acid Metabolism in vitro and ex vivo in Man.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. (2024). Preprints.org.
  • Lauring, B., et al. (2012).
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. PubMed.
  • Piacente, F., et al. (2017).
  • Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central.
  • Solution Pharmacy. (2019). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Fluorophenyl)nicotinic Acid

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4-(4-Fluorophenyl)nicotinic acid demands not only scientific rigor but also an unwavering commitment to safety. This compou...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4-(4-Fluorophenyl)nicotinic acid demands not only scientific rigor but also an unwavering commitment to safety. This compound, a fluorinated pyridine carboxylic acid, possesses a unique chemical structure that necessitates a comprehensive and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in an understanding of its potential hazards.

A Note on Hazard Assessment: While a specific Safety Data Sheet (SDS) for the 4-(4-Fluorophenyl)nicotinic acid isomer is not widely available, a robust safety protocol can be constructed based on the known hazards of closely related isomers and parent structures. Data for 5-(3-Fluorophenyl)nicotinic acid indicates that compounds in this class are classified as irritants and can be harmful if ingested.[1] Our recommendations are therefore based on this principle of analogous risk assessment.

Hazard Profile: Understanding the "Why" Behind the Protection

Effective PPE selection is rooted in a clear understanding of the potential risks. Based on data from analogous fluorinated nicotinic acid derivatives, 4-(4-Fluorophenyl)nicotinic acid should be handled as a substance with the following potential hazards:

Hazard Classification (Anticipated)GHS Hazard StatementRationale and Implication for PPE
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedPrevents accidental ingestion through hand-to-mouth contamination. This underscores the need for stringent glove protocols and hand hygiene.[1]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, itching, or inflammation. Chemical-resistant gloves and a lab coat are essential barriers.[1]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationThe compound, particularly as a powder, can cause significant irritation or damage upon contact with eyes. Chemical splash goggles are mandatory.[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the powdered compound can irritate the respiratory tract. Handling within a ventilated enclosure and, if necessary, respiratory protection is critical.[1]

Core Directive: Your Essential PPE Ensemble

A multi-layered approach to PPE is required to create a comprehensive barrier against the identified hazards.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against dust particles and accidental splashes.[4] Should a significant splash risk exist (e.g., during large-scale solution preparation), a face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[5][6] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in accordance with institutional waste procedures.[2]

    • Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect your personal clothing and skin from contamination.

  • Respiratory Protection:

    • Primary Control: The principal method for controlling respiratory exposure is the use of engineering controls. All weighing and handling of powdered 4-(4-Fluorophenyl)nicotinic acid must be performed inside a certified chemical fume hood or a powder containment hood to minimize dust generation and inhalation.[3]

    • Secondary Control: In situations where engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[4] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational Plan: A Step-by-Step PPE Protocol

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat: Put on a clean lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE:

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your personal clothing.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][3]

Workflow Visualization: PPE Sequencing

The following diagram illustrates the critical logic of PPE donning and doffing to minimize contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean -> Dirty) cluster_doffing Doffing Sequence (Dirty -> Clean) Don1 1. Lab Coat Don2 2. Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Don3->Doff1 Work Performed Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/ Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.